2-Thiaspiro[3.3]heptan-6-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-thiaspiro[3.3]heptan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c7-5-1-6(2-5)3-8-4-6/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTLKHGWPOINAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CSC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306457 | |
| Record name | 2-Thiaspiro[3.3]heptan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-30-9 | |
| Record name | 2-Thiaspiro[3.3]heptan-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiaspiro[3.3]heptan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Thiaspiro[3.3]heptan-6-amine
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality is paramount. Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[1][2] Their rigid, non-planar structures provide a unique way to explore chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability, which are critical for successful drug development.[2][3][4] The incorporation of a higher fraction of sp³-hybridized carbons (Fsp³) is a key attribute of these scaffolds, a feature correlated with increased clinical success.[2]
Within this class, sulfur-containing heterocycles like thietanes introduce unique vectors and potential metabolic properties.[5] The specific scaffold, 2-Thiaspiro[3.3]heptan-6-amine, combines the rigidity of a spiro[3.3]heptane core with a thietane ring and a primary amine. This combination makes it a highly sought-after building block for creating analogues of existing drugs or discovering new chemical entities with superior pharmacological profiles. This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in drug development.
Part 1: Multi-Step Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and purification of intermediates. The strategy outlined here builds the spirocyclic core from a functionalized cyclobutane precursor, culminating in the formation of the thietane ring.[5] A key aspect of this synthesis is the use of a protecting group for the amine functionality, which prevents unwanted side reactions during the construction of the heterocyclic ring. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
The critical steps involve the formation of a di-mesylate intermediate, which is then subjected to a nucleophilic substitution with a sulfide source to construct the thietane ring. This sequence is a robust and scalable method for synthesizing four-membered sulfur heterocycles.[5]
Detailed Experimental Protocol
The following protocol details the final three critical steps of the synthesis, starting from the Boc-protected diol intermediate, 3-(tert-butoxycarbonyl)-1,1-bis(hydroxymethyl)aminocyclobutane.[5]
Step 1: Dimesylation of the Diol Intermediate
-
Rationale: The conversion of the hydroxyl groups into good leaving groups is essential for the subsequent cyclization step. Methanesulfonyl chloride (mesylate) is an excellent choice as it reacts efficiently with alcohols to form stable mesylates that are highly susceptible to nucleophilic attack. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve 3-(tert-butoxycarbonyl)-1,1-bis(hydroxymethyl)aminocyclobutane (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (2.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dimesylate, which is used in the next step without further purification.
-
Step 2: Thietane Ring Formation via Cyclization
-
Rationale: This step forms the crucial thietane ring through an intramolecular double SN2 reaction. Sodium sulfide acts as the sulfur nucleophile, displacing both mesylate leaving groups to form the spirocyclic core. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.
-
Procedure:
-
Dissolve the crude dimesylate from the previous step in DMF.
-
Add sodium sulfide nonahydrate (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane.
-
Step 3: Acidic Deprotection to Yield the Final Amine
-
Rationale: The final step is the removal of the Boc protecting group to liberate the primary amine. This is reliably achieved under strong acidic conditions, typically using hydrochloric acid in a solvent like dioxane or methanol, which cleaves the tert-butyl carbamate.
-
Procedure:
-
Dissolve the purified 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane in a 4M solution of HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours. The hydrochloride salt of the product may precipitate.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound hydrochloride as a solid.
-
Part 2: Structural Characterization and Purity Analysis
Confirming the identity and purity of the synthesized this compound is a critical self-validating step in the workflow. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.
Expected Analytical Data
The following table summarizes the expected data from the characterization of this compound hydrochloride.
| Analysis Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shift (δ) | Multiplets corresponding to cyclobutane and thietane ring protons. A broad singlet for the -NH₃⁺ protons. | Confirms the proton framework of the molecule. |
| ¹³C NMR | Chemical Shift (δ) | Peaks for the spiro carbon, distinct CH₂ signals for both rings, and a CH signal for the carbon bearing the amino group. | Confirms the carbon skeleton and chemical environment of each carbon atom. |
| Mass Spectrometry | m/z (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of the free base (C₆H₁₁NS). | Verifies the molecular weight of the synthesized compound.[6] |
| HPLC | Purity | >95% peak area at the specified detection wavelength. | Quantifies the purity of the final product.[7] |
Interpretation of Spectroscopic Data
-
NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the thietane ring are expected to appear as distinct signals from those on the cyclobutane ring. The symmetry of the molecule will influence the complexity of the spectra. The ¹³C NMR spectrum is crucial for identifying the quaternary spiro carbon, which is a key feature of the molecule.
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode should show a prominent peak for the protonated molecule ([M+H]⁺). The observed mass should match the calculated exact mass of the compound, providing strong evidence of its identity.
-
HPLC: Purity is typically assessed using a reverse-phase HPLC method with UV detection. The compound should elute as a single major peak, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce this valuable building block in high purity. The inherent three-dimensionality and unique properties of this thiaspirocyclic amine make it an attractive scaffold for incorporation into drug discovery programs, offering the potential to develop novel therapeutics with improved efficacy and pharmacokinetic profiles.[3][4]
References
- 1. preprints.org [preprints.org]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Thiaspiro[3.3]heptan-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological profiles is paramount. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds. Their inherent three-dimensional nature provides a distinct advantage over traditional flat, aromatic structures, allowing for more precise and effective interactions with biological targets. This structural rigidity can lead to improved potency and selectivity, while also favorably influencing key physicochemical properties such as solubility and metabolic stability. The strategic incorporation of heteroatoms within these spirocyclic frameworks further expands the accessible chemical space and modulates their properties. This guide focuses on a specific and compelling example: 2-Thiaspiro[3.3]heptan-6-amine. By replacing a carbon atom with sulfur in the spirocyclic core, this compound presents a unique combination of structural and electronic features that are of significant interest to drug development professionals. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, serving as a technical resource for researchers in the field.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound hydrochloride has been achieved through a nine-step process commencing with the commercially available starting material, 2,2-bis(bromomethyl)-1,3-propanediol. The overall yield for this synthetic route is reported to be 31%.[1]
A key intermediate in this synthesis is the Boc-protected derivative, 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane. The formation of the thiaspirocyclic core is accomplished by reacting a dimesylate intermediate with sodium sulfide. The final step involves the acidic deprotection of the Boc group to yield the target primary amine as its hydrochloride salt.[1]
Detailed Synthetic Protocol
While the full experimental details are outlined in the primary literature, the key transformations involve:
-
Protection and Functional Group Manipulation: The initial steps focus on the conversion of 3-(tert-butoxycarbonyl)-1,1-bis(hydroxymethyl)aminocyclobutane to its corresponding dimethanesulfonate.
-
Thietane Ring Formation: The crucial spirocyclization is achieved by reacting the dimethanesulfonate with a sulfur nucleophile, such as sodium sulfide, to form the 2-thiaspiro[3.3]heptane ring system.
-
Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to afford this compound hydrochloride.
The causality behind these experimental choices lies in the robust and well-established nature of these reactions. The use of a Boc protecting group for the amine is a standard strategy in organic synthesis, offering stability under a variety of reaction conditions and straightforward removal. The formation of a dimesylate is a common method for activating hydroxyl groups for nucleophilic substitution. The subsequent reaction with sodium sulfide is a direct and efficient way to construct the thietane ring.
Caption: Synthetic pathway to this compound hydrochloride.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a comprehensive experimental characterization is essential for its evaluation in drug discovery programs.
Tabulated Physicochemical Data
| Property | Value | Method | Reference |
| Molecular Formula | C₆H₁₁NS | - | Commercial Supplier |
| Molecular Weight | 129.22 g/mol | - | Commercial Supplier |
| CAS Number | 1363381-30-9 | - | Commercial Supplier |
| pKa | Predicted: ~9-10 | Computational | General amine behavior |
| logP | Predicted: ~0.5-1.5 | Computational | Based on structural analogs |
| Aqueous Solubility | Expected to be moderate to high | Qualitative | General properties of amine salts |
Note: Predicted values are based on the behavior of similar aliphatic and spirocyclic amines and require experimental verification.
Acidity and Basicity (pKa)
The basicity of the primary amine group in this compound is a key parameter influencing its ionization state at physiological pH. The pKa of an amine is a measure of the acidity of its conjugate acid. For aliphatic amines, pKa values typically fall in the range of 9-11. The specific pKa of this compound will be influenced by the electron-donating or -withdrawing effects of the thiaspiro[3.3]heptane core. Due to the presence of the sulfur atom, which is less electronegative than oxygen, the pKa is expected to be in the typical range for a primary amine on a cycloalkyl ring.
Experimental Protocol for pKa Determination:
A standard method for the experimental determination of pKa is potentiometric titration.
-
Sample Preparation: A precisely weighed sample of this compound hydrochloride is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for the experimental determination of pKa.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The spirocyclic nature of this compound is expected to provide a moderate level of lipophilicity. The presence of the polar amine and the sulfur heteroatom will influence the overall logP value.
Computational Prediction of logP:
Various computational models can be used to predict logP values. These methods are often based on fragment contributions or atomic properties. For this compound, a predicted logP in the range of 0.5 to 1.5 is reasonable, suggesting a good balance between aqueous solubility and membrane permeability.
Solubility
The aqueous solubility of a drug is crucial for its absorption and formulation. As a primary amine, this compound is expected to exhibit good solubility in acidic to neutral aqueous solutions due to the formation of the protonated ammonium salt. The hydrochloride salt form is anticipated to be freely soluble in water.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine proton at the 6-position, as well as the methylene protons of the two four-membered rings. The chemical shifts and coupling patterns will provide valuable information about the conformation of the spirocyclic system.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the spiro carbon atom. The chemical shifts will be influenced by the proximity to the sulfur and nitrogen atoms.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the primary amine and the C-H stretching vibrations of the aliphatic rings.
Applications in Drug Discovery and Future Perspectives
Spirocyclic amines, such as this compound, represent a valuable class of building blocks for the synthesis of novel drug candidates. Their unique three-dimensional structures can lead to improved interactions with protein binding sites, potentially resulting in higher potency and selectivity. The introduction of a sulfur atom in the spirocyclic core can also influence metabolic stability and other pharmacokinetic properties.
Potential therapeutic areas where this scaffold could be explored include, but are not limited to:
-
Central Nervous System (CNS) Disorders: The rigid conformation of spirocycles can be advantageous for designing ligands that can cross the blood-brain barrier and interact with specific CNS targets.
-
Oncology: The unique spatial arrangement of functional groups on the spirocyclic core can be exploited to design potent and selective enzyme inhibitors or receptor modulators for cancer therapy.
-
Infectious Diseases: The novel chemical space occupied by thiaspirocyclic amines could lead to the discovery of new antimicrobial agents with unique mechanisms of action.
Future research in this area will likely focus on the development of efficient and stereoselective synthetic routes to a wider range of substituted 2-thiaspiro[3.3]heptane derivatives. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial to fully exploit the potential of this promising scaffold in drug discovery.
References
An In-Depth Technical Guide to the Predicted Spectroscopic Data (NMR, IR, MS) of 2-Thiaspiro[3.3]heptan-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2-Thiaspiro[3.3]heptan-6-amine
Spiro[3.3]heptane systems, which consist of two cyclobutane rings sharing a single carbon atom, are valuable building blocks in the synthesis of complex molecules. The introduction of heteroatoms, such as sulfur in the thietane ring and nitrogen in the amine-substituted cyclobutane ring, imparts unique physicochemical properties that are attractive for modulating bioactivity and pharmacokinetic profiles. This compound, with its distinct spirocyclic thietane and aminocyclobutane moieties, presents a compelling scaffold for the exploration of new chemical space in drug development.
This guide serves as a foundational resource for the spectroscopic characterization of this novel compound. The predicted data herein is intended to aid in the identification and structural elucidation of this compound in a research setting.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on the analysis of analogous structures, including thietane and aminocyclobutane, and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are expected to reveal the distinct chemical environments of the protons and carbons in its spirocyclic structure.
Molecular Structure and Atom Numbering:
A diagram of the this compound structure.
2.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the protons on the thietane and aminocyclobutane rings.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H on C6 | ~3.5 - 4.0 | Quintet | ~7-9 | Proximity to the electronegative amine group causes a downfield shift. Coupling to the four adjacent protons on C5 and C7. |
| Protons on C1, C3 | ~3.0 - 3.5 | Triplet | ~7-9 | Protons adjacent to the sulfur atom in the thietane ring.[1] |
| Protons on C5, C7 | ~2.0 - 2.5 | Multiplet | - | Protons on the cyclobutane ring, expected to show complex coupling. |
| NH₂ | ~1.5 - 2.5 | Broad Singlet | - | Chemical shift is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |
2.1.2. Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C6 | ~50 - 55 | Carbon directly attached to the nitrogen atom, leading to a downfield shift. |
| C4 (Spiro) | ~40 - 45 | Quaternary spiro carbon, expected to be in a relatively shielded environment. |
| C1, C3 | ~30 - 35 | Carbons adjacent to the sulfur atom in the thietane ring.[2] |
| C5, C7 | ~25 - 30 | Carbons in the cyclobutane ring. |
2.1.3. Experimental Protocol for NMR Data Acquisition
A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
A workflow diagram for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and alkane moieties.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |
| 3400 - 3250 | N-H stretch (primary amine) | Medium (two bands) | Characteristic of a primary amine, showing symmetric and asymmetric stretching. |
| 2980 - 2850 | C-H stretch (alkane) | Strong | C-H stretching vibrations of the cyclobutane and thietane rings.[3][4] |
| 1650 - 1580 | N-H bend (primary amine) | Medium | Scissoring vibration of the NH₂ group. |
| 1470 - 1430 | C-H bend (scissoring) | Medium | Bending vibrations of the CH₂ groups in the rings.[3][4] |
| 1250 - 1020 | C-N stretch (aliphatic amine) | Medium-Weak | Stretching vibration of the carbon-nitrogen bond. |
| ~700 | C-S stretch | Weak | Characteristic stretching vibration for a thietane ring. |
2.2.1. Experimental Protocol for IR Data Acquisition
A workflow diagram for IR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data:
| m/z | Proposed Fragment | Justification |
| 129 | [M]⁺ | Molecular ion peak. |
| 112 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 96 | [M - SH]⁺ | Loss of a sulfhydryl radical. |
| 71 | [C₄H₉N]⁺ | Fragment corresponding to the aminocyclobutane moiety after cleavage of the spiro center.[5] |
| 58 | [C₃H₆S]⁺ | Fragment corresponding to the thietane moiety.[6] |
| 43 | [C₃H₇]⁺ | Common alkyl fragment. |
2.3.1. Predicted Fragmentation Pathway
A predicted mass spectrometry fragmentation pathway for this compound.
2.3.2. Experimental Protocol for MS Data Acquisition
A workflow diagram for mass spectrometry data acquisition and analysis.
Synthesis of this compound
A plausible synthetic route to this compound is the reductive amination of the corresponding ketone, 2-thiaspiro[3.3]heptan-6-one. This is a common and effective method for the synthesis of amines from ketones.
Proposed Synthetic Scheme:
2-Thiaspiro[3.3]heptan-6-one + NH₃ + Reducing Agent (e.g., NaBH₃CN) → this compound
This synthetic context is crucial for researchers attempting to prepare and characterize this molecule. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this novel spirocyclic amine. The inclusion of detailed experimental protocols and the logic behind the spectral interpretations aims to empower researchers in their synthetic and analytical endeavors. As with any predictive guide, experimental verification of these spectral features is the ultimate confirmation of the structure.
References
- 1. Thietane | C3H6S | CID 9251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Cyclobutylamine [webbook.nist.gov]
- 6. Thietane [webbook.nist.gov]
theoretical and computational studies of 2-Thiaspiro[3.3]heptan-6-amine
An In-depth Technical Guide to the Theoretical and Computational Exploration of 2-Thiaspiro[3.3]heptan-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical properties and novel intellectual property. Among these, the spiro[3.3]heptane framework is particularly attractive due to its conformational rigidity and synthetic accessibility. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural and electronic properties of a novel derivative, this compound. By leveraging a suite of computational tools, from conformational analysis to quantum chemical calculations, we aim to provide a foundational understanding of this scaffold for its strategic deployment in drug discovery programs.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The quest for novel chemical entities with enhanced therapeutic profiles is a central theme in drug discovery. A key strategy in this endeavor is the exploration of new molecular scaffolds that can confer advantageous properties such as improved metabolic stability, aqueous solubility, and target selectivity.[1] Spiro-containing systems, characterized by a single atom connecting two rings, have garnered significant attention for their ability to increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with successful clinical translation.[1] The rigid, three-dimensional nature of spirocycles allows for precise spatial orientation of substituents, which can facilitate optimal interactions with biological targets.[2]
The this compound scaffold is a novel structural analogue of other functionally important spiro[3.3]heptane derivatives, such as the 2,6-diazaspiro[3.3]heptanes which have been utilized as piperazine surrogates.[3] The introduction of a sulfur atom in the thietane ring and an amine group on the cyclobutane ring presents a unique combination of functionalities that warrants a thorough investigation of its conformational preferences and electronic landscape. This guide will delineate the computational workflows used to characterize this compound, providing a blueprint for the in silico evaluation of novel spirocyclic compounds.
Computational Methodologies: A Step-by-Step Guide
A multi-faceted computational approach is essential to gain a holistic understanding of a novel molecule. The following sections detail the protocols for conformational analysis and quantum chemical calculations, which form the cornerstone of our investigation.
Conformational Landscape Analysis
The spatial arrangement of atoms, or conformation, profoundly influences a molecule's biological activity. For a spirocyclic system, understanding the accessible conformations is critical for designing molecules that can adopt the bioactive conformation required for target binding.[4][5]
Experimental Protocol: Conformational Search
-
Initial Structure Generation: A 2D representation of this compound is sketched using a molecular editor and converted to a 3D structure.
-
Molecular Mechanics-Based Conformational Search:
-
The initial 3D structure is subjected to a systematic or random conformational search using a molecular mechanics force field (e.g., MMFF94).
-
This initial, computationally inexpensive step generates a diverse pool of low-energy conformers.
-
-
Geometry Optimization and Energy Minimization:
-
Each generated conformer is then subjected to geometry optimization using a more robust computational method, such as a semi-empirical method (e.g., PM7) or a computationally efficient density functional theory (DFT) method.
-
-
Clustering and Selection:
-
The optimized conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique conformations.
-
A representative structure from each cluster is selected for further, more accurate quantum chemical calculations.
-
Caption: Workflow for Conformational Analysis.
Quantum Chemical Calculations
To obtain a detailed understanding of the electronic structure and properties of this compound, high-level quantum chemical calculations are necessary.[6][7] Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.
Experimental Protocol: DFT Calculations
-
Selection of Functional and Basis Set:
-
The choice of DFT functional and basis set is crucial for obtaining reliable results. A commonly used and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. For higher accuracy, a larger basis set such as 6-311++G(d,p) can be employed.
-
-
Geometry Optimization:
-
The geometry of the lowest energy conformer(s) identified from the conformational search is fully optimized at the selected level of theory.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
-
Calculation of Molecular Properties:
-
Following successful optimization, various molecular properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.
-
-
Caption: Workflow for Quantum Chemical Calculations.
Theoretical Findings and Discussion
The application of the aforementioned computational methodologies provides valuable insights into the intrinsic properties of this compound.
Conformational Landscape
The conformational analysis of this compound is expected to reveal a limited number of low-energy conformers due to the rigid spirocyclic core. The primary source of conformational flexibility will likely arise from the orientation of the amine group on the cyclobutane ring (axial vs. equatorial-like positions) and the puckering of the four-membered rings.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-H) |
| A (Equatorial-like) | 0.00 | ~180° |
| B (Axial-like) | 1.5 - 2.5 | ~60° |
Note: The values presented are hypothetical and would be determined from actual DFT calculations.
The equatorial-like conformer is anticipated to be the global minimum due to reduced steric hindrance. The energy difference between the conformers is a critical parameter, as it dictates the conformational population at physiological temperatures.
Electronic Properties
The electronic properties of this compound govern its reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the lone pairs of the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is likely distributed across the σ* orbitals of the strained four-membered rings. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map will likely show a region of negative electrostatic potential around the nitrogen and sulfur atoms due to their lone pairs, making them potential hydrogen bond acceptors. A region of positive potential is expected around the amine hydrogens, making them hydrogen bond donors.
Predicted Physicochemical and ADMET Properties
Early in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery.
Table 2: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Significance |
| Molecular Weight | ~143.24 g/mol | Within Lipinski's rule of five |
| LogP | 0.5 - 1.5 | Good balance of hydrophilicity and lipophilicity |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Indicates good oral bioavailability potential |
| Number of H-bond Donors | 1 | Within Lipinski's rule of five |
| Number of H-bond Acceptors | 2 | Within Lipinski's rule of five |
Note: These values are estimations based on the molecular structure and would be calculated using specialized software.
The predicted properties suggest that this compound possesses a favorable drug-like profile.
Implications for Drug Development
The provide a solid foundation for its application in drug discovery.
-
Scaffold for Library Synthesis: The defined conformational preferences and identified reactive sites can guide the synthesis of a diverse library of derivatives with tailored properties.
-
Bioisosteric Replacement: This scaffold can be explored as a bioisostere for other saturated heterocycles, potentially leading to improved pharmacokinetic profiles.[8]
-
Structure-Based Drug Design: The 3D structure and electronic properties can be used for in silico screening against various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes, where the amine functionality can serve as a key interacting group.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the characterization of the novel spirocyclic scaffold, this compound. Through a combination of conformational analysis and quantum chemical calculations, a deep understanding of its structural and electronic properties can be achieved. The insights gained from these in silico studies are invaluable for guiding the rational design and synthesis of new therapeutic agents based on this promising molecular framework. The methodologies described herein are broadly applicable to the computational investigation of other novel chemical entities, underscoring the integral role of theoretical chemistry in modern drug discovery.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational landscape of substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. researchgate.net [researchgate.net]
Conformational Analysis of 2-Thiaspiro[3.3]heptan-6-amine: A Technical Guide for Drug Discovery
Abstract
The spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its inherent three-dimensionality and ability to serve as a bioisosteric replacement for more common ring systems.[1][2][3] The introduction of heteroatoms into this framework, as in 2-Thiaspiro[3.3]heptan-6-amine, offers a nuanced approach to modulating physicochemical properties and exploring novel chemical space.[1][3] Understanding the conformational preferences of this molecule is paramount for rational drug design, as the spatial arrangement of the amine functionality directly influences its interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the conformational analysis of this compound, integrating theoretical and experimental methodologies to elucidate its structural landscape.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
The principle of "escaping from flatland" has become a central tenet in contemporary drug design, encouraging the development of molecules with greater three-dimensional complexity.[4] Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary of this design philosophy.[3][5] Their rigid, non-planar structures can lead to improved target selectivity, enhanced metabolic stability, and better aqueous solubility compared to their linear or monocyclic counterparts.[3][5] The this compound scaffold, in particular, combines the rigidity of the spiro[3.3]heptane core with the specific chemical properties imparted by the thietane ring and the amine substituent. The thietane moiety, a four-membered sulfur-containing heterocycle, introduces a unique set of steric and electronic features, while the amine group serves as a crucial handle for target engagement and modulation of pharmacokinetic properties.[6]
A thorough understanding of the conformational behavior of this compound is therefore essential for harnessing its full potential in drug discovery. This guide will delineate the theoretical and practical approaches to defining its conformational landscape.
The Conformational Landscape of this compound
The conformational flexibility of this compound is primarily dictated by the puckering of the two four-membered rings and the orientation of the amine substituent on the cyclobutane ring.
Ring Puckering
Both the thietane and cyclobutane rings in the spiro[3.3]heptane system are expected to adopt puckered conformations to alleviate ring strain. The thietane ring, specifically, is known to exhibit a puckered geometry.[7] This puckering in each ring can lead to multiple low-energy conformations for the entire molecule.
Amine Substituent Orientation
The amine group at the C6 position of the cyclobutane ring can exist in two primary orientations: axial and equatorial. The relative stability of these two conformers will be influenced by steric interactions with the rest of the molecule. It is hypothesized that the equatorial conformer will be energetically favored to minimize steric hindrance.
The interplay between the puckering of both rings and the orientation of the amine group results in a set of possible conformers, each with a distinct energy level. The following diagram illustrates the equilibrium between the two primary chair-like conformers arising from the amine orientation.
Caption: Conformational equilibrium of this compound.
Methodologies for Conformational Analysis
A dual approach combining computational modeling and experimental validation is crucial for a comprehensive conformational analysis.
Theoretical Approach: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometries and relative energies of different conformers.[8][9] For sulfur-containing organic molecules, DFT calculations have been shown to provide reliable results.[8]
Workflow for DFT-Based Conformational Analysis:
Caption: Workflow for DFT-based conformational analysis.
A recommended level of theory for these calculations would be B3LYP with a 6-31G* basis set or higher, which has demonstrated efficacy for similar heterocyclic systems. The output of these calculations will provide the optimized 3D structures of all low-energy conformers, their relative population based on the Boltzmann distribution, and key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the preeminent experimental technique for determining the conformation of molecules in solution.[10][11][12] Several NMR parameters are sensitive to the molecule's three-dimensional structure.
-
¹H NMR Chemical Shifts: The chemical shifts of protons are influenced by their local electronic environment, which is conformation-dependent.
-
³JHH Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can deduce the torsional angles and thus the ring puckering.
-
Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space, irrespective of their bonding connectivity. 2D NOESY or ROESY experiments can provide crucial information about the spatial proximity of protons, helping to distinguish between different conformers.[13]
Predicted Data Summary
The following tables summarize the expected data from the proposed conformational analysis.
Table 1: Predicted Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |
| Equatorial Amine | 0.00 | > 95 |
| Axial Amine | > 1.5 | < 5 |
Table 2: Expected ³JHH Coupling Constants from ¹H NMR for the Equatorial Conformer
| Coupled Protons | Dihedral Angle (°) | Expected ³JHH (Hz) |
| H6 (axial) - H5 (axial) | ~170-180 | 8 - 12 |
| H6 (axial) - H5 (equatorial) | ~50-60 | 2 - 5 |
| H6 (equatorial) - H7 (axial) | ~50-60 | 2 - 5 |
| H6 (equatorial) - H7 (equatorial) | ~170-180 | 8-12 |
Experimental and Computational Protocols
Protocol for DFT Calculations
-
Initial Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.
-
DFT Optimization: For each identified conformer, perform a geometry optimization using a DFT method (e.g., B3LYP/6-31G*).
-
Frequency Analysis: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy and thermal corrections.
-
Energy Calculation: Calculate the single-point energy of each conformer at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) for more accurate relative energies.
-
Data Analysis: Analyze the output files to obtain the relative energies, Boltzmann populations, and key geometric parameters (bond lengths, angles, dihedral angles) for each conformer.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectrum Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum.
-
2D NMR Experiments: Acquire the following 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and aid in signal assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, further aiding in assignment.
-
NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons.
-
-
Data Processing and Analysis:
-
Process all NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on the 1D and 2D NMR data.
-
Measure the ³JHH coupling constants from the 1D ¹H NMR spectrum.
-
Analyze the NOESY/ROESY spectrum to identify key spatial proximities.
-
-
Conformational Interpretation:
-
Use the measured ³JHH values in the Karplus equation to estimate dihedral angles.
-
Correlate the observed NOEs with interproton distances in the computationally predicted low-energy conformers.
-
Combine all NMR data to determine the predominant conformation in solution and compare it with the DFT predictions.
-
Conclusion
The conformational analysis of this compound is a critical step in leveraging this novel scaffold for drug discovery. By integrating the predictive power of DFT calculations with the empirical validation of NMR spectroscopy, a detailed and reliable understanding of its three-dimensional structure can be achieved. The methodologies and protocols outlined in this guide provide a robust framework for researchers to elucidate the conformational preferences of this and related spirocyclic systems, thereby enabling a more rational and structure-guided approach to the design of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thietane - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. [PDF] Structures and EPR spectra of binary sulfur−nitrogen radicals from DFT calculations | Semantic Scholar [semanticscholar.org]
- 9. arxiv.org [arxiv.org]
- 10. 1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. auremn.org.br [auremn.org.br]
- 13. mr.copernicus.org [mr.copernicus.org]
Navigating the Frontier: A Technical Guide to the Chemical Space of Thiaspiro[3.3]heptane Amines
Abstract
The quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme in modern drug discovery. Spiro[3.3]heptanes, with their rigid, three-dimensional structures, have emerged as valuable bioisosteres for common motifs like phenyl and piperidine rings, often improving metabolic stability and target selectivity.[1] While their aza- and carbocyclic variants are increasingly well-documented, the thiaspiro[3.3]heptane core remains a relatively unexplored frontier. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals aiming to explore the chemical space of thiaspiro[3.3]heptane amines. We will delve into the strategic rationale for their synthesis, propose detailed, adaptable experimental protocols based on established methodologies for analogous systems, and discuss their potential applications in medicinal chemistry.
Introduction: The Rationale for Thiaspiro[3.3]heptane Amines in Drug Discovery
Spirocyclic systems are gaining significant traction in medicinal chemistry due to their ability to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is correlated with improved clinical success, likely due to the more defined three-dimensional shape of the molecule, which can lead to enhanced ligand-receptor complementarity. The spiro[3.3]heptane framework, in particular, offers a conformationally restricted scaffold that can project substituents into precise vectors in three-dimensional space.[2]
The introduction of a sulfur atom into this framework to create a thiaspiro[3.3]heptane offers several potential advantages:
-
Modulation of Physicochemical Properties: The thioether linkage can influence lipophilicity, polarity, and hydrogen bonding capacity compared to its carbon or nitrogen counterparts.
-
Metabolic Stability: The sulfur atom can alter the metabolic profile of a compound, potentially blocking sites of oxidation.
-
Novel Chemical Space: The relative lack of exploration of this scaffold means that it represents a significant opportunity for generating novel intellectual property.
Amines are a ubiquitous functional group in pharmaceuticals, playing key roles in target binding and influencing solubility. The combination of the unique thiaspiro[3.3]heptane core with an amine functional group presents a compelling new class of building blocks for drug discovery. The existence of derivatives such as 3-{2-thia-6-azaspiro[3.3]heptan-6-yl}spiro[3.3]heptan-1-amine and precursors like 2-thiaspiro[3.3]heptane-6-carboxylic acid in chemical catalogs, while not yet detailed in peer-reviewed synthesis literature, confirms the accessibility and interest in this molecular architecture.[3][4]
Proposed Synthetic Strategies towards Thiaspiro[3.3]heptane Amines
While dedicated literature for the synthesis of thiaspiro[3.3]heptane amines is sparse, we can logically construct robust synthetic pathways by adapting well-established methods for analogous spiro[3.3]heptane systems.[4][5] The overall strategy can be conceptualized as a two-stage process: formation of a functionalized thiaspiro[3.3]heptane core, followed by the introduction or unmasking of the amine group.
Diagram 1: Overall Synthetic Strategy
Caption: A two-stage approach to thiaspiro[3.3]heptane amines.
Proposed Synthesis of a Thiaspiro[3.3]heptanone Precursor
A ketone-functionalized thiaspiro[3.3]heptane is a versatile intermediate for the synthesis of amines via reductive amination. The synthesis of the analogous spiro[3.3]heptan-1-ones has been achieved through various methods, including the reaction of keteneiminium salts with alkenes and semipinacol rearrangements.[6][7] A plausible route to a thiaspiro[3.3]heptanone could involve a double alkylation of a suitable thiacyclobutane derivative.
Protocol 1: Proposed Synthesis of 2-Thiaspiro[3.3]heptan-6-one
-
Step 1: Synthesis of Diethyl Thietane-3,3-dicarboxylate.
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a flame-dried round-bottom flask under an inert atmosphere (N₂), add diethyl malonate dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1,3-dibromopropane dropwise and heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction to room temperature, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield diethyl thietane-3,3-dicarboxylate.
-
-
Step 2: Hydrolysis and Decarboxylation to Thietane-3-carboxylic acid.
-
Dissolve the diethyl thietane-3,3-dicarboxylate in a 1:1 mixture of ethanol and 5 M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidified mixture to 100 °C for 2 hours to effect decarboxylation.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield thietane-3-carboxylic acid.
-
-
Step 3: Conversion to 2-Thiaspiro[3.3]heptan-6-one.
-
Convert the thietane-3-carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
In a separate flask, prepare a solution of diazomethane in diethyl ether (Caution: Diazomethane is explosive and toxic).
-
Add the acid chloride solution dropwise to the diazomethane solution at 0 °C.
-
After the reaction is complete (cessation of N₂ evolution), the resulting diazoketone is treated with a copper catalyst to induce a Wolff rearrangement and subsequent intramolecular [2+2] cycloaddition to form 2-thiaspiro[3.3]heptan-6-one.
-
Synthesis of Thiaspiro[3.3]heptane Amines from a Ketone Precursor
Reductive amination is a robust and widely used method for converting ketones into amines.[2]
Protocol 2: Reductive Amination of 2-Thiaspiro[3.3]heptan-6-one
-
Dissolve 2-thiaspiro[3.3]heptan-6-one (1.0 eq.) and ammonium acetate (10 eq.) in methanol in a round-bottom flask.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the stirred solution at room temperature. (Note: NaBH(OAc)₃ can be used as an alternative reducing agent).[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Basify the solution with aqueous NaOH and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
Diagram 2: Reductive Amination Workflow
Caption: Conversion of a ketone precursor to the target amine.
Synthesis of Thiaspiro[3.3]heptane Amines from a Carboxylic Acid Precursor
The commercially available 2-thiaspiro[3.3]heptane-6-carboxylic acid provides a direct entry point to the corresponding primary amine via rearrangement reactions such as the Curtius, Hofmann, or Schmidt reactions.[4] These reactions proceed through an isocyanate intermediate and result in a product with one less carbon atom than the starting material.[8][9][10]
Protocol 3: Synthesis of this compound via Curtius Rearrangement
-
Suspend 2-thiaspiro[3.3]heptane-6-carboxylic acid (1.0 eq.) in toluene.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq.) and triethylamine (1.2 eq.).
-
Heat the mixture to 80-100 °C and monitor the formation of the isocyanate intermediate by IR spectroscopy (strong absorption at ~2270 cm⁻¹).
-
Once the rearrangement is complete, cool the reaction mixture.
-
Add 2 M hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the isocyanate to the amine.
-
Cool the reaction, wash with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with solid NaOH and extract the product with dichloromethane.
-
Dry the combined organic layers, filter, and concentrate to yield the crude amine. Purify by chromatography or distillation.
Table 1: Comparison of Rearrangement Reactions for Amine Synthesis
| Reaction | Starting Material | Key Reagents | Advantages | Disadvantages |
| Curtius | Carboxylic Acid | Diphenylphosphoryl azide (DPPA) or formation of acyl azide | Mild conditions; isocyanate can be isolated.[1][11] | DPPA is expensive; acyl azides can be explosive.[12] |
| Hofmann | Primary Amide | Br₂ or NBS, NaOH | One-pot from amide.[9][13] | Requires an extra step to form the amide; uses stoichiometric bromine.[14] |
| Schmidt | Carboxylic Acid | Hydrazoic acid (HN₃), strong acid | Direct conversion from carboxylic acid.[10][15] | Hydrazoic acid is highly toxic and explosive.[2][16] |
Physicochemical Properties and Drug-Likeness
The incorporation of the thiaspiro[3.3]heptane scaffold is expected to significantly influence key drug-like properties. Based on data from analogous systems, we can predict the following trends:
-
Lipophilicity (logP/logD): The replacement of a phenyl ring with a spiro[3.3]heptane core has been shown to decrease calculated lipophilicity (clogP).[6] The thioether in the thiaspiro[3.3]heptane may slightly increase lipophilicity compared to an oxa- or aza- analog, but will likely still be less lipophilic than a corresponding aromatic system.
-
Aqueous Solubility: Increased Fsp³ and the introduction of polarizable sulfur and nitrogen atoms are generally associated with improved aqueous solubility compared to flat, aromatic systems.
-
Metabolic Stability: The rigid, strained ring system is less prone to enzymatic degradation than more flexible aliphatic chains. The spirocyclic nature also protects the quaternary carbon from metabolism.
Conclusion and Future Directions
The chemical space of thiaspiro[3.3]heptane amines represents a promising, yet underexplored, area for the discovery of novel drug candidates. The synthetic strategies outlined in this guide, based on robust and well-precedented transformations of analogous spirocyclic systems, provide a clear roadmap for accessing these valuable building blocks. The unique three-dimensional structure conferred by the thiaspiro[3.3]heptane core, combined with the versatile amine functionality, offers a powerful platform for modulating the ADME properties and biological activity of new chemical entities. Future work should focus on the execution of these proposed syntheses, a thorough characterization of the resulting compounds, and their incorporation into medicinal chemistry programs to fully realize their potential.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Schmidt reaction - Wikipedia [en.wikipedia.org]
Synthesis of 2-Thiaspiro[3.3]heptan-6-amine: A Key Building Block for 3D-Rich Drug Discovery
An In-Depth Technical Guide:
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The demand for novel, three-dimensional (3D) molecular scaffolds continues to accelerate in modern drug discovery. Such structures offer an escape from the "flatland" of traditional aromatic compounds, providing access to unexplored chemical space and improved physicochemical properties.[1] The spiro[3.3]heptane motif, in particular, has emerged as a valuable, conformationally restricted bioisostere for common carbocyclic and heterocyclic rings.[2][3] This guide details a robust and logical synthetic pathway to 2-thiaspiro[3.3]heptan-6-amine, a versatile building block combining the unique conformational and electronic properties of the thietane ring with a key functional handle for further elaboration. We will dissect the strategic considerations for its synthesis, provide detailed, field-proven protocols for analogous transformations, and explain the mechanistic rationale behind each critical step.
The Strategic Imperative for Spiro[3.3]heptanes in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single carbon atom, enforce a rigid, well-defined three-dimensional geometry. This rigidity is highly advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The spiro[3.3]heptane core, composed of two fused cyclobutane rings, has been successfully employed as a saturated, non-planar bioisostere for meta-substituted benzene rings and piperidines.[3][4]
Introducing heteroatoms into this scaffold further expands its utility:
-
Azaspiro[3.3]heptanes have been extensively developed as piperidine surrogates, often leading to improved metabolic stability and aqueous solubility.[4][5][6]
-
Oxaspiro[3.3]heptanes introduce a polar oxygen atom, which can modulate properties like solubility and serve as a hydrogen bond acceptor.[7][8]
The target of this guide, This compound , introduces a thietane ring. The sulfur atom offers a unique combination of size, polarity, and metabolic properties distinct from its oxygen and nitrogen counterparts, making it a compelling and underexplored scaffold for probing drug-target interactions. The amine functionality at the 6-position serves as a critical vector for diversification, enabling the attachment of various pharmacophoric groups through amide bond formation, reductive amination, or other standard transformations.
Retrosynthetic Analysis and Strategic Design
A logical synthesis of a complex spirocycle requires a robust strategy for constructing the two rings around the central quaternary carbon. A retrosynthetic analysis of this compound reveals a convergent and efficient pathway.
The primary disconnection is at the C-S bonds of the thietane ring. This disconnection points to a double alkylation of a sulfur nucleophile with a 1,1-bis(electrophilic methyl)cyclobutane precursor. The amine functionality can be installed late-stage from a more stable ketone precursor via reductive amination. This leads to a key intermediate: a protected 3,3-bis(halomethyl)cyclobutanone.
Caption: Retrosynthetic analysis of this compound.
This analysis establishes a clear and logical workflow:
-
Construct the Cyclobutane Core: Synthesize a suitably protected cyclobutanone bearing two electrophilic arms.
-
Form the Thietane Ring: Execute a double intramolecular S-alkylation to form the second spiro-ring.
-
Install the Amine: Deprotect the ketone and convert it to the target primary amine.
A Convergent Synthetic Pathway
This section details the proposed synthetic route, drawing upon established and reliable methodologies for the construction of spiro[3.3]heptane cores.[3]
Caption: Overall synthetic workflow for this compound.
Synthesis of the Key Cyclobutane Intermediate
The cornerstone of this synthesis is the efficient, large-scale preparation of a 3,3-bis(halomethyl)cyclobutanone derivative. While several routes to functionalized spiro[3.3]heptanes exist, a highly effective method involves the construction of a 1,1-bis(bromomethyl)cyclobutane derivative.[3]
A practical synthesis begins with a commercially available cyclobutanone derivative, which is then elaborated to introduce the bis(bromomethyl) groups. This key building block is then ready for the subsequent cyclization.
Formation of the Thietane Ring
The construction of the thietane ring is achieved via a double alkylation reaction. This is a classic and efficient method for forming small sulfur-containing rings.
-
Mechanism: The 3,3-bis(bromomethyl)cyclobutanone intermediate is treated with a sulfur nucleophile, typically sodium sulfide (Na₂S). The reaction proceeds via two sequential intramolecular SN2 displacements. The first sulfide attack on one bromomethyl group forms a transient sodium thiolate, which then rapidly attacks the second bromomethyl group to close the four-membered thietane ring. The use of a polar aprotic solvent like DMF or DMSO is crucial to solvate the cation and enhance the nucleophilicity of the sulfide anion.
Installation of the Amine via Reductive Amination
The final step is the conversion of the ketone in 2-thiaspiro[3.3]heptan-6-one to the target primary amine. Reductive amination is the method of choice for this transformation due to its high efficiency and operational simplicity.
-
Mechanism: The ketone first reacts with an ammonia source (e.g., ammonium acetate or ammonia gas) to form an intermediate imine or enamine in equilibrium. A mild, selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the same pot. This reagent preferentially reduces the protonated iminium ion as it forms, driving the equilibrium towards the amine product. This one-pot procedure avoids the isolation of the often-unstable imine intermediate.
Experimental Protocols
The following protocols are adapted from well-established procedures for analogous systems and represent a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of 2-Thiaspiro[3.3]heptan-6-one
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 volumes relative to the cyclobutane precursor).
-
Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 equivalents) to the DMF. Stir the resulting slurry at room temperature.
-
Substrate Addition: Dissolve 3,3-bis(bromomethyl)cyclobutanone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium sulfide slurry over 30 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water (20 volumes) and diethyl ether (15 volumes).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 10 volumes). Combine the organic layers, wash with brine (2 x 10 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-thiaspiro[3.3]heptan-6-one as a crystalline solid.
Protocol 2: Synthesis of this compound (Reductive Amination)
-
Setup: To a round-bottom flask, add 2-thiaspiro[3.3]heptan-6-one (1.0 equivalent), methanol (15 volumes), and ammonium acetate (10 equivalents).
-
pH Adjustment (Optional but Recommended): Adjust the pH of the solution to ~6-7 using glacial acetic acid.
-
Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise over 15 minutes. Note: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone and the formation of the amine product.
-
Workup (Quench): Carefully quench the reaction by the slow, dropwise addition of 2M HCl until the solution is acidic (pH ~2) to destroy any remaining NaBH₃CN.
-
Workup (Basify): Basify the solution to pH >10 by adding aqueous NaOH (e.g., 6M solution).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (4 x 15 volumes).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be further purified by silica gel chromatography (eluting with a DCM/methanol/triethylamine gradient) or by crystallization of its hydrochloride salt.
Data and Characterization
The successful synthesis of the target compound and its key intermediate should be confirmed using standard analytical techniques. The following table provides expected data based on the proposed structures and known analogs.
| Compound | Formula | Mol. Weight | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| 2-Thiaspiro[3.3]heptan-6-one | C₆H₈OS | 128.19 | 3.2-3.4 (s, 4H, CH₂S), 2.8-3.0 (s, 4H, CH₂CO) | ~210 (C=O), ~55 (spiro-C), ~45 (CH₂CO), ~35 (CH₂S) |
| This compound | C₆H₁₁NS | 129.22 | 3.5-3.7 (m, 1H, CHNH₂), 3.1-3.3 (s, 4H, CH₂S), 2.0-2.4 (m, 4H, CH₂CH), 1.5-1.7 (br s, 2H, NH₂) | ~50 (spiro-C), ~48 (CHNH₂), ~38 (CH₂CH), ~35 (CH₂S) |
Conclusion and Outlook
This guide outlines a logical and experimentally viable synthetic route to this compound, a novel and valuable building block for medicinal chemistry. By leveraging established methods for spirocycle construction and functional group manipulation, this target can be accessed in a straightforward manner. The resulting amine is a versatile starting point for creating diverse libraries of 3D-rich compounds. Future work could focus on developing enantioselective routes to access chiral versions of this scaffold, further enhancing its utility in creating precisely structured drug candidates. The unique properties imparted by the thietane ring make this an exciting scaffold for overcoming challenges in modern drug discovery, such as improving solubility, metabolic stability, and target selectivity.
References
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
preliminary biological screening of 2-Thiaspiro[3.3]heptan-6-amine
An In-Depth Technical Guide to the Preliminary Biological Screening of 2-Thiaspiro[3.3]heptan-6-amine
Authored by: A Senior Application Scientist
Abstract
The unique three-dimensional architecture of spirocyclic scaffolds has positioned them as privileged structures in modern drug discovery.[1] Their inherent rigidity can lead to improved potency and selectivity, while also offering favorable physicochemical properties such as increased solubility and metabolic stability compared to their non-spirocyclic counterparts.[1][2] This guide provides a comprehensive framework for the preliminary biological screening of a novel spirocyclic amine, this compound. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but a strategic and logical pathway for elucidating the potential therapeutic value of this compound. The experimental choices are explained to ensure a self-validating and robust screening cascade, grounded in established scientific principles.
Introduction: The Rationale for Screening this compound
Spirocyclic compounds, characterized by two rings sharing a single atom, are gaining significant traction in medicinal chemistry.[3] The introduction of a spirocyclic moiety can lock the conformation of a molecule, optimizing the orientation of functional groups for target engagement.[1] Specifically, azaspirocycles have been shown to possess improved ADME-Tox (Administration, Distribution, Metabolism, Excretion, and Toxicity) profiles.[2] The presence of a primary amine in this compound suggests several potential avenues for biological activity, including but not limited to interactions with G-protein coupled receptors (GPCRs), ion channels, and enzymes, as well as potential antimicrobial properties.[4]
This guide outlines a tiered approach to the , beginning with broad cytotoxicity and antimicrobial assessments, followed by more targeted screening against major drug target classes.
Tier 1: Foundational Screening
The initial tier of screening is designed to provide a broad overview of the compound's biological activity and potential liabilities. This stage focuses on two key areas: general cytotoxicity and broad-spectrum antimicrobial activity.
Cytotoxicity Assessment
Causality of Experimental Choice: Before investigating specific therapeutic activities, it is crucial to determine the compound's inherent toxicity to mammalian cells. A cytotoxic compound may have limited therapeutic potential, or its activity may be a result of general toxicity rather than specific target modulation. The MTT and MTS assays are robust, colorimetric methods for assessing metabolic activity, which is a reliable indicator of cell viability.[5][6]
Experimental Protocol: MTT/MTS Assay for Cytotoxicity
-
Cell Culture: Plate a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader. For MTT, the wavelength is typically between 500 and 600 nm, while for MTS it is around 490 nm.[5][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.
Antimicrobial Screening
Causality of Experimental Choice: The increasing prevalence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[9] Small molecules, particularly those with amine functionalities, can exhibit antimicrobial properties.[10][11] A primary screen against a panel of representative Gram-positive and Gram-negative bacteria provides a rapid assessment of the compound's potential as an antimicrobial agent.[12][13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in the broth.
-
Incubation: Add the bacterial inoculum to the wells containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Tier 2: Targeted Screening
Based on the results of the foundational screening, Tier 2 focuses on investigating the compound's activity against major classes of drug targets.
G-Protein Coupled Receptor (GPCR) Screening
Causality of Experimental Choice: GPCRs represent the largest family of cell surface receptors and are prominent drug targets.[15] The amine functional group in the test compound makes it a candidate for interacting with GPCRs, either as an agonist or antagonist.[16] A primary screen against a panel of GPCRs can identify potential lead targets.
Experimental Workflow: GPCR Screening
Caption: A generalized workflow for GPCR screening, from primary hit identification to confirmation.
A duplexed assay monitoring both intracellular calcium signaling and β-arrestin recruitment can provide a more comprehensive understanding of the compound's effect on GPCR signaling.[17]
Kinase Inhibition Screening
Causality of Experimental Choice: Protein kinases are another major class of drug targets, and their dysregulation is implicated in many diseases.[18][19] A preliminary screen against a panel of representative kinases can reveal if this compound has any inhibitory activity.
Experimental Workflow: Kinase Inhibition Screening
Caption: A two-stage workflow for identifying and validating kinase inhibitors.
A variety of assay formats are available to measure kinase activity, including radiometric and fluorescence-based methods.[20] It is important to perform these assays at an ATP concentration equal to the Km(ATP) for the specific enzyme to ensure comparability of the data.[19]
Data Presentation and Interpretation
All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Tier 1 Screening Results
| Assay | Endpoint | Result (e.g., IC50, MIC) |
| Cytotoxicity (HEK293) | IC50 | > 100 µM |
| S. aureus MIC | MIC | 64 µg/mL |
| E. coli MIC | MIC | > 128 µg/mL |
Table 2: Example of Tier 2 GPCR Screening Hit
| GPCR Target | Primary Assay (% Activity @ 10 µM) | Dose-Response (EC50/IC50) | Orthogonal Assay (β-arrestin) |
| Receptor X | 85% Agonism | EC50 = 1.2 µM | Confirmed |
Conclusion and Future Directions
This guide provides a foundational strategy for the . The proposed tiered approach allows for a cost-effective and scientifically rigorous evaluation of the compound's potential. Positive hits from this screening cascade would warrant further investigation, including more extensive profiling, mechanism of action studies, and lead optimization. The unique structural features of spirocyclic amines like this compound make them exciting starting points for the discovery of novel therapeutics.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Library - Enamine [enamine.net]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. mdpi.com [mdpi.com]
- 15. Emerging Approaches to GPCR Ligand Screening for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Note & Protocol: A Scalable, Multi-Step Synthesis of 2-Thiaspiro[3.3]heptan-6-amine
Abstract
Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance binding affinity and improve physicochemical properties of drug candidates. This document provides a comprehensive guide for the multi-step synthesis of 2-Thiaspiro[3.3]heptan-6-amine, a valuable building block for drug discovery. The described synthetic route is designed for scalability and reproducibility, proceeding through three main stages: (1) construction of the key intermediate, 3,3-Bis(bromomethyl)thietane, from pentaerythritol; (2) formation of the spirocyclic ketone, 2-Thiaspiro[3.3]heptan-6-one; and (3) conversion to the target primary amine via a two-step reductive amination sequence. Each stage includes detailed, step-by-step protocols, explanations of the chemical principles, and characterization data.
Introduction: The Strategic Value of Thia-Spirocycles
The "escape from flatland" is a prevailing concept in modern drug discovery, encouraging the synthesis of molecules with greater three-dimensionality (Fsp³) to explore novel chemical space and improve pharmacological profiles. Spiro[3.3]heptane frameworks serve as conformationally restricted bioisosteres for common motifs like cyclohexane and piperidine.[1] The incorporation of a sulfur atom to create a thiaspirocycle introduces unique electronic and steric properties, potentially modulating metabolic stability, solubility, and target engagement.
This compound is a bifunctional building block featuring a reactive primary amine on a cyclobutane ring, poised for derivatization, and a thietane ring. Thietanes are known to be valuable structural motifs in biologically active compounds.[2][3] This guide presents a logical and robust synthetic pathway, grounded in established chemical transformations, to access this compound on a gram scale, making it available for library synthesis and lead optimization programs.
Overall Synthetic Pathway
The synthesis is accomplished in five distinct chemical transformations, organized into three major parts. The pathway is designed to utilize commercially available starting materials and employs well-understood, scalable reactions.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: 3,3-Bis(bromomethyl)thietane
The cornerstone of this synthesis is the efficient construction of a key dielectrophile, 3,3-Bis(bromomethyl)thietane. The strategy involves a double nucleophilic displacement on a pentaerythritol derivative. Thietane rings are commonly formed from 1,3-dihalides or their equivalents using a sulfide source.[4][5]
Protocol 1A: Pentaerythritol Tetratosylate
-
Principle: The four hydroxyl groups of pentaerythritol are converted to tosylates, excellent leaving groups, by reaction with p-toluenesulfonyl chloride (TsCl) in pyridine. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.
-
Procedure:
-
To a stirred solution of pentaerythritol (136 g, 1.0 mol) in pyridine (1.5 L) cooled to 0 °C in an ice-salt bath, add p-toluenesulfonyl chloride (840 g, 4.4 mol) portion-wise over 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 4 hours, then at room temperature for 16 hours.
-
Pour the thick, white slurry into a mixture of concentrated HCl (1.5 L) and crushed ice (5 kg) with vigorous stirring.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water (3 x 1 L), followed by cold methanol (1 L).
-
Dry the solid product in a vacuum oven at 50 °C to a constant weight.
-
-
Expected Outcome: A white crystalline solid. Yield: >90%.
Protocol 1B: 3,3-Bis(bromomethyl)thietane
-
Principle: The tetratosylate is first treated with sodium sulfide to form the thietane ring via a double SN2 reaction, displacing two tosylate groups. The remaining two tosylates are then converted to bromides using a source of bromide, such as HBr in acetic acid.
-
Procedure:
-
Suspend pentaerythritol tetratosylate (757 g, 1.0 mol) and sodium sulfide nonahydrate (264 g, 1.1 mol) in a mixture of DMF (2 L) and water (200 mL).
-
Heat the suspension to 110 °C and stir vigorously for 6 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction to room temperature and pour into 10 L of ice water. Extract the product with dichloromethane (3 x 1 L).
-
Combine the organic layers, wash with brine (2 x 1 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude thietane ditosylate.
-
Dissolve the crude product in glacial acetic acid (1 L) and add a 33% solution of HBr in acetic acid (1.5 L).
-
Heat the mixture to 70 °C for 12 hours.
-
Cool to room temperature and carefully pour into ice water (8 L). Extract with diethyl ether (3 x 1 L).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution until effervescence ceases, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the title compound.
-
-
Expected Outcome: A colorless oil or low-melting solid.
Part 2: Construction of the Spirocyclic Ketone
The formation of the second four-membered ring, a cyclobutanone, is achieved via a tandem alkylation/cyclization of ethyl acetoacetate, followed by hydrolysis and decarboxylation. This is a classic and robust method for forming cyclic ketones.[6]
Protocol 2: 2-Thiaspiro[3.3]heptan-6-one
-
Principle: The enolate of ethyl acetoacetate, generated by sodium hydride, acts as a nucleophile to displace one of the bromide atoms of the key intermediate. A stronger base, sodium ethoxide, is then used to facilitate the second, intramolecular alkylation to form the spirocyclic β-keto ester. Subsequent acidic hydrolysis removes the ester group and induces decarboxylation to yield the target ketone.
-
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 44 g, 1.1 mol) in anhydrous THF (1 L) at 0 °C, add ethyl acetoacetate (130 g, 1.0 mol) dropwise. Stir for 30 minutes at 0 °C.
-
Add a solution of 3,3-bis(bromomethyl)thietane (274 g, 1.0 mol) in THF (500 mL) dropwise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
In a separate flask, prepare sodium ethoxide by carefully adding sodium metal (25.3 g, 1.1 mol) to absolute ethanol (1 L) at 0 °C.
-
Add the sodium ethoxide solution to the reaction mixture from step 2. Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction, quench by the slow addition of water, and concentrate under reduced pressure to remove the solvents.
-
To the residue, add 6 M aqueous HCl (2 L) and heat to reflux for 8 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture to room temperature and extract with ethyl acetate (3 x 800 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude ketone by vacuum distillation or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).
-
-
Expected Outcome: A colorless oil with a characteristic odor.
Part 3: Synthesis of the Target Amine
The final stage involves the conversion of the ketone to the primary amine. A direct reductive amination with ammonia can be low-yielding. A more reliable two-step sequence is employed: initial reductive amination with benzylamine to form the stable secondary amine, followed by hydrogenolysis to cleave the N-benzyl group.[7]
Protocol 3A: N-Benzyl-2-thiaspiro[3.3]heptan-6-amine
-
Principle: The ketone reacts with benzylamine to form an intermediate iminium ion, which is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride [NaBH(OAc)₃]. This one-pot reaction is highly efficient for forming secondary amines.
-
Procedure:
-
Dissolve 2-Thiaspiro[3.3]heptan-6-one (142 g, 1.0 mol) and benzylamine (118 g, 1.1 mol) in 1,2-dichloroethane (2 L).
-
Add acetic acid (60 mL, 1.05 mol) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (254 g, 1.2 mol) portion-wise over 1 hour, monitoring for any exotherm.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with dichloromethane (2 x 500 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude product. Purification can be achieved by column chromatography if necessary.
-
-
Expected Outcome: A viscous oil or solid.
Protocol 3B: this compound
-
Principle: Catalytic hydrogenolysis is used to cleave the C-N bond of the benzyl group. Palladium on carbon (Pd/C) is the standard catalyst for this transformation, which proceeds cleanly under a hydrogen atmosphere.[7]
-
Procedure:
-
Dissolve the crude N-benzyl amine from the previous step (~1.0 mol) in methanol (2 L) in a suitable high-pressure hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (10 wt%, ~25 g, ensure the catalyst is wetted with solvent to prevent ignition).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 24 hours or until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt by treating a solution in ether with HCl (gas or solution in ether) and collecting the precipitated solid.
-
-
Expected Outcome: A liquid amine, which may be purified as its crystalline HCl salt.
Data Summary and Characterization
| Step | Compound Name | Molecular Formula | MW ( g/mol ) | Typical Yield | Purity (by GC/LCMS) |
| 1A | Pentaerythritol Tetratosylate | C₃₃H₃₆O₁₂S₄ | 756.9 | >90% | >98% |
| 1B | 3,3-Bis(bromomethyl)thietane | C₅H₈Br₂S | 276.0 | 55-65% | >95% |
| 2 | 2-Thiaspiro[3.3]heptan-6-one | C₆H₈OS | 128.2 | 60-70% | >97% |
| 3A | N-Benzyl-2-thiaspiro[3.3]heptan-6-amine | C₁₃H₁₇NS | 219.4 | 80-90% | >95% |
| 3B | This compound | C₆H₁₁NS | 129.2 | >95% (from 3A) | >99% |
Characterization Notes: Full characterization for each intermediate and the final product should be performed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm structure and purity.
Troubleshooting and Safety
-
Odor: Thietanes and other sulfur-containing compounds are malodorous. All steps involving these materials should be conducted in a well-ventilated fume hood. Glassware should be decontaminated with bleach solution.
-
Reagent Handling: Sodium hydride is a water-reactive and flammable solid. It should be handled under an inert atmosphere (Nitrogen or Argon). Palladium on carbon can be pyrophoric and should be handled with care, preferably as a wetted paste.
-
Purification: The spirocyclic ketone and final amine are relatively volatile. Care must be taken during solvent removal to avoid product loss. Vacuum distillation is the preferred method for purification on a larger scale.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an effective tool for monitoring the progress of most steps. For the final hydrogenolysis step, LC-MS is recommended to track the disappearance of the starting material.
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thietane - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note & Protocol: A Scalable Synthesis Route for 2-Thiaspiro[3.3]heptan-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocycles have emerged as crucial structural motifs in modern drug discovery. Their inherent three-dimensional architecture provides a distinct advantage over traditional flat aromatic scaffolds, often leading to improved physicochemical properties and novel intellectual property.[1][2] The rigid nature of the spirocyclic core can enhance binding affinity and selectivity for biological targets by pre-organizing pendant functional groups in a well-defined spatial orientation.[3]
Among these, the 2-Thiaspiro[3.3]heptan-6-amine scaffold is of particular interest. The incorporation of a sulfur atom can modulate properties such as lipophilicity and metabolic stability, while the primary amine serves as a versatile handle for further derivatization in lead optimization campaigns. This application note outlines a detailed, scalable synthetic route to this valuable building block, designed to be robust and reproducible in a drug development setting.
Proposed Scalable Synthetic Route
The following multi-step synthesis is proposed, starting from the commercially available 3,3-bis(bromomethyl)oxetane. This route is designed for scalability and leverages known, high-yielding transformations.
Caption: Proposed synthetic pathway for this compound.
Expertise & Experience: Rationale Behind Experimental Choices
The selection of this synthetic route was guided by principles of scalability, cost-effectiveness, and safety.
-
Starting Material: 3,3-Bis(bromomethyl)oxetane is a readily available starting material, making this process economically viable for large-scale synthesis.[4]
-
Finkelstein Reaction: The conversion of the dibromide to the diiodide is a classic Finkelstein reaction. Iodides are more reactive leaving groups, which facilitates the subsequent double nucleophilic substitution with sodium sulfide. This step is typically high-yielding and proceeds under mild conditions.
-
Thiolation and Cyclization: The use of sodium sulfide as the sulfur source is a cost-effective and straightforward method for introducing the thioether. The intramolecular cyclization to form the thietane ring is expected to be efficient due to the formation of a strained but stable four-membered ring.
-
Oximation: The conversion of the ketone to an oxime is a reliable and high-yielding transformation. This intermediate is generally stable and readily purified.
-
Reduction: The reduction of the oxime to the primary amine using catalytic hydrogenation with Raney Nickel is a well-established and scalable method. It avoids the use of more expensive or hazardous reducing agents.
Detailed Experimental Protocols
PART 1: Synthesis of 3,3-Bis(iodomethyl)oxetane
-
To a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in acetone (5 mL/g of starting material) is added sodium iodide (2.5 eq).
-
The reaction mixture is heated to reflux and stirred for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
After completion, the reaction is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3,3-bis(iodomethyl)oxetane as a solid, which can be used in the next step without further purification.
PART 2: Synthesis of 2-Thiaspiro[3.3]heptan-6-one
-
To a solution of 3,3-bis(iodomethyl)oxetane (1.0 eq) in dimethylformamide (DMF) (10 mL/g) is added sodium sulfide nonahydrate (1.2 eq).
-
The reaction mixture is heated to 80-90 °C and stirred for 6-8 hours.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 2-Thiaspiro[3.3]heptan-6-one.
PART 3: Synthesis of 2-Thiaspiro[3.3]heptan-6-one Oxime
-
A solution of 2-Thiaspiro[3.3]heptan-6-one (1.0 eq) in pyridine (5 mL/g) is treated with hydroxylamine hydrochloride (1.5 eq).
-
The mixture is stirred at room temperature for 4-6 hours.
-
The reaction is monitored by TLC for the consumption of the ketone.
-
Once complete, the pyridine is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the oxime, which can be used directly in the next step.
PART 4: Synthesis of this compound
-
The 2-Thiaspiro[3.3]heptan-6-one oxime (1.0 eq) is dissolved in methanol saturated with ammonia.
-
Raney Nickel (50% slurry in water, ~0.2 eq by weight) is added carefully.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.
-
The catalyst is removed by filtration through Celite, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.
Data Presentation: Expected Yields and Characterization
| Step | Product | Expected Yield (%) | Purity (by NMR/GC-MS) | Key Characterization |
| 1 | 3,3-Bis(iodomethyl)oxetane | 90-95 | >95% | ¹H NMR, ¹³C NMR |
| 2 | 2-Thiaspiro[3.3]heptan-6-one | 75-85 | >98% | ¹H NMR, ¹³C NMR, GC-MS |
| 3 | 2-Thiaspiro[3.3]heptan-6-one Oxime | 90-98 | >95% | ¹H NMR, ¹³C NMR, LC-MS |
| 4 | This compound | 70-80 | >97% | ¹H NMR, ¹³C NMR, HRMS |
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured through several in-process controls and characterization steps:
-
Chromatographic Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion of the starting material before proceeding to the next step. This prevents the carry-over of impurities that could complicate subsequent reactions and purifications.
-
Spectroscopic Verification: The structure and purity of each intermediate and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. This provides unambiguous confirmation of the chemical identity at each stage of the synthesis.
-
Purification of Key Intermediates: While some intermediates can be used crude, the purification of the ketone intermediate is recommended to ensure high purity of the final product.
Conclusion
This application note provides a comprehensive and scalable synthetic route for the preparation of this compound, a valuable building block for drug discovery. The described protocol is robust, utilizes readily available starting materials, and incorporates self-validating steps to ensure high purity and reproducibility. This guide is intended to empower researchers and drug development professionals to access this important scaffold for their medicinal chemistry programs.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Primary Amine in 2-Thiaspiro[3.3]heptan-6-amine
Introduction: The Strategic Value of 2-Thiaspiro[3.3]heptan-6-amine in Medicinal Chemistry
The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space to identify molecules with enhanced pharmacological properties. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks, offering a defined three-dimensional geometry that can improve target binding, metabolic stability, and physicochemical properties.[1] Among these, the 2-thiaspiro[3.3]heptane core represents a unique and underexplored motif. The presence of a primary amine at the 6-position of this scaffold in This compound provides a versatile handle for chemical modification, enabling the generation of diverse libraries of compounds for biological screening.[2][3]
This guide provides detailed application notes and protocols for the derivatization of the primary amine in this compound. The methodologies described herein are foundational for researchers, scientists, and drug development professionals seeking to leverage this novel scaffold in their discovery programs. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower users to troubleshoot and optimize these reactions for their specific needs.
Core Derivatization Strategies for this compound
The primary amine of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. The most common and synthetically useful derivatization strategies include acylation, sulfonylation, and reductive amination. Each of these methods allows for the introduction of a wide range of substituents, thereby enabling a systematic exploration of the structure-activity relationship (SAR).
Acylation: Formation of Amide Bonds
Acylation is a fundamental reaction for the derivatization of primary amines, resulting in the formation of a stable amide bond. This transformation is widely used to introduce a vast array of functional groups, from simple alkyl and aryl moieties to more complex heterocyclic systems.[4][5]
The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.[6] The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired product. For instance, the use of a base is often necessary to neutralize the acidic byproduct generated during the reaction.[4]
Materials:
-
This compound hydrochloride
-
Acyl chloride or acid anhydride (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (2.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1 equivalent).
-
Add anhydrous DCM or THF to dissolve the amine.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (2.2 equivalents) dropwise to the stirred solution.
-
In a separate flask, dissolve the acyl chloride or acid anhydride (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Add the acylating agent solution dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Table 1: Representative Acylating Agents and Reaction Conditions
| Acylating Agent | Base | Solvent | Expected Product |
| Acetyl chloride[6] | Triethylamine | DCM | N-(2-Thiaspiro[3.3]heptan-6-yl)acetamide |
| Benzoyl chloride[4] | Pyridine | THF | N-(2-Thiaspiro[3.3]heptan-6-yl)benzamide |
| Acetic anhydride[8] | Triethylamine | DCM | N-(2-Thiaspiro[3.3]heptan-6-yl)acetamide |
Visualization of the Acylation Workflow
Caption: Workflow for the acylation of this compound.
Sulfonylation: Formation of Sulfonamides
Sulfonylation of the primary amine with a sulfonyl chloride provides access to sulfonamide derivatives. Sulfonamides are a prevalent functional group in medicinal chemistry, known for their diverse biological activities.[9]
Similar to acylation, sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.[10] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Careful control of stoichiometry and reaction temperature is crucial to avoid the formation of the di-sulfonylated byproduct.[11]
Materials:
-
This compound hydrochloride
-
Sulfonyl chloride (1.05 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine (2.0 equivalents)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound hydrochloride (1 equivalent) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add pyridine (2.0 equivalents) to the stirred solution.[11]
-
Slowly add the sulfonyl chloride (1.05 equivalents) portion-wise or as a solution in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Common Sulfonylating Agents and Conditions
| Sulfonylating Agent | Base | Solvent | Expected Product |
| Benzenesulfonyl chloride[9] | Pyridine | DCM | N-(2-Thiaspiro[3.3]heptan-6-yl)benzenesulfonamide |
| p-Toluenesulfonyl chloride[9] | Pyridine | THF | N-(2-Thiaspiro[3.3]heptan-6-yl)-4-methylbenzenesulfonamide |
| Methanesulfonyl chloride | Triethylamine | DCM | N-(2-Thiaspiro[3.3]heptan-6-yl)methanesulfonamide |
Visualization of the Sulfonylation Workflow
Caption: Workflow for the sulfonylation of this compound.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of alkyl and aryl substituents onto the nitrogen atom.[12][13] This reaction involves the initial formation of an imine or enamine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by in situ reduction to the corresponding secondary amine.[14]
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[12] Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and high selectivity.[15]
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone (1.1 equivalents)
-
1,2-Dichloroethane (DCE) or methanol
-
Acetic acid (1 equivalent, optional)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1 equivalent) and the aldehyde or ketone (1.1 equivalents).
-
Add DCE or methanol as the solvent.
-
If using an aniline, add one equivalent of acetic acid to facilitate iminium ion formation.[15]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 3: Representative Carbonyl Compounds for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Expected Product |
| Benzaldehyde | Sodium triacetoxyborohydride | DCE | N-Benzyl-2-thiaspiro[3.3]heptan-6-amine |
| Acetone | Sodium borohydride[12] | Methanol | N-Isopropyl-2-thiaspiro[3.3]heptan-6-amine |
| Cyclohexanone | Sodium triacetoxyborohydride | DCE | N-Cyclohexyl-2-thiaspiro[3.3]heptan-6-amine |
Visualization of the Reductive Amination Workflow
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. biotage.com [biotage.com]
- 8. ijcrt.org [ijcrt.org]
- 9. cbijournal.com [cbijournal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes: The Strategic Incorporation of 2-Thiaspiro[3.3]heptan-6-amine in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality with a Novel Spirocyclic Scaffold
In the modern era of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift away from planar, aromatic structures towards sp³-rich, three-dimensional scaffolds.[1] This evolution is a direct response to the need for drug candidates with improved physicochemical properties, enhanced target selectivity, and novel intellectual property space.[2][3] Spirocyclic systems, where two rings share a single atom, are at the forefront of this movement, offering a rigid and well-defined conformational framework that allows for the precise vectorial projection of substituents into three-dimensional space.[4][5]
This guide focuses on a particularly compelling building block within this class: 2-Thiaspiro[3.3]heptan-6-amine . This saturated heterocyclic scaffold merges the unique properties of a strained thietane ring with a functionalized cyclobutane, presenting medicinal chemists with a versatile tool for lead optimization and scaffold hopping. Its inherent structural rigidity and the strategic placement of the heteroatom and the amine functional handle offer a unique combination of features to address common challenges in drug development, such as metabolic stability and lipophilicity.[4][6]
The Causality of Choice: Why Integrate this compound?
The decision to incorporate a novel scaffold into a drug discovery program is driven by its potential to solve specific problems. This compound offers compelling advantages as a bioisosteric replacement for more traditional cyclic amines like thiomorpholine and piperidine.
1. Bioisosterism and Physicochemical Modulation:
The concept of bioisosterism—the replacement of a molecular fragment with another that retains similar biological activity but alters physicochemical properties—is a cornerstone of medicinal chemistry.[7] The 2-thiaspiro[3.3]heptane core is a non-classical bioisostere that provides a distinct three-dimensional alternative to common six-membered rings.
-
Structural Rigidity: Unlike the flexible chair/boat conformations of thiomorpholine or piperidine, the spiro[3.3]heptane framework is significantly more rigid. This conformational constraint can lock in a bioactive conformation, potentially increasing potency and reducing off-target effects by minimizing interactions with unintended receptors.[4]
-
Modulation of Lipophilicity (logD): The replacement of a traditional heterocycle with a spirocyclic analogue can significantly alter a compound's lipophilicity. While adding a carbon atom, the unique spatial arrangement and increased polarity from the heteroatom can lead to a counterintuitive decrease in logD, which is often beneficial for improving aqueous solubility and overall pharmacokinetic profiles.
-
Metabolic Stability: The quaternary spirocenter and the strained thietane ring can present a challenge to metabolic enzymes, potentially blocking common sites of metabolism (e.g., oxidation of carbons alpha to a nitrogen atom) observed in simpler cyclic amines.
Table 1: Comparative Properties of this compound and Common Bioisosteres
| Compound | Molecular Weight | Calculated logP | Topological Polar Surface Area (Ų) |
| This compound | 129.22 | 0.85 | 38.05 |
| Thiomorpholine | 103.18 | -0.47 | 28.24 |
| 4-Aminopiperidine | 100.16 | -0.40 | 38.05 |
Note: Properties are calculated values and serve for comparative purposes.
2. Vectorial Control and Chemical Space Exploration:
The spirocyclic core acts as a hub, directing substituents along well-defined vectors. The amine at the 6-position serves as a versatile attachment point, allowing chemists to explore the chemical space around a target's binding pocket with high precision. This is a distinct advantage over flatter aromatic systems, which offer limited directional diversity.
Caption: Bioisosteric replacement of flexible thiomorpholine with the rigid 2-Thiaspiro[3.3]heptane scaffold.
Protocol I: Multi-Step Synthesis of this compound Hydrochloride
This protocol is adapted from a reported nine-step synthesis, providing a reliable pathway to the target compound for research purposes.[6] The key strategic steps involve the initial formation of a functionalized cyclobutane followed by the construction of the thietane ring.
Causality Behind the Workflow: The synthesis begins with a commercially available starting material and systematically builds the complex spirocycle. The use of a tert-butoxycarbonyl (Boc) protecting group for the amine is critical for preventing side reactions during the sulfonation and subsequent cyclization steps. The final deprotection under acidic conditions yields the stable hydrochloride salt, which is ideal for storage and handling.
Caption: Synthetic workflow for this compound HCl.
Step-by-Step Methodology:
This protocol outlines the final key transformations from a readily accessible intermediate.
Part A: Thietane Ring Formation
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the dimesylate intermediate, 3-(tert-butoxycarbonyl)amino-1,1-bis((methylsulfonyloxy)methyl)cyclobutane (1.0 eq), in anhydrous dimethylformamide (DMF).
-
Sulfide Addition: To the stirred solution, add sodium sulfide (Na₂S) (1.5-2.0 eq) portion-wise at room temperature. Rationale: The sulfide ion acts as the dinucleophile, displacing both mesylate leaving groups in an intramolecular Sₙ2 reaction to form the four-membered thietane ring.
-
Heating: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane.
Part B: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine from the previous step (1.0 eq) in a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Acidification: Add a solution of hydrochloric acid (4M in dioxane or a saturated solution in diethyl ether) (excess, >3 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate of the hydrochloride salt should form.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the white solid under vacuum to yield the final product, this compound hydrochloride. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol II: Application in Amide Bond Formation
The primary amine of the title compound is a versatile functional handle for incorporation into larger molecules, most commonly via amide bond formation.
Causality Behind the Workflow: This standard peptide coupling protocol uses HATU as an activating agent for the carboxylic acid, which then readily reacts with the primary amine of the spirocyclic building block. The inclusion of a non-nucleophilic base like DIPEA is essential to neutralize the acid formed during the reaction and to freebase the amine hydrochloride salt in situ, ensuring efficient coupling.
Caption: Workflow for a standard amide coupling reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry reaction vial, dissolve the carboxylic acid of interest (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add this compound hydrochloride (1.1 eq) to the activated acid mixture.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq) dropwise to the reaction mixture. Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It is required to neutralize the HCl salt of the amine and the acid generated during the coupling reaction without competing in the reaction itself.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via flash chromatography or preparative HPLC to obtain the desired amide.
Conclusion and Future Outlook
This compound is a valuable and underutilized building block for modern medicinal chemistry. It provides a robust, three-dimensional scaffold that can serve as a superior bioisosteric replacement for common cyclic amines, offering the potential to enhance metabolic stability, modulate physicochemical properties, and improve target selectivity. The synthetic accessibility and the versatile primary amine handle allow for its straightforward integration into discovery programs. As the demand for novel, sp³-rich chemical matter continues to grow, scaffolds like this compound will be instrumental in developing the next generation of therapeutic agents.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold - Enamine [enamine.net]
- 3. 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl () for sale [vulcanchem.com]
- 4. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Structure-Activity Relationship Studies of 2-Thiaspiro[3.3]heptan-6-amine Analogs as Novel GABA Transporter Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies of 2-thiaspiro[3.3]heptan-6-amine analogs, a promising, yet underexplored scaffold in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic guide to establishing a robust SAR campaign for this novel chemical series, grounded in established principles of medicinal chemistry and leveraging proven experimental and computational techniques. We will detail the synthetic rationale, outline key biological assays, and provide protocols for computational analysis to elucidate the structural determinants of activity at GABA transporters (GATs).
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), and its dysregulation is implicated in numerous neurological and psychiatric disorders.[1][2] GABA transporters are critical in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[3] Consequently, inhibitors of GATs can prolong the action of GABA, offering a therapeutic strategy for conditions such as epilepsy and anxiety.[3] Spirocyclic scaffolds have gained significant traction in drug discovery due to their ability to introduce three-dimensionality, which can enhance binding affinity, selectivity, and metabolic stability.[4][5] The 2-thiaspiro[3.3]heptane core, in particular, offers a unique conformational rigidity and the potential for specific interactions through its sulfur-containing ring. This guide will provide the necessary protocols to explore the therapeutic potential of this novel scaffold.
Part 1: Synthesis of this compound and its Analogs
A successful SAR study hinges on the efficient synthesis of a diverse library of analogs. The synthetic strategy should be flexible enough to allow for systematic modifications of the core scaffold.
Core Scaffold Synthesis: Total Synthesis of 6-amino-2-thiaspiro[3.3]heptane
The foundational step is the synthesis of the parent amine, 6-amino-2-thiaspiro[3.3]heptane. A reported nine-step synthesis starting from 2,2-bis(bromomethyl)-1,3-propanediol provides a reliable route to this key intermediate.[6]
Experimental Protocol: Synthesis of 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane
This protocol is adapted from a literature procedure and outlines a key step in the synthesis of the core scaffold.[6]
-
Preparation of the Dimethanesulfonate Precursor: Start with 3-(tert-butoxycarbonyl)-1,1-bis(hydroxymethyl)aminocyclobutane.
-
Mesylation: Treat the diol with methanesulfonyl chloride in the presence of a suitable base (e.g., triethylamine) in an appropriate solvent like dichloromethane at 0 °C to room temperature to yield the corresponding dimethanesulfonate.
-
Thia-ring Formation: React the dimethanesulfonate with a sulfur source, such as sodium sulfide (Na₂S), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to facilitate the intramolecular cyclization.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel to yield 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane.
-
Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to afford the desired 6-amino-2-thiaspiro[3.3]heptane.[6]
Strategy for Analog Synthesis
With the core amine in hand, a library of analogs can be generated through various chemical modifications. The primary points of diversification for an initial SAR study would be the amino group at the 6-position and potentially substitutions on the cyclobutane ring.
-
N-Alkylation/Arylation: The primary amine at the 6-position can be readily functionalized via reductive amination with a variety of aldehydes and ketones or through nucleophilic substitution with alkyl/aryl halides.
-
Amide/Sulfonamide Formation: Acylation with acid chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, will introduce a diverse range of substituents and explore the importance of hydrogen bonding interactions.
Part 2: In Vitro Biological Evaluation: GABA Uptake Assays
The primary biological evaluation of the synthesized analogs will involve assessing their ability to inhibit GABA uptake by the different GAT subtypes (GAT1, GAT2, GAT3, and BGT1). The [³H]GABA uptake assay is the gold standard for this purpose.
[³H]GABA Uptake Assay Protocol
This protocol is a generalized procedure based on established methods for measuring GABA transporter activity in cell lines expressing the specific GAT subtype.[7]
Materials:
-
HEK293 or CHO cells stably expressing the human GAT subtype of interest (hGAT1, hGAT2, hGAT3, or hBGT1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compounds (this compound analogs).
-
Reference inhibitor (e.g., Tiagabine for GAT1).
-
96-well microplates.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Cell Culture: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA. e. Incubate for a specific period (e.g., 10-20 minutes) at room temperature.
-
Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding a suitable lysis buffer.
-
Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor).
-
Determine the IC₅₀ value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.
| Compound | Modification | GAT1 IC₅₀ (µM) | GAT2 IC₅₀ (µM) | GAT3 IC₅₀ (µM) | BGT1 IC₅₀ (µM) |
| Analog 1 | Parent Amine | ||||
| Analog 2 | N-Methyl | ||||
| Analog 3 | N-Benzyl | ||||
| Analog 4 | N-Acetyl | ||||
| Analog 5 | N-Phenylsulfonyl |
Table 1: Exemplar data table for summarizing the in vitro activity of this compound analogs.
Part 3: Computational Modeling and Docking Studies
Computational methods are invaluable for rationalizing the observed SAR and for guiding the design of new, more potent and selective analogs. Molecular docking studies can predict the binding mode of the inhibitors within the active site of the GABA transporters.
Molecular Docking Protocol
This protocol provides a general workflow for docking small molecules into a protein target.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock).
-
Protein Data Bank (PDB) for protein structures.
Procedure:
-
Protein Preparation: a. Obtain the crystal structure of the target GABA transporter (if available) from the PDB. If a crystal structure is not available, a homology model can be built based on a related transporter structure. b. Prepare the protein structure by adding hydrogens, assigning bond orders, and removing water molecules.
-
Ligand Preparation: a. Draw the 2D structures of the this compound analogs and convert them to 3D structures. b. Perform a conformational search to generate a set of low-energy conformers for each ligand.
-
Docking: a. Define the binding site on the transporter based on the location of the co-crystallized ligand or from literature data. b. Dock the prepared ligands into the defined binding site using a suitable docking algorithm.
-
Analysis: a. Analyze the predicted binding poses and scoring functions to identify the most likely binding mode for each analog. b. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the structural basis for the observed activity.
Part 4: Establishing the Structure-Activity Relationship
The data from the synthesis, in vitro assays, and computational docking will be integrated to establish a comprehensive SAR for the this compound series.
Key Structural Modifications and Expected Outcomes
-
The Role of the Amine: The nature of the substituent on the 6-amino group is expected to be a key determinant of potency and selectivity. Lipophilic and aromatic substituents may enhance binding through hydrophobic and pi-stacking interactions within the transporter's binding pocket.
-
The Thiaspiro[3.3]heptane Scaffold: The rigid spirocyclic core will orient the substituents in a defined spatial arrangement. The sulfur atom may participate in specific interactions with the protein, and its replacement with other heteroatoms (e.g., oxygen or nitrogen) in subsequent analog designs could probe the importance of this feature.
-
Stereochemistry: If chiral analogs are synthesized, their stereochemistry will likely have a significant impact on their biological activity.
Iterative Design and Optimization
The initial SAR findings will guide the design of a second generation of analogs with improved potency and selectivity. For example, if a particular N-aryl substituent shows high potency, further modifications can be made to the aryl ring to fine-tune the electronic and steric properties.
Visualization of the SAR Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for the N-Functionalization of 2-Thiaspiro[3.3]heptan-6-amine
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, aromatic structures towards three-dimensional, sp³-rich molecular architectures. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced solubility, greater metabolic stability, and novel intellectual property space.[1] Among these three-dimensional scaffolds, spiro[3.3]heptanes have emerged as particularly valuable bioisosteres for phenyl rings, offering a rigid framework with well-defined exit vectors for substituent placement.[2] The incorporation of a sulfur atom into this spirocyclic system, as in 2-thiaspiro[3.3]heptan-6-amine, introduces unique conformational properties and potential for novel interactions with biological targets. The primary amine handle on this scaffold is a key gateway for diversification, allowing for the introduction of a wide array of functional groups to modulate pharmacological activity.
This comprehensive guide provides detailed protocols for the N-functionalization of this compound, a versatile building block for the synthesis of novel chemical entities. The protocols for N-acylation, N-alkylation, reductive amination, and N-sulfonylation are presented with a focus on the underlying chemical principles and practical considerations for their successful implementation in a research and drug development setting.
Synthesis of the Starting Material: this compound Hydrochloride
The synthesis of the pivotal starting material, this compound hydrochloride, can be achieved through a multi-step sequence as outlined in Chinese patent CN104177327A.[1] This route begins with a protected cyclobutane derivative and proceeds through the formation of a key dimesylate intermediate, followed by cyclization with a sulfur nucleophile and subsequent deprotection.
Caption: Synthetic workflow for this compound HCl.
Protocol 1: Synthesis of this compound Hydrochloride (Adapted from CN104177327A[1])
Step 1: Preparation of (3,3-bis(hydroxymethyl)cyclobutyl)carbamic acid tert-butyl ester This step typically involves the hydrogenolysis of a protected precursor, such as 7-phenyl-6,8-dioxaspiro[3.5]nonan-2-yl)carbamic acid tert-butyl ester, in the presence of a palladium on carbon catalyst. The reaction is generally carried out in an alcohol solvent, like ethanol, at a slightly elevated temperature.[1]
Step 2: Synthesis of (3-(tert-butoxycarbonylamino)cyclobutane-1,1-diyl)bis(methylene) dimethanesulfonate The diol from the previous step is then converted to the corresponding dimesylate. This is achieved by reacting the diol with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane at a reduced temperature to control the exothermic reaction.
Step 3: Cyclization to form tert-butyl (2-thiaspiro[3.3]heptan-6-yl)carbamate The dimesylate is cyclized using a sulfur nucleophile, typically sodium sulfide. The reaction is performed in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a moderate temperature (e.g., 35°C) for an extended period (e.g., 13 hours) to facilitate the double displacement reaction.[1]
Step 4: Deprotection to this compound Hydrochloride The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. A solution of hydrochloric acid in a suitable solvent, such as ethyl acetate, is added to the Boc-protected amine at low temperature (ice bath). The reaction mixture is then concentrated to afford the desired product as the hydrochloride salt.[1]
Protocols for N-Functionalization
The primary amine of this compound serves as a versatile handle for a variety of functionalization reactions. The following protocols are based on well-established methods for the N-functionalization of primary amines and are adapted for this specific spirocyclic scaffold.
N-Acylation
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in a vast number of pharmaceuticals.[3] The reaction involves the coupling of the amine with a carboxylic acid or its activated derivative.
Caption: General workflow for N-acylation.
Protocol 2: N-Acylation with Acyl Chlorides
-
Rationale: Acyl chlorides are highly reactive acylating agents that readily react with primary amines to form amides. The reaction is typically fast and high-yielding. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.
-
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acyl derivative.
-
Protocol 3: N-Acylation with Carboxylic Acids using a Coupling Agent
-
Rationale: This method allows for the formation of amides from carboxylic acids under milder conditions than direct thermal condensation. Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid for nucleophilic attack by the amine.
-
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., diisopropylethylamine, 3.0 eq) in an anhydrous polar aprotic solvent (e.g., dimethylformamide), add a solution of this compound hydrochloride (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure amide.
-
| Acylating Agent | Coupling Conditions | Typical Yield |
| Acetyl chloride | Et3N, DCM, 0°C to rt | >90% |
| Benzoyl chloride | Et3N, DCM, 0°C to rt | >90% |
| Substituted Benzoic Acids | HATU, DIPEA, DMF, rt | 70-95% |
| Aliphatic Carboxylic Acids | EDC, HOBt, DIPEA, DMF, rt | 60-90% |
| Table 1: Representative Conditions for N-Acylation. |
N-Alkylation
Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. However, under controlled conditions, it can be an effective method for introducing small alkyl groups.
Caption: General workflow for direct N-alkylation.
Protocol 4: Direct N-Alkylation with Alkyl Halides
-
Rationale: This protocol utilizes a slight excess of the amine relative to the alkylating agent to minimize dialkylation, although this is more effective for less reactive alkylating agents. The choice of a suitable base and solvent is crucial for achieving good conversion and selectivity.
-
Procedure:
-
To a suspension of this compound hydrochloride (1.0 eq) and a base (e.g., potassium carbonate, 3.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF), add the alkyl halide (1.1 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via silica gel chromatography to isolate the mono-alkylated product.
-
Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds, offering high selectivity and avoiding the issue of over-alkylation often encountered with direct alkylation.[4] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.
Caption: General workflow for reductive amination.
Protocol 5: Reductive Amination with Aldehydes and Ketones
-
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less basic than sodium borohydride and can be used in the presence of the carbonyl compound without significant reduction of the starting aldehyde or ketone.
-
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild acid such as acetic acid (1.0 eq) if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield |
| Benzaldehyde | NaBH(OAc)3 | DCE | 80-95% |
| Cyclohexanone | NaBH(OAc)3 | DCM | 75-90% |
| Acetone | NaBH(OAc)3 | DCE | 70-85% |
| Isovaleraldehyde | NaBH(OAc)3 | DCM | 80-95% |
| Table 2: Representative Conditions for Reductive Amination. |
N-Sulfonylation
The formation of sulfonamides is a common strategy for the protection of amines and is also a key structural motif in many biologically active compounds.[6]
Caption: General workflow for N-sulfonylation.
Protocol 6: N-Sulfonylation with Sulfonyl Chlorides
-
Rationale: Sulfonyl chlorides react readily with primary amines in the presence of a base to form stable sulfonamides. Pyridine is often used as both the base and a catalyst.
-
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in pyridine at 0 °C, add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to obtain the desired N-sulfonyl derivative.
-
| Sulfonylating Agent | Base | Solvent | Typical Yield |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 85-95% |
| Methanesulfonyl chloride | Et3N | DCM | 80-90% |
| 2-Naphthalenesulfonyl chloride | Pyridine | DCM | 80-95% |
| Table 3: Representative Conditions for N-Sulfonylation. |
Conclusion
The this compound scaffold represents a valuable and underexplored building block for the generation of novel, three-dimensional molecules for drug discovery. The protocols detailed in this application note provide a robust foundation for the N-functionalization of this amine, enabling the synthesis of diverse libraries of compounds for biological screening. The presented methods for N-acylation, N-alkylation, reductive amination, and N-sulfonylation are based on established and reliable chemical transformations, and their adaptation to this unique spirocyclic system opens new avenues for the exploration of chemical space.
References
- 1. CN104177327A - Preparation method of 6-amino-2-thiospiro[3,3]heptane hydrochloride - Google Patents [patents.google.com]
- 2. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Shanghai Yanyibao Pharmaceutical Technology Co., Ltd [synthesis.yybyy.com]
Application Notes & Protocols: Leveraging 2-Thiaspiro[3.3]heptan-6-amine for Innovative Fragment-Based Drug Discovery
Introduction: Embracing the Third Dimension in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, enabling the identification of novel lead compounds for a wide array of biological targets, including those once considered "undruggable".[1] The core principle of FBDD lies in screening low-molecular-weight fragments (typically < 300 Da) that exhibit weak but efficient binding to a target protein.[1] These initial hits then serve as starting points for structure-guided optimization into more potent and selective lead candidates.[1]
Historically, fragment libraries have been dominated by flat, aromatic compounds. However, the increasing recognition that drug-like molecules possess greater three-dimensional (3D) character has spurred a paradigm shift towards the incorporation of 3D-enriched fragments.[2][3] These fragments offer the potential to explore novel chemical space and engage with more complex binding sites, ultimately leading to compounds with improved physicochemical and pharmacokinetic properties.[4][5]
Within this context, spirocyclic scaffolds have emerged as particularly attractive motifs for designing 3D fragments.[6][7][8] Their inherent rigidity and defined 3D geometry allow for precise vectoral projection of substituents into the binding pocket of a target protein, facilitating the design of highly selective ligands.[6][9] This application note focuses on the strategic use of 2-Thiaspiro[3.3]heptan-6-amine , a novel and underexplored fragment, as a powerful tool in FBDD campaigns.
The Strategic Advantage of the 2-Thiaspiro[3.3]heptane Scaffold
The 2-Thiaspiro[3.3]heptane core offers a unique combination of structural and chemical features that make it an exceptional candidate for FBDD.
Key Physicochemical and Structural Properties:
| Property | Value/Characteristic | Significance in FBDD |
| Molecular Weight | ~129.21 g/mol | Falls well within the "Rule of Three" for fragments, ensuring high ligand efficiency. |
| Topology | Spirocyclic, non-planar | Provides a rigid, 3D framework, enabling exploration of non-flat binding pockets and offering novel intellectual property opportunities.[6][9] |
| Vectorial Diversity | Defined exit vectors from the amine and potential for functionalization on the cyclobutane ring. | Allows for controlled and directional growth of the fragment into a lead compound. |
| Physicochemical Profile | Increased sp³ character compared to aromatic fragments. | Generally leads to improved solubility, metabolic stability, and reduced promiscuity.[4][6] |
| Chemical Handles | Primary amine | Provides a readily available point for derivatization and library expansion through amide coupling, reductive amination, etc. |
| Sulfur Atom | Potential for specific interactions | The thioether can act as a hydrogen bond acceptor and may engage in other non-covalent interactions within the binding site. |
The constrained nature of the spiro[3.3]heptane system reduces the entropic penalty upon binding, which can contribute to more favorable binding enthalpies.[5] This is a desirable characteristic for developing drug-like candidates with improved pharmacokinetic profiles.[5]
Workflow for Integrating this compound into FBDD Campaigns
The successful application of this compound in FBDD requires a systematic and multi-faceted approach, from initial library construction to hit-to-lead optimization.
Caption: FBDD workflow utilizing this compound.
Protocols
Protocol 1: Synthesis and Derivatization of a this compound Fragment Library
Objective: To generate a small, diverse library of fragments based on the this compound scaffold for use in biophysical screening.
Materials:
-
This compound (core fragment)
-
A diverse set of carboxylic acids, sulfonyl chlorides, and aldehydes/ketones
-
Standard coupling reagents (e.g., HATU, EDC/HOBt)
-
Reducing agents for reductive amination (e.g., sodium triacetoxyborohydride)
-
Appropriate solvents (e.g., DMF, DCM, THF)
-
Purification supplies (e.g., silica gel for chromatography, HPLC)
Step-by-Step Methodology:
-
Amide Coupling: a. Dissolve this compound (1.0 eq) in an appropriate aprotic solvent like DMF or DCM. b. Add the selected carboxylic acid (1.1 eq) and a coupling reagent such as HATU (1.2 eq), followed by a non-nucleophilic base like DIPEA (2.0 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by flash column chromatography.
-
Sulfonamide Formation: a. Dissolve this compound (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in DCM. b. Cool the solution to 0°C and add the desired sulfonyl chloride (1.1 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 2-8 hours. d. Quench the reaction with water, extract the product, and purify as in step 1d.
-
Reductive Amination: a. Dissolve this compound (1.0 eq) and the chosen aldehyde or ketone (1.1 eq) in a solvent like dichloroethane. b. Add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq). c. Stir at room temperature for 6-24 hours until the starting material is consumed (monitored by LC-MS). d. Quench with saturated aqueous sodium bicarbonate, extract the product, and purify.
-
Quality Control: a. Confirm the identity and purity of each synthesized fragment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. b. Assess purity (ideally >95%) by HPLC. c. Determine the solubility of each fragment in the appropriate screening buffer.
Protocol 2: Biophysical Screening for Hit Identification
Due to the expected weak binding affinity of fragments, highly sensitive biophysical techniques are required for screening.
Objective: To identify fragments from the this compound library that bind to the target protein.
Recommended Primary Screening Methods:
-
Surface Plasmon Resonance (SPR): A label-free technique that detects changes in mass on a sensor chip to which the target protein is immobilized. It can provide information on binding affinity (K_D), and association/dissociation kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Ligand-observed NMR: Techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY can identify binders from a mixture of compounds.
-
Protein-observed NMR: Techniques like ¹H-¹⁵N HSQC require an isotopically labeled protein and can provide information on the binding site by monitoring chemical shift perturbations.
-
-
Thermal Shift Assay (TSA): A high-throughput method that measures the change in the melting temperature of a protein upon ligand binding.
Step-by-Step Methodology (SPR Example):
-
Immobilization: Covalently immobilize the target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Fragment Preparation: Prepare stock solutions of each fragment in DMSO and then dilute into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is low and consistent across all samples.
-
Screening: Inject the fragment solutions over the sensor chip surface. A positive binding event is indicated by a change in the response units (RU).
-
Hit Validation: a. Re-test the initial hits to confirm the binding. b. Perform a dose-response experiment for confirmed hits to determine the binding affinity (K_D). c. Include a non-binding control (e.g., a fragment with a similar scaffold known not to bind) to rule out non-specific binding.
Protocol 3: Hit-to-Lead Optimization
Once validated hits are identified, the next phase involves structure-guided optimization to improve potency and selectivity.
Objective: To evolve a validated fragment hit into a potent lead compound.
Key Steps:
-
Structural Biology: Obtain a high-resolution X-ray co-crystal structure of the fragment bound to the target protein. This is the most critical step as it reveals the binding mode and identifies vectors for fragment growth.
-
Structure-Guided Design:
-
Fragment Growing: Based on the co-crystal structure, design and synthesize new analogs that extend from the core scaffold to interact with nearby pockets in the binding site.
-
Fragment Linking: If two different fragments are found to bind in adjacent sites, design a linker to connect them into a single, more potent molecule.
-
-
Iterative Synthesis and Assay: a. Synthesize the designed analogs. b. Evaluate their binding affinity and, if applicable, their functional activity in a relevant biological assay. c. Use the Structure-Activity Relationship (SAR) data to inform the next round of design and synthesis.
Caption: Iterative cycle of hit-to-lead optimization.
Conclusion
The strategic incorporation of novel, 3D-rich scaffolds is a critical step in advancing the field of drug discovery. This compound represents an exemplary, yet underutilized, fragment that offers significant potential for FBDD campaigns. Its inherent three-dimensionality, coupled with readily functionalizable handles, provides a robust platform for exploring new chemical space and developing selective, potent lead compounds. By following the integrated workflow and protocols outlined in these application notes, researchers can effectively leverage the unique advantages of this and similar spirocyclic scaffolds to tackle challenging biological targets.
References
- 1. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 2. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes & Protocols: Leveraging the 2-Thiaspiro[3.3]heptan-6-amine Scaffold for Novel Kinase Inhibitor Development
Abstract
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases.[1][2] Traditional drug development has often relied on planar, aromatic heterocyclic scaffolds, which can present challenges in achieving selectivity and favorable physicochemical properties. This guide introduces 2-Thiaspiro[3.3]heptan-6-amine, a novel, three-dimensional (3D) saturated heterocyclic scaffold, as a compelling starting point for the development of next-generation kinase inhibitors. Its inherent structural rigidity and defined exit vectors offer a unique opportunity to explore chemical space beyond the confines of "flat" molecules, potentially leading to compounds with improved potency, selectivity, and drug-like properties.[3][4][5] This document provides a comprehensive overview, from the strategic rationale for employing this scaffold to detailed protocols for library synthesis, screening, and lead characterization.
The Strategic Advantage of Spirocyclic Scaffolds
The over-reliance on two-dimensional, aromatic structures in medicinal chemistry has led to an exploration of novel chemical matter with enhanced three-dimensionality. Spirocyclic systems, where two rings share a single atom, are at the forefront of this shift.[3][6]
Why embrace 3D scaffolds like this compound?
-
Enhanced Physicochemical Properties: Increasing the fraction of sp3-hybridized carbons (Fsp3) by moving away from planar structures generally correlates with improved aqueous solubility, reduced lipophilicity, and better metabolic stability.[4]
-
Structural Rigidity and Pre-organization: The rigid conformation of a spirocycle locks the orientation of substituents in defined vectors. This pre-organization can reduce the entropic penalty of binding to a target protein, leading to enhanced potency and selectivity.[4][5]
-
Novelty and Intellectual Property: These scaffolds represent an under-explored chemical space, offering significant opportunities for generating novel intellectual property.[7]
The this compound core combines the benefits of a spiro[3.3]heptane system—a compact and rigid framework—with a strategically placed primary amine that serves as a versatile handle for chemical diversification. The thia-ether moiety introduces unique electronic and metabolic properties compared to its all-carbon or nitrogen-containing counterparts.
| Property | Traditional Aromatic Scaffolds | Spirocyclic Scaffolds (e.g., 2-Thiaspiro[3.3]heptane) | Rationale & Advantage |
| Dimensionality | Predominantly 2D (Planar) | Inherently 3D | Better mimics the shape of biological binding pockets. |
| Fsp3 Count | Low | High | Correlates with improved solubility and metabolic profiles.[4] |
| Conformational Flexibility | High (for linkers) | Low (Rigid Core) | Reduces entropic penalty upon binding, improving affinity.[4] |
| Chemical Space | Heavily Explored | Novel & Under-explored | Offers new opportunities for patentable lead compounds.[7] |
| Exit Vectors | Often co-planar | Defined, non-planar vectors | Allows for precise probing of different sub-pockets in a kinase active site. |
Synthetic Strategy & Library Generation
The successful application of the this compound scaffold hinges on a robust and scalable synthetic route that allows for extensive derivatization.
Conceptual Synthesis of the Core Scaffold
Caption: Conceptual workflow for the synthesis of the core scaffold.
Protocol: Parallel Amide Library Synthesis
The primary amine of the scaffold is an ideal anchor point for creating a diverse library of compounds via amide coupling to explore structure-activity relationships (SAR).
Objective: To generate a 96-well plate library of amides derived from the core scaffold and a diverse set of carboxylic acids.
Materials:
-
This compound hydrochloride salt
-
Carboxylic acid plate (96 diverse acids, 0.1 M in DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well microplates and sealing mats
-
Multichannel pipette or automated liquid handler
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound hydrochloride in anhydrous DMF.
-
Prepare a 0.12 M solution of HATU in anhydrous DMF.
-
Prepare a 0.3 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of a 96-well plate, add 50 µL (5 µmol) of the desired carboxylic acid solution.
-
Add 55 µL (5.5 µmol, 1.1 eq) of the this compound solution.
-
Add 50 µL (6 µmol, 1.2 eq) of the HATU solution.
-
Initiate the reaction by adding 50 µL (15 µmol, 3.0 eq) of the DIPEA solution.
-
-
Reaction and Workup:
-
Seal the plate securely with a sealing mat.
-
Shake the plate at room temperature for 12-16 hours.
-
Quench the reaction by adding 100 µL of water to each well.
-
The resulting crude library can be submitted directly for high-throughput screening after appropriate dilution, or purified via high-throughput HPLC. Causality: HATU is chosen as the coupling reagent for its high efficiency and low rate of epimerization. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the hexafluorophosphate byproduct of the coupling reaction. The excess equivalents of reagents ensure the reaction goes to completion, which is critical for library synthesis where purification may be omitted before the primary screen.
-
The Kinase Inhibitor Screening Cascade
A tiered screening approach is essential for efficiently identifying potent and selective inhibitors from a compound library. The process is designed to move from high-throughput, less complex assays to lower-throughput, more physiologically relevant models.
References
- 1. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thiaspiro[3.3]heptan-6-amine
Welcome to the technical support center for the synthesis of novel spirocyclic compounds. This guide is specifically tailored to address the challenges anticipated in the synthesis of 2-Thiaspiro[3.3]heptan-6-amine, a unique and potentially valuable scaffold for drug discovery. Given that this molecule represents a frontier in chemical synthesis, this document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in navigating this complex synthetic landscape. Our approach is grounded in established principles of organic synthesis, drawing parallels from the successful construction of related spiro[3.3]heptane analogues.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary challenges in synthesizing the 2-Thiaspiro[3.3]heptane core?
The synthesis of spiro[3.3]heptane systems, including the thia-analogue, is inherently challenging due to the significant ring strain in the bicyclic structure.[1][2] The primary hurdles include:
-
Construction of the Spirocyclic Core: Forming the central spirocyclic carbon is often the most difficult step. Several strategies can be envisioned, each with its own set of potential complications, such as low yields, and the formation of side products.
-
Introduction of the Thietane Ring: The incorporation of a sulfur atom into one of the four-membered rings to form a thietane is a significant challenge. Thietanes can be unstable and prone to ring-opening reactions.
-
Functionalization at the 6-Position: Introducing an amine group at the 6-position of the spiro[3.3]heptane skeleton requires a robust functionalization strategy, which may be complicated by the steric hindrance of the bicyclic system.
FAQ 2: What are the most promising strategies for constructing the spiro[3.3]heptane framework?
Based on successful syntheses of related spiro[3.3]heptane derivatives, several strategies can be adapted for the synthesis of the 2-Thiaspiro[3.3]heptane core.[3] These include:
-
[2+2] Cycloaddition Reactions: The reaction of a ketene or keteniminium species with methylenecyclobutane is a classic approach to forming the spiro[3.3]heptanone skeleton.[1] A similar strategy could be envisioned using a suitable thietane precursor.
-
Semipinacol Rearrangements: A novel and efficient method for the formation of spiro[3.3]heptan-1-ones involves the acid-mediated rearrangement of 1-bicyclobutylcyclopropanol intermediates.[1] This strain-releasing rearrangement could potentially be adapted for the synthesis of a thia-analogue.
-
Double Alkylation: The double alkylation of a suitable C-nucleophile, such as a malonate ester, with a 1,1-bis(electrophilic) cyclobutane derivative is a viable strategy for constructing the spiro[3.3]heptane core.[4]
The choice of strategy will depend on the availability of starting materials and the desired substitution pattern on the final molecule.
FAQ 3: How can the amine group be introduced at the 6-position?
The introduction of the amine group at the 6-position will likely proceed through a functional group interconversion from a precursor, such as a ketone or a carboxylic acid. Common strategies include:
-
Reductive Amination: If a 2-thiaspiro[3.3]heptan-6-one precursor can be synthesized, it can be converted to the desired amine via reductive amination. This reaction involves the formation of an imine or enamine intermediate, followed by reduction.
-
Curtius, Hofmann, or Schmidt Rearrangement: If a 2-thiaspiro[3.3]heptane-6-carboxylic acid precursor is available, it can be converted to the amine via one of these classic rearrangement reactions.[5]
-
Nucleophilic Substitution: While less common for this type of system, it may be possible to introduce the amine group via nucleophilic substitution of a suitable leaving group at the 6-position.
Section 2: Troubleshooting Guides
Troubleshooting Guide 1: Low Yields in the Spirocyclization Step
Low yields in the key spirocyclization step are a common problem. The following troubleshooting workflow can help to identify and resolve the issue.
Caption: Troubleshooting workflow for low spirocyclization yields.
Detailed Steps:
-
Verify Starting Material Quality: Ensure that all starting materials are pure and free of contaminants that could inhibit the reaction.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, solvent, and concentration to find the optimal conditions. The use of a design of experiments (DoE) approach can be highly effective here.
-
Screen Catalysts/Promoters: If the reaction is catalyzed, screen a variety of catalysts to identify one that provides higher yields.
-
Consider an Alternative Strategy: If the chosen spirocyclization strategy consistently gives low yields, it may be necessary to explore an alternative synthetic route.
Troubleshooting Guide 2: Difficulty in the Synthesis of the Thietane Ring
The synthesis of the thietane ring can be challenging due to the potential for side reactions and the instability of the ring system.
| Problem | Potential Cause | Suggested Solution |
| Low yield of thietane | Incomplete reaction or decomposition of the product. | Optimize reaction conditions (temperature, reaction time). Use a milder base or nucleophile. |
| Formation of polymeric byproducts | Ring-opening polymerization of the thietane. | Use dilute reaction conditions. Purify the product quickly and store at low temperature. |
| Oxidation of the sulfur atom | Presence of oxidizing agents. | Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Guide 3: Challenges in the Reductive Amination of a Spiro[3.3]heptanone Precursor
Reductive amination is a powerful tool for the synthesis of amines, but it can be challenging in sterically hindered systems like spiro[3.3]heptanes.
Caption: Troubleshooting workflow for reductive amination.
Detailed Steps:
-
Screen Reducing Agents: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often a good choice for reductive aminations, but other reagents may be more effective in this specific system.
-
Optimize pH: The pH of the reaction mixture can have a significant impact on the rate of imine/enamine formation and the stability of the reducing agent.
-
Monitor Intermediate Formation: Use an appropriate analytical technique to monitor the formation of the imine or enamine intermediate to ensure that this step is proceeding efficiently.
-
Consider a Different Amine Source: The choice of amine source can also affect the outcome of the reaction.
Section 3: Experimental Protocols
While a definitive, validated protocol for the synthesis of this compound is not yet established in the literature, the following protocols for the synthesis of related compounds can serve as a starting point for methods development.
Protocol 1: Synthesis of a Spiro[3.3]heptanone Core via [2+2] Cycloaddition
This protocol is adapted from established methods for the synthesis of spiro[3.3]heptanones.[1]
-
To a solution of methylenecyclobutane (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C is added a solution of a ketene precursor (e.g., an acyl chloride with a non-nucleophilic base like triethylamine, or a stabilized ylide).
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired spiro[3.3]heptanone.
Protocol 2: Reductive Amination of a Ketone
This is a general protocol that will require optimization for the specific substrate.
-
To a solution of the ketone (1.0 eq) and the amine source (e.g., ammonium acetate, 5-10 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added a dehydrating agent (e.g., molecular sieves).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
The reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5-2.0 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The reaction is quenched carefully with an aqueous acid or base, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or crystallization.
References
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 2-Thiaspiro[3.3]heptan-6-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 2-Thiaspiro[3.3]heptan-6-amine (CAS No. 1363381-30-9)[1]. As a Senior Application Scientist, I understand that purifying small molecule amines, particularly novel spirocyclic structures, can present unique challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The most effective and commonly used techniques for purifying this compound are acid-base extraction, column chromatography, and recrystallization of a salt form. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: My NMR of the crude product shows several unidentified peaks. What are the likely impurities?
Common impurities can include unreacted starting materials, by-products from the reaction (e.g., over-alkylation or elimination products), and residual solvents. Given the amine functionality, you might also have related amine by-products which can be challenging to separate.
Q3: I am experiencing significant product loss during silica gel chromatography. Why is this happening and what can I do?
This is a classic issue when purifying basic amines on standard silica gel. The acidic nature of silica (due to silanol groups) leads to strong ionic interactions with the basic amine, causing peak tailing, poor separation, and sometimes irreversible adsorption of the product to the column[2].
Q4: Is this compound stable? Are there any special handling precautions?
While specific stability data for this exact compound is not widely published, primary amines can be susceptible to oxidation and may react with atmospheric carbon dioxide. It is good practice to handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures. For long-term storage, consider converting it to a more stable salt form, such as a hydrochloride or oxalate salt[3].
Troubleshooting Guides & Detailed Protocols
Method 1: Purification by Acid-Base Extraction
Principle: This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble ammonium salt, which partitions into the aqueous phase. After removing the organic phase containing impurities, the aqueous phase is basified to regenerate the free amine, which is then extracted back into an organic solvent.[4][5][6]
Troubleshooting Common Issues:
| Problem | Potential Cause | Solution |
| Formation of an emulsion during extraction. | High concentration of salts or amphiphilic impurities. Vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Use gentle, swirling motions for mixing instead of vigorous shaking. |
| Low recovery of the amine after back-extraction. | Incomplete basification of the aqueous layer. The amine salt is more soluble in water than the free amine. | Check the pH of the aqueous layer after adding the base; it should be significantly basic (pH > 10)[5]. Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery. |
| Product precipitates out of the aqueous layer upon basification. | The free amine has low solubility in water. | This is often a good sign. You can either extract the precipitated amine with an organic solvent or collect it by filtration if it is a solid. |
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel, venting frequently. Allow the layers to separate.[7]
-
Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. Extract the organic layer one more time with the acidic solution to ensure complete transfer of the amine. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is strongly basic (confirm with pH paper)[5].
-
Back-Extraction: Extract the now-basic aqueous solution with a fresh organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Workflow Diagram:
Caption: Acid-Base Extraction Workflow for Amine Purification.
Method 2: Purification by Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For basic amines, modifications to standard silica gel chromatography are necessary to achieve good results.[2][8]
Troubleshooting Common Issues:
| Problem | Potential Cause | Solution |
| Broad peaks and tailing on silica gel. | Strong acid-base interaction between the basic amine and acidic silanol groups on the silica surface. | Add a small amount of a competing base (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent to neutralize the acidic sites[2][8]. |
| Product does not elute from the column. | The amine is too strongly bound to the silica gel. | Increase the polarity of the mobile phase (e.g., higher percentage of methanol in dichloromethane). If this fails, switch to a less acidic stationary phase. |
| Poor separation from similar impurities. | Insufficient selectivity of the chromatographic system. | Try a different stationary phase like amine-functionalized silica or basic alumina[2][8]. Alternatively, reversed-phase HPLC with a high pH mobile phase can be very effective for separating amines[8]. |
Recommended Chromatographic Systems:
| Stationary Phase | Mobile Phase System (Example) | Rationale |
| Standard Silica Gel | Dichloromethane/Methanol with 1% Triethylamine | The added triethylamine acts as a competing base, reducing interactions with silica and improving peak shape[2]. |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | The amine-functionalized surface minimizes the strong acid-base interactions, allowing for elution with less polar, non-basic solvent systems[2]. |
| Reversed-Phase C18 Silica | Water/Acetonitrile with 0.1% Triethylamine or Ammonium Hydroxide (to maintain high pH) | At high pH, the amine is in its neutral, more hydrophobic form, leading to better retention and separation on the nonpolar C18 phase[8]. |
Workflow Diagram:
Caption: Decision tree for amine purification by chromatography.
Method 3: Purification by Recrystallization
Principle: This method is excellent for obtaining highly pure crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, causing the desired compound to crystallize out while impurities remain in the solution.[9]
Note: this compound is likely an oil or low-melting solid at room temperature. Therefore, this technique is most effective after converting the amine to a stable, crystalline salt (e.g., hydrochloride).
Step-by-Step Protocol for Salt Formation and Recrystallization:
-
Salt Formation:
-
Dissolve the purified (or semi-purified) free-base amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with cold solvent, and dry.
-
-
Recrystallization:
-
Choose a suitable solvent or solvent system (e.g., methanol/diethyl ether, ethanol/hexane). A good solvent will dissolve the salt when hot but not when cold.
-
Dissolve the salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
- 1. calpaclab.com [calpaclab.com]
- 2. biotage.com [biotage.com]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. biotage.com [biotage.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Thiaspiro[3.3]heptan-6-amine
This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Thiaspiro[3.3]heptan-6-amine. The spiro[3.3]heptane motif is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can lead to improved pharmacological properties.[1][2][3] However, the synthesis of this and related strained ring systems can present unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help improve reaction yields and overcome common obstacles.
Proposed Synthetic Pathway
A plausible and efficient route to this compound involves a two-stage process. The first stage focuses on the construction of the thiaspiro[3.3]heptane core to yield the key intermediate, 2-Thiaspiro[3.3]heptan-6-one. The second stage involves the introduction of the amine functionality at the 6-position via reductive amination.
Stage 1: Synthesis of 2-Thiaspiro[3.3]heptan-6-one - Troubleshooting and FAQs
The formation of the strained thietane ring within a spirocyclic system is a critical step that can be prone to low yields.
Frequently Asked Questions (FAQs):
Q1: What are the most common side reactions when forming the thietane ring, and how can they be minimized?
A1: The primary side reactions in thietane synthesis from 1,3-dihalides and a sulfur nucleophile are intermolecular polymerization and elimination reactions.[4][5]
-
Polymerization: This occurs when the sulfur nucleophile reacts with multiple dihalide molecules, leading to the formation of long-chain poly-thioethers instead of the desired intramolecular cyclization. To minimize this, high-dilution conditions are crucial. By slowly adding the dihalide to a solution of the sulfur nucleophile, the concentration of the dihalide is kept low, favoring the intramolecular reaction pathway.
-
Elimination: If the starting material has protons on the carbon atoms adjacent to the leaving groups, elimination to form alkenes can be a competing reaction, especially with a strong, non-nucleophilic base. Using a soft, highly nucleophilic sulfur source like sodium sulfide (Na₂S) can favor the desired SN2 reaction over elimination.
Q2: My yield of 2-Thiaspiro[3.3]heptan-6-one is consistently low. What are the key parameters to optimize?
A2: Low yields in this spirocyclization are often due to suboptimal reaction conditions. Consider the following optimization parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) or alcohol/water mixtures | These solvents effectively dissolve the sodium sulfide and the organic precursor, facilitating the reaction. |
| Temperature | Moderate heating (e.g., 70-90 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting decomposition or unwanted side reactions. |
| Concentration | High dilution (slow addition of the electrophile) | Favors intramolecular cyclization over intermolecular polymerization. |
| Sulfur Source | Sodium sulfide (Na₂S) or thiourea followed by hydrolysis | Na₂S is a common and effective sulfur nucleophile for this type of reaction.[4] Thiourea can also be used to form an isothiouronium salt, which is then hydrolyzed under basic conditions to form the thiol and subsequently the thietane.[6] |
Troubleshooting Guide: Low Yield in Spirocyclization
Stage 2: Reductive Amination of 2-Thiaspiro[3.3]heptan-6-one - Troubleshooting and FAQs
Reductive amination is a robust method for amine synthesis, but the sterically hindered nature of a spirocyclic ketone can impact its efficiency.[7][8]
Frequently Asked Questions (FAQs):
Q1: The reductive amination of my spirocyclic ketone is very slow or incomplete. How can I drive the reaction to completion?
A1: The steric hindrance around the carbonyl group in 2-Thiaspiro[3.3]heptan-6-one can slow down the initial formation of the imine or iminium ion intermediate. To improve the reaction rate and conversion:
-
Choice of Amine Source: Using a high concentration of the ammonia equivalent is crucial. Ammonium acetate or ammonium formate can be effective as they also help to buffer the reaction at a slightly acidic pH, which is optimal for imine formation.[9]
-
Catalyst: For direct reductive amination, a catalytic amount of a Lewis acid (e.g., Ti(i-PrO)₄) or a Brønsted acid (e.g., acetic acid) can accelerate the formation of the imine intermediate.[10]
-
Water Removal: The formation of the imine is an equilibrium process that produces water. Removing water, for example by using a Dean-Stark apparatus or adding molecular sieves, can drive the equilibrium towards the imine, thus increasing the overall reaction rate.
Q2: I am observing the formation of 2-Thiaspiro[3.3]heptan-6-ol as a significant byproduct. How can this be prevented?
A2: The formation of the corresponding alcohol is a common side reaction in reductive amination, resulting from the direct reduction of the ketone.[9] This is more likely to occur if the reducing agent is too reactive and reduces the ketone faster than the imine is formed.
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine/iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this reason.[10] Sodium borohydride (NaBH₄) is generally too reactive and will lead to significant alcohol byproduct formation unless the imine formation is very fast and complete before the addition of the reducing agent.
Q3: How should I purify the final product, this compound?
A3: The basic nature of the amine product allows for straightforward purification.
-
Acid-Base Extraction: This is a highly effective first step. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while non-basic organic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent.[11]
-
Chromatography: If further purification is needed, column chromatography can be employed. Due to the basicity of the amine, it may streak on silica gel. This can often be mitigated by pre-treating the silica with a small amount of a volatile base like triethylamine in the eluent system (e.g., 1-2% triethylamine in a dichloromethane/methanol mixture). Alternatively, alumina (basic or neutral) can be a more suitable stationary phase.
-
Salt Formation: For long-term storage and handling of the often-volatile free amine, it can be converted to a stable crystalline salt, such as the hydrochloride or oxalate salt, which can be easily filtered and dried.
Optimizing Reductive Amination Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Amine Source | NH₄OAc | NH₃ in MeOH | NH₄Cl | NH₄OAc often provides buffering for optimal pH. |
| Reducing Agent | NaBH₃CN | NaBH(OAc)₃ | H₂/Pd-C | NaBH₃CN and NaBH(OAc)₃ are selective for the imine. Catalytic hydrogenation is a greener alternative but may require pressure. |
| Solvent | Methanol | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Protic solvents like methanol can participate in the reaction; aprotic solvents like DCM are often preferred. |
| Additive | Acetic Acid (cat.) | Ti(i-PrO)₄ (cat.) | None | Acid catalysts accelerate imine formation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Thiaspiro[3.3]heptan-6-one
-
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
To a solution of sodium sulfide nonahydrate (1.2 eq.) in a 1:1 mixture of ethanol and water, add 3,3-bis(bromomethyl)oxetane (1.0 eq.) dropwise over 4-6 hours at 70 °C with vigorous stirring. The final concentration of the oxetane should be low (e.g., <0.1 M) to favor cyclization.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 12 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-Thiaspiro[3.3]heptan-6-one.
Protocol 2: Reductive Amination to this compound
-
Safety Precautions: Handle sodium cyanoborohydride with care as it can release toxic hydrogen cyanide gas upon contact with strong acids. Perform the reaction in a well-ventilated fume hood.
-
Dissolve 2-Thiaspiro[3.3]heptan-6-one (1.0 eq.) and ammonium acetate (5-10 eq.) in anhydrous methanol.
-
Add 3Å molecular sieves to the mixture to absorb the water formed during imine formation.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) in anhydrous methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, quench the reaction by carefully adding 1M HCl at 0 °C until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with 2M NaOH to a pH > 12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound. Further purification can be performed as described in the FAQ section.
References
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thietane - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of Thiaspiro[3.M]heptanes
Welcome to the technical support guide for the synthesis of thiaspiro[3.3]heptanes. This resource is designed for researchers, scientists, and professionals in drug development who are working with these unique spirocyclic scaffolds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance experimental success.
Introduction to Thiaspiro[3.3]heptane Synthesis
Thiaspiro[3.3]heptanes, particularly 2,6-dithiaspiro[3.3]heptane, are highly valuable building blocks in medicinal chemistry due to their rigid, three-dimensional structure. A common and effective method for their synthesis is the double nucleophilic substitution reaction between a tetra-substituted electrophile, such as pentaerythritol tetrabromide, and a sulfur nucleophile like sodium sulfide.[1][2] While this method is robust, the strained nature of the resulting thietane rings can lead to specific side reactions and purification challenges.[3]
This guide provides a structured approach to identifying and resolving these issues, ensuring higher yields and purity of your target thiaspiro[3.3]heptane compounds.
Troubleshooting Guide & FAQs
FAQ 1: Low or No Yield of the Desired Thiaspiro[3.3]heptane
Question: I am following the standard protocol for the synthesis of 2,6-dithiaspiro[3.3]heptane from pentaerythritol tetrabromide and sodium sulfide, but I am observing a very low yield or no product at all. What could be the underlying issues?
Answer:
Low or no yield in this synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions. The core of this reaction is a double SN2 cyclization, and its efficiency is paramount for a successful outcome.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Quality of Starting Materials | Pentaerythritol tetrabromide can degrade over time, and the purity of sodium sulfide is crucial as it can be easily oxidized or hydrated. | Pentaerythritol Tetrabromide: Ensure the starting material is pure and dry. If necessary, recrystallize from a suitable solvent. Sodium Sulfide: Use freshly purchased, anhydrous sodium sulfide. If the purity is questionable, consider using sodium thiomethoxide followed by demethylation as an alternative sulfur source. |
| Incomplete Reaction | The double cyclization may be slow or incomplete, leading to the presence of mono-cyclized intermediates or unreacted starting materials. This can be an issue in related diazaspiro[3.3]heptane syntheses as well.[4] | Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. Solvent: Ensure the solvent (typically ethanol) is anhydrous. The presence of water can hydrolyze the sulfide and affect the reaction rate.[1] |
| Steric Hindrance | In the synthesis of substituted thiaspiro[3.3]heptanes, steric hindrance around the reaction centers can significantly slow down or even prevent the SN2 reaction. This has been observed in analogous syntheses where double displacement on neopentyl centers failed.[4] | Alternative Precursors: Consider using starting materials with better leaving groups than bromide, such as tosylates or mesylates, to facilitate the substitution. |
Experimental Protocol: Synthesis of 2,6-Dithiaspiro[3.3]heptane
This protocol is adapted from established methods for the synthesis of 2,6-dithiaspiro[3.3]heptane.[1]
Step 1: Synthesis of Pentaerythritol Tetrabromide
-
To a solution of pentaerythritol in pyridine, slowly add benzenesulfonyl chloride at 0 °C.
-
After the reaction is complete, isolate the resulting pentaerythrityl benzenesulfonate.
-
Treat the intermediate with a solution of sodium bromide in diethylene glycol at an elevated temperature.
-
The pentaerythritol tetrabromide product can be purified by recrystallization.
Step 2: Synthesis of 2,6-Dithiaspiro[3.3]heptane
-
In a round-bottom flask, dissolve pentaerythritol tetrabromide in ethanol.
-
Add a stoichiometric amount of anhydrous sodium sulfide.
-
Reflux the mixture with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
The crude product can be purified by column chromatography or recrystallization.
FAQ 2: My final product is a viscous oil or an intractable solid, suggesting oligomerization or polymerization. How can I prevent this?
Question: After the reaction workup, I am not getting the expected crystalline product. Instead, I have a sticky solid or a thick oil, which I suspect to be oligomeric or polymeric byproducts. What causes this and how can it be mitigated?
Answer:
The formation of oligomers or polymers is a known side reaction in the synthesis of strained ring systems like thietanes and other spiro[3.3]heptanes.[3] This is primarily due to the high ring strain of the thietane moieties, which makes them susceptible to ring-opening polymerization, especially in the presence of nucleophiles or electrophiles.
Causality of Oligomerization:
The sulfide nucleophile can attack a carbon atom of a newly formed thietane ring, leading to a ring-opened intermediate. This intermediate can then react with another molecule of the starting material or another ring-opened intermediate, initiating a polymerization cascade.
Mitigation Strategies:
| Strategy | Explanation | Implementation |
| High Dilution Conditions | By significantly increasing the solvent volume, the probability of intermolecular reactions (oligomerization) is reduced, while the intramolecular cyclization to form the desired spiro compound is favored. | Use a larger volume of solvent than typically recommended. For example, increase the solvent volume by a factor of 5 to 10. |
| Slow Addition of Reagents | Adding the limiting reagent slowly over an extended period maintains a low concentration of reactive intermediates, thereby minimizing side reactions. | Use a syringe pump to add the pentaerythritol tetrabromide solution to the sodium sulfide solution over several hours. |
| Control of Stoichiometry | A slight excess of the sulfur nucleophile can promote the desired cyclization, but a large excess can lead to the formation of byproducts. | Carefully control the stoichiometry of the reactants. A slight excess (e.g., 1.1 equivalents) of sodium sulfide can be beneficial. |
| Lower Reaction Temperature | While a higher temperature can increase the rate of the desired reaction, it can also promote side reactions like polymerization. | Experiment with lower reaction temperatures to find a balance between a reasonable reaction rate and minimal byproduct formation. |
Diagrams of Reaction Pathways
Caption: Desired synthesis pathway versus a common side reaction.
FAQ 3: I am having difficulty purifying my thiaspiro[3.3]heptane product. What are the best practices for purification?
Question: My crude product appears to be a mixture of the desired thiaspiro[3.3]heptane and several impurities, and I am struggling to isolate the pure compound. What are the recommended purification techniques?
Answer:
Purification of spiro[3.3]heptane derivatives can be challenging due to the presence of structurally similar byproducts and potential oligomers.[2] A combination of techniques is often necessary to achieve high purity.
Purification Troubleshooting:
| Issue | Recommended Technique | Detailed Protocol |
| Presence of Unreacted Starting Materials | Column Chromatography: This is the most effective method for separating the nonpolar starting material from the more polar product. | Stationary Phase: Silica gel. Mobile Phase: Start with a nonpolar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. The optimal solvent system should be determined by TLC analysis. |
| Oligomeric Impurities | Recrystallization: If the product is a solid, recrystallization can be very effective in removing oligomeric impurities, which are often less crystalline. Solvent Precipitation: If the product is an oil, dissolving the crude mixture in a good solvent and then adding a poor solvent can cause the desired product to precipitate, leaving the oligomers in solution. | Recrystallization: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, or a mixture of hexane and ethyl acetate. Precipitation: Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane or pentane) until the product precipitates. |
| Baseline Impurities on TLC | Activated Carbon Treatment: If you observe colored impurities or baseline material on TLC, treatment with activated carbon can help remove them. | Before the final purification step, dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through celite. |
Concluding Remarks
The synthesis of thiaspiro[3.3]heptanes presents unique challenges due to the strained nature of the target molecule. By understanding the potential side reactions, such as incomplete cyclization and oligomerization, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired products. Careful control of reaction conditions, high-quality starting materials, and appropriate purification techniques are the cornerstones of a successful synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Thiaspiro[3.3]heptan-6-amine Synthesis
Welcome to the technical support center for the synthesis of 2-Thiaspiro[3.3]heptan-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this novel spirocyclic scaffold. The methodologies and recommendations provided herein are based on established principles of organic synthesis, drawing parallels from the synthesis of analogous thietanes and azaspiro[3.3]heptane derivatives.[1][2][3]
Introduction to this compound Synthesis
2-Thiaspiro[3.3]heptane derivatives are gaining significant attention in medicinal chemistry as bioisosteres of common saturated heterocycles like piperidine and morpholine.[3][4] The rigid, three-dimensional structure of the spiro[3.3]heptane core can lead to improved pharmacological properties.[3] The synthesis of this compound, while not extensively documented in peer-reviewed literature with a fully optimized protocol, can be logically approached through a multi-step sequence. This guide will focus on a proposed, robust synthetic route, highlighting critical parameters for optimization and providing solutions to common experimental challenges.
A plausible and efficient synthetic strategy for this compound hydrochloride is a nine-step process commencing from 2,2-bis(bromomethyl)-1,3-propanediol.[5]
Proposed Synthetic Pathway Overview
The synthesis can be logically divided into three main stages:
-
Stage 1: Formation of the Thietane Core. This involves the construction of a key 3,3-disubstituted thietane intermediate.
-
Stage 2: Spirocyclization. Formation of the second four-membered ring to create the spiro[3.3]heptane skeleton.
-
Stage 3: Amine Installation and Deprotection. Introduction of the amine functionality and removal of any protecting groups to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in this synthesis for overall yield?
A1: Stage 1, the formation of the 3,3-disubstituted thietane ring, is often the most challenging and yield-determining step. The traditional method of reacting 1,3-dihalides with a sulfide source can be plagued by side reactions such as elimination and polymerization, especially with sterically hindered substrates.[1][6] Optimization of reaction conditions, including the choice of sulfide source, solvent, and temperature, is crucial for maximizing the yield of the desired thietane intermediate.
Q2: What are the most common impurities I should expect?
A2: Common impurities can arise at each stage:
-
Stage 1: Unreacted starting materials, elimination byproducts, and polymeric materials.
-
Stage 2: Incomplete cyclization leading to the presence of the acyclic precursor. Diastereomers may also form if chiral centers are present.
-
Stage 3: Incompletely deprotected intermediates, byproducts from the amination reaction (e.g., over-alkylation if using an alkyl halide), and residual protecting group fragments.
Q3: How can I effectively purify the final this compound product?
A3: Being a primary amine, the final product is basic and can be challenging to purify by standard silica gel chromatography due to strong interactions with the acidic silica.[7] Several strategies can be employed:
-
Acid-base extraction: The amine can be protonated with an acid (e.g., HCl) to make it water-soluble, allowing for the removal of non-basic organic impurities by extraction. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to regenerate the free amine, which is then extracted with an organic solvent.[8]
-
Amine-functionalized silica: Using an amine-functionalized stationary phase for column chromatography can significantly improve the separation of basic compounds.[7]
-
Crystallization of a salt: The final product can often be purified by crystallization as a salt, such as the hydrochloride or oxalate salt.
Q4: What protecting group strategy is recommended for the amine functionality?
A4: The choice of protecting group is critical and depends on the subsequent reaction conditions. Carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are excellent choices for protecting amines.[9][10]
-
Boc group: Installed using Boc-anhydride, it is stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[10]
-
Cbz group: Installed using benzyl chloroformate, it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[10]
An orthogonal protecting group strategy is highly recommended if other sensitive functional groups are present in the molecule.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Stage 1 (Thietane formation) | 1. Elimination side reactions: High reaction temperatures or strongly basic conditions can favor elimination over substitution. 2. Polymerization: High concentrations of reactants can lead to intermolecular reactions. 3. Inefficient sulfide source: The chosen sulfide source may have low reactivity or solubility. | 1. Lower the reaction temperature. Use a milder base if applicable. 2. Employ high-dilution conditions. 3. Screen different sulfide sources (e.g., Na2S, thiourea followed by hydrolysis). Phase-transfer catalysts can also be beneficial.[12] |
| Incomplete spirocyclization in Stage 2 | 1. Steric hindrance: The conformation of the substrate may disfavor the intramolecular ring closure. 2. Insufficient activation of leaving group: The leaving group on the cyclizing arm may not be sufficiently reactive. 3. Inappropriate base/solvent: The base may not be strong enough to deprotonate the nucleophile, or the solvent may not favor the cyclization kinetics. | 1. Increase the reaction temperature or use a more forcing solvent (e.g., DMF, DMSO). 2. Convert the leaving group to a more reactive one (e.g., from -Cl to -I or a sulfonate ester like -OTs or -OMs). 3. Screen stronger bases (e.g., NaH, KHMDS) and aprotic polar solvents. |
| Multiple spots on TLC after amination (Stage 3) | 1. Over-alkylation: The newly formed amine can react further with the alkylating agent. 2. Incomplete reaction: The amination reaction has not gone to completion. | 1. Use a large excess of the amine source (e.g., ammonia or a protected amine equivalent). 2. Increase the reaction time, temperature, or use a more reactive aminating agent. |
| Difficulty in removing the protecting group | 1. Catalyst poisoning: In the case of Cbz deprotection via hydrogenation, sulfur-containing compounds can poison the palladium catalyst. 2. Incomplete reaction: The deprotection conditions are not harsh enough. | 1. Use a higher loading of a sulfur-tolerant catalyst or a different deprotection method. 2. Increase the reaction time or the concentration of the deprotecting agent (e.g., TFA for Boc removal). |
digraph "Troubleshooting_Flowchart" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Low Yield of Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stage1 [label="Check Yield of Thietane Intermediate"]; Stage2 [label="Check Yield of Spirocycle"]; Stage3 [label="Check Purity after Amination/Deprotection"]; OptimizeS1 [label="Optimize Thietane Formation:\n- Temperature\n- Concentration\n- Sulfide Source", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeS2 [label="Optimize Spirocyclization:\n- Leaving Group\n- Base/Solvent\n- Temperature", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeS3 [label="Optimize Final Steps:\n- Amination Conditions\n- Deprotection Method\n- Purification Technique", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Stage1; Stage1 -> OptimizeS1 [label="Low"]; Stage1 -> Stage2 [label="Good"]; Stage2 -> OptimizeS2 [label="Low"]; Stage2 -> Stage3 [label="Good"]; Stage3 -> OptimizeS3 [label="Impure"]; Stage3 -> End [label="Pure & Good Yield"]; OptimizeS1 -> Stage1; OptimizeS2 -> Stage2; OptimizeS3 -> Stage3; }
Caption: A decision tree for troubleshooting low yields in the synthesis.
Detailed Experimental Protocols (Proposed)
Protocol 1: Synthesis of a Key Intermediate - 3,3-bis(hydroxymethyl)thietane
This protocol is adapted from general methods for thietane synthesis.[1][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-bis(bromomethyl)-1,3-propanediol (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Reagent Addition: Add sodium sulfide nonahydrate (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 3,3-bis(hydroxymethyl)thietane.
Protocol 2: Conversion to this compound (Illustrative Final Steps)
This part of the protocol is hypothetical and based on standard functional group transformations.
-
Mesylation: To a solution of 3,3-bis(hydroxymethyl)thietane (1.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise. Stir the reaction at room temperature until completion.
-
Cyclization with a Protected Amine: To the crude dimesylate, add a solution of a protected amine (e.g., benzylamine, 1.1 eq) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. Heat the mixture to facilitate the second ring closure.
-
Deprotection: If a benzyl protecting group was used, perform catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas to obtain the free amine. If a Boc group was used, treat with TFA in dichloromethane.
-
Salt Formation and Purification: After deprotection, neutralize the reaction mixture and extract the free amine. Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Collect the solid by filtration and dry under vacuum.
Data Summary: Optimization of Cyclization Conditions (Hypothetical)
The following table illustrates a hypothetical optimization of the spirocyclization step, drawing parallels from the synthesis of 2,6-diazaspiro[3.3]heptanes.[13]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K2CO3 | Acetonitrile | 80 | 24 | 45 |
| 2 | Cs2CO3 | Acetonitrile | 80 | 18 | 70 |
| 3 | K2CO3 | DMF | 100 | 12 | 85 |
| 4 | KOtBu | THF | 70 | 3 | >95 |
| 5 | DBU | DMF | 70 | 6 | 90 |
This data is illustrative and serves as a starting point for optimization.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: 2-Thiaspiro[3.3]heptan-6-amine and its Derivatives
Welcome to the technical support center for 2-Thiaspiro[3.3]heptan-6-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) regarding the stability and handling of this unique spirocyclic scaffold. Our goal is to empower you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity and success of your research.
The spiro[3.3]heptane motif is increasingly utilized in drug discovery to enhance three-dimensionality (Fsp3 character), modulate physicochemical properties, and improve metabolic stability.[1][2] The introduction of a thioether and an amine functional group in the this compound scaffold offers versatile handles for further chemical modification. However, these same functional groups introduce specific stability considerations that must be carefully managed. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound and its derivatives should be stored under the following conditions:
-
Temperature: -20°C is recommended.[3] Storage at 4°C is acceptable for shorter periods.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[4] This is crucial to minimize oxidation of the thioether moiety by atmospheric oxygen.
-
Moisture: The compound should be kept in a tightly sealed container in a desiccated environment.[5] Amines are often hygroscopic and can absorb moisture from the air, which may affect stability and weighing accuracy.
-
Light: Protect from light by using an amber vial or by storing the container in the dark.
Q2: I need to prepare a stock solution. What is the recommended solvent and how should it be stored?
A2: The choice of solvent depends on the specific derivative and the intended application.
-
Recommended Solvents: For many amine salts, anhydrous DMSO or DMF are common choices for creating high-concentration stock solutions. For the free base, aprotic solvents like anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) may be suitable, depending on solubility.
-
Solvent Quality: It is critical to use anhydrous, peroxide-free solvents. Ethers like THF can form explosive peroxides over time, which are potent oxidizing agents that can degrade the thioether.[4]
-
Storage of Solutions: Stock solutions should be stored at -20°C or -80°C.[3] They should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption.
Q3: My compound is supplied as a hydrochloride salt. Do I need to neutralize it before use?
A3: This depends entirely on the subsequent reaction.
-
For reactions requiring a free amine (e.g., amide coupling, reductive amination), you will need to neutralize the HCl salt. This is typically done by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.
-
For use in aqueous buffers (e.g., biological assays), the salt form is often preferred for its higher solubility. The pH of the buffer will determine the protonation state of the amine.
Troubleshooting Guide: Stability in Experimental Workflows
This section addresses common issues that may arise during the use of this compound derivatives in various experimental settings.
Chemical Reactions and Synthesis
Q4: I am seeing unexpected byproducts in my reaction, or my starting material is degrading. What could be the cause?
A4: The primary suspect for degradation is the oxidation of the thioether to a sulfoxide or sulfone. This is a common metabolic pathway for thioether-containing drugs and can also occur under certain reaction conditions.[3]
-
Causality: The sulfur atom in the thioether is nucleophilic and susceptible to attack by electrophilic oxidizing agents. The spiro[3.3]heptane framework is strained, which could potentially influence the reactivity of the thioether, although specific data on this is limited.
-
Troubleshooting Steps:
-
De-gas Solvents: Purge all reaction solvents with an inert gas (argon or nitrogen) to remove dissolved oxygen.
-
Check for Peroxides: Test solvents, especially ethers like THF, for the presence of peroxides before use.
-
Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants. Even mild oxidizing conditions can affect the thioether. For example, some metal catalysts used in cross-coupling reactions can promote oxidation if air is not rigorously excluded.
-
Incompatible Reagents: Strong acids can also promote degradation. While the amine will be protonated, strong, hot acidic conditions should be used with caution.
-
dot
Caption: Oxidative degradation pathway of the thioether moiety.
Q5: My reaction yield is consistently low when using a this compound derivative. What should I consider?
A5: Low yields can be due to several factors beyond simple degradation:
-
Steric Hindrance: The rigid, three-dimensional structure of the spiro[3.3]heptane core can create steric hindrance around the amine.[2] This may slow down the rate of reaction compared to a more flexible or less bulky amine.
-
Solution: Consider using more reactive coupling partners, increasing the reaction temperature (while monitoring for degradation), or employing a catalyst known to be effective for sterically hindered amines.
-
-
-
Solution: Ensure the reaction pH or base used is appropriate for deprotonating the amine to its more nucleophilic free base form without causing side reactions.
-
-
Solubility Issues: The derivative may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: Perform solubility tests in a range of solvents. Using a co-solvent or switching to a solvent with better solubilizing properties (e.g., DMF, NMP) may be necessary.
-
Biological Assays and Sample Analysis
Q6: I am observing a loss of compound activity or concentration in my aqueous assay buffer over time. Why is this happening?
A6: Instability in aqueous media can be a significant issue.
-
pH-Dependent Degradation: The stability of the compound can be pH-dependent. Extreme pH values (either highly acidic or basic) can catalyze degradation pathways. The spirocyclic structure itself may be susceptible to ring-opening under certain pH conditions, although this is less common for carbocyclic spiroalkanes.
-
Protocol: Perform a preliminary stability study of your compound in the assay buffer. Incubate the compound at the working concentration and temperature for the duration of the assay, and analyze samples at different time points by LC-MS to check for degradation.
-
-
Oxidation in Buffer: Assay buffers are typically saturated with air, which contains oxygen. Over time, especially in the presence of trace metal ions, this can lead to the oxidation of the thioether.[4]
-
Solution: If oxidation is suspected, consider adding a small amount of an antioxidant like EDTA to chelate metal ions. Preparing buffers with de-gassed water can also help, though may be impractical for all applications.
-
-
Adsorption to Plastics: Amines, particularly lipophilic ones, can adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips). This can lead to a significant decrease in the effective concentration of the compound in solution.
-
Solution: Use low-adsorption plasticware or pre-treat plates with a blocking agent if this is a recurring issue. Including a surfactant like Tween-20 in the buffer can also mitigate non-specific binding.
-
dot
Caption: Troubleshooting workflow for synthetic chemistry issues.
Quantitative Data Summary
While specific stability data for this compound is not publicly available, the following table provides general guidelines based on the known properties of its functional groups.
| Parameter | Condition | Recommendation/Potential Issue | Rationale |
| Storage (Solid) | Temperature | -20°C (long-term), 4°C (short-term) | Minimizes degradation rates.[3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the thioether by O₂.[4] | |
| Light | Protect from light (Amber vial) | Prevents potential photodegradation. | |
| Humidity | Desiccated, tightly sealed | Amines are often hygroscopic.[5] | |
| Storage (Solution) | Temperature | -20°C to -80°C | Slows degradation in solution.[3] |
| Solvent | Anhydrous, Peroxide-Free DMSO, DMF | Peroxides are potent oxidants for thioethers.[4] | |
| Handling | Aliquot to avoid freeze-thaw cycles | Minimizes moisture introduction and degradation. | |
| Stability (pH) | Acidic (pH < 4) | Potential for increased degradation | Acid can catalyze certain degradation pathways. |
| Neutral (pH 6-8) | Generally more stable, but oxidation possible | Optimal for many biological assays. | |
| Basic (pH > 9) | Potential for degradation | Base can catalyze other degradation pathways. | |
| Chemical Compatibility | Oxidizing Agents | INCOMPATIBLE | Readily oxidizes the thioether to sulfoxide/sulfone. |
| Strong Acids | Use with caution | May promote degradation, especially at high temps. | |
| Electrophiles | Reactive | The amine is nucleophilic and will react. |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - Enamine [enamine.net]
- 3. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1520648-96-7|2-Thiaspiro[3.3]heptane-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Diastereoselective Synthesis of Substituted Thiaspiro[3.3]heptanes
Welcome to the technical support center for the diastereoselective synthesis of substituted thiaspiro[3.3]heptanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these unique spirocyclic scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.
Introduction: The Synthetic Challenge and Strategic Approach
The thiaspiro[3.3]heptane core, a sulfur-containing analogue of the increasingly popular spiro[3.3]heptane scaffold, presents a unique three-dimensional architecture of significant interest in medicinal chemistry. The introduction of a sulfur atom can modulate physicochemical properties such as lipophilicity and metabolic stability. However, the stereocontrolled construction of this strained heterocyclic system, particularly with multiple substituents, is a considerable synthetic challenge.
This guide will focus on a plausible and adaptable synthetic strategy: the diastereoselective double Michael addition of a dithiol equivalent to a prochiral α,β-unsaturated acceptor. This approach offers several potential points for stereocontrol and is amenable to a variety of substitutions.
Proposed Core Synthesis: A General Overview
The diastereoselective synthesis of substituted thiaspiro[3.3]heptanes can be approached through the reaction of a 1,3-dithiol or a suitable equivalent with a divinyl ketone or a related Michael acceptor. The stereochemistry of the final product is influenced by the nature of the starting materials, the reaction conditions, and the catalyst employed.
Below is a generalized workflow for this synthetic approach.
Technical Support Center: Overcoming Solubility Challenges with 2-Thiaspiro[3.3]heptan-6-amine
Introduction
Welcome to the technical support guide for 2-Thiaspiro[3.3]heptan-6-amine (CAS No. 1363381-30-9)[1]. This molecule is a valuable building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutic agents and protein degraders. Its rigid, three-dimensional spirocyclic scaffold offers a unique exit vector for chemical space exploration. However, like many small, rigid molecules containing a primary amine, this compound can present significant solubility challenges.[2][3][4]
This guide provides a comprehensive set of troubleshooting strategies, detailed protocols, and scientific explanations to help researchers and drug development professionals effectively manage and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in common solvents?
Answer: The poor solubility of this compound stems from two primary molecular features:
-
High Crystal Lattice Energy: The rigid, compact, and symmetrical spirocyclic structure allows for efficient packing into a stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and dissolve the solid.
-
Intermolecular Hydrogen Bonding: The primary amine group (-NH2) is a potent hydrogen bond donor and acceptor.[2][5] In the solid state, these amine groups can form strong, directional hydrogen bonds with neighboring molecules, further stabilizing the crystal structure and hindering solvation.
Small aliphatic amines are generally soluble in water and polar organic solvents, but solubility decreases as the carbon framework becomes larger and more rigid.[6] The spirocyclic nature of this compound contributes to its lipophilic character, which can limit aqueous solubility.
Q2: I'm observing low solubility in both aqueous buffers and non-polar organic solvents. What's the underlying principle?
Answer: This "biphasic" insolubility is characteristic of compounds often termed "brick dust." The molecule is not polar enough to have high aqueous solubility and not lipophilic enough to dissolve well in non-polar solvents like hexanes or toluene.
-
In aqueous media , the energy required to break the crystal lattice and hydrate the relatively large, non-polar hydrocarbon scaffold is unfavorable.
-
In non-polar organic solvents , the solvent molecules cannot effectively solvate the highly polar amine group or disrupt the strong intermolecular hydrogen bonds of the crystal lattice.
The key is to find a solvent system that can address both the polar amine and the non-polar scaffold simultaneously.
Q3: How can I systematically improve the aqueous solubility of this compound?
Answer: The most effective strategy for improving the aqueous solubility of a basic compound like this is through pH modification and salt formation .[7][8][9] The primary amine group is basic and can be protonated by an acid to form a highly polar, water-soluble ammonium salt.[8][10]
Mechanism of Solubility Enhancement via Protonation: The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton (H+) from an acid.[11] This reaction converts the neutral, less polar amine into a charged ammonium salt (R-NH3+).[8][11] This ionic species has a much stronger interaction with polar water molecules, dramatically increasing aqueous solubility.[8][10]
A systematic approach involves screening different acids to form various salts (e.g., hydrochloride, sulfate, tartrate) and identifying the one with the optimal solubility and stability profile.[12]
Q4: What are the best starting points for organic solvents or co-solvent systems?
Answer: For reactions or analyses requiring an organic medium, a polar aprotic solvent is often the best starting point. These solvents can disrupt hydrogen bonds and have a dipole moment that can solvate the amine group.
Recommended Organic Solvents & Co-Solvent Systems:
| Solvent/System | Class | Rationale for Use | Common Applications |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent solubilizing power for a wide range of polar and non-polar compounds. | Reaction medium, stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong H-bond acceptor, highly effective at dissolving difficult compounds.[13] | Stock solutions for biological screening, NMR. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High boiling point, good for reactions requiring heat. | Reaction medium. |
| Dichloromethane (DCM) | Chlorinated | Moderate polarity, good for extractions and chromatography. Often used with a polar co-solvent. | Extractions, purification. |
| Co-Solvents | Mixture | The use of water-miscible co-solvents can significantly enhance aqueous solubility.[7][13][14] A common strategy is to dissolve the compound in a minimal amount of a solvent like DMSO or ethanol and then slowly add it to the aqueous buffer. | Formulation development, preparing aqueous stocks. |
Caution: Primary amines can react with certain solvents like acetone.[6] Always check for solvent compatibility before starting your experiment.
Troubleshooting Workflows & Protocols
Systematic Solubility Screening Workflow
This workflow provides a logical progression for identifying a suitable solvent system for your experiment.
Caption: Decision tree for systematic solubility screening.
Protocol 1: Preparation of a 10 mg/mL this compound hydrochloride (HCl) Stock Solution
This protocol describes the in-situ formation of the hydrochloride salt to achieve high aqueous solubility.[12][15]
Materials:
-
This compound (MW: 129.22 g/mol )[1]
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Weigh Compound: Weigh 10 mg of this compound into a clean glass vial.
-
Add Water: Add approximately 800 µL of deionized water to the vial. The compound will likely exist as a fine suspension.
-
Acidification: While stirring, add 1 M HCl dropwise (typically 1-2 µL at a time).
-
Monitor Dissolution: Continue stirring and observe the suspension. As the pH drops and the amine is protonated to form the salt, the solid will begin to dissolve.
-
Check pH: Use a calibrated pH meter to monitor the pH. Continue adding acid until all solid material has dissolved. The final pH should be acidic (typically between 3 and 5).
-
Final Volume Adjustment: Once fully dissolved, add deionized water to bring the final volume to 1.0 mL. This yields a 10 mg/mL stock solution of the hydrochloride salt.
-
Storage: Store the resulting solution at 4°C. For long-term storage, consider storing at -20°C.
Mechanism Diagram: Salt Formation
Caption: Protonation of the amine to form a soluble salt.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longdom.org [longdom.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. wjbphs.com [wjbphs.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Technical Support Center: Purity Assessment of 2-Thiaspiro[3.3]heptan-6-amine
Welcome to the technical support guide for the analytical assessment of 2-Thiaspiro[3.3]heptan-6-amine. As a critical intermediate in drug development, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[][2] This guide is designed for researchers and drug development professionals, providing field-proven insights, troubleshooting for common experimental hurdles, and detailed protocols in a direct question-and-answer format.
Section 1: Analytical Strategy Overview
The unique structure of this compound—a spirocyclic secondary amine—presents specific analytical challenges. A multi-faceted approach is necessary for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantification, Gas Chromatography (GC) is excellent for volatile impurities and residual solvents, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation and impurity identification.[3][4][5]
Logical Workflow for Purity Assessment
The following diagram outlines a robust workflow for the complete analytical characterization of a new batch of this compound.
Caption: Workflow for purity assessment of this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your analysis.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: Why am I seeing severe peak tailing for my this compound analyte on a standard C18 column?
Answer: This is the most common issue when analyzing basic compounds like amines on traditional silica-based reversed-phase columns.[6] The primary cause is the interaction between the protonated amine (a cation) and acidic, deprotonated silanol groups (-Si-O⁻) on the silica surface.[7] This secondary ionic interaction is strong and kinetically slow, causing the peak to tail.
Causality-Driven Solutions:
-
Mobile Phase pH Adjustment: Decrease the mobile phase pH to around 2.5-3.0 using an additive like trifluoroacetic acid (TFA) or formic acid. At this low pH, the silanol groups are protonated (-Si-OH) and less likely to interact with the analyte cation, significantly reducing tailing.[7]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. These are essential for good peak shape with basic compounds.
-
Add a Competing Base: Introduce a small amount (e.g., 10-20 mM) of a competing amine, like triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the active silanol sites, effectively shielding them from your analyte.
-
Use a "Base-Deactivated" or Hybrid Column: Consider columns specifically designed for basic compounds, which may have a hybrid particle technology (silica/polymer) or a unique bonding chemistry that masks silanol activity.
Question: My analyte has very low UV absorbance, leading to poor sensitivity. How can I improve detection?
Answer: The lack of a strong chromophore in the this compound structure can indeed make detection challenging with a standard UV detector.[8]
Causality-Driven Solutions:
-
Use a Low Wavelength: Set your UV detector to a low wavelength (e.g., 200-220 nm) where the amine functional group may show some absorbance. However, be aware that baseline noise and interference from mobile phase additives (like TFA) will be higher.[9]
-
Employ a Universal Detector: The best solution is to switch to a detector not reliant on UV absorbance.
-
Charged Aerosol Detector (CAD): This is an excellent choice. It provides a near-universal response for non-volatile analytes and is much more sensitive than UV for compounds without chromophores.
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal mass-based detector suitable for this application.
-
-
Derivatization: While more complex, you can perform a pre-column or post-column derivatization reaction to attach a UV-active tag to the amine. This is generally reserved for situations where other detectors are unavailable.
Gas Chromatography (GC) Troubleshooting
Question: My compound doesn't elute from the GC, or the peak is extremely broad and tailing. What's wrong?
Answer: Primary and secondary amines are notoriously difficult to analyze by GC without derivatization. There are two main reasons for this:
-
Polarity and Adsorption: The amine group is highly polar and can irreversibly adsorb to active sites (e.g., free silanols) in the injector liner or on the column itself, leading to poor peak shape or complete loss of signal.[10]
-
Low Volatility: The amine may not be sufficiently volatile to pass through the GC system at typical operating temperatures without degrading.
Causality-Driven Solutions:
-
Derivatization is Key: The most reliable solution is to derivatize the amine to make it less polar and more volatile. Reacting the sample with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silylated derivative, or with Trifluoroacetic Anhydride (TFAA) to form a trifluoroacetyl derivative, is a standard and effective approach.[11]
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner to minimize active sites.
-
Choose a Base-Deactivated Column: Use a GC column specifically designed for the analysis of bases (amines). These columns have a stationary phase that shields the underlying silica from interacting with the analyte. A "WAX" or a specialized base-deactivated phenyl-methylpolysiloxane column is a good starting point.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which analytical method should I use for routine purity checks versus identifying a new, unknown impurity?
A1:
-
Routine Purity Checks: A validated HPLC-UV or HPLC-CAD method is the gold standard.[5] It is robust, reproducible, and provides accurate quantification of the main peak and any known impurities. It is ideal for batch release testing.
-
Unknown Impurity Identification: A combination of techniques is required. LC-MS is the first step to get the molecular weight of the unknown impurity.[][3] Following this, preparative HPLC may be used to isolate the impurity, followed by NMR spectroscopy for definitive structural elucidation.[12][13]
Q2: How do I assess the enantiomeric purity of this compound?
A2: Since the spirocyclic center can be chiral, assessing enantiomeric purity is crucial if the compound is intended for a stereospecific synthesis.[14] Standard HPLC or GC methods will not separate enantiomers. You must use a chiral stationary phase (CSP).
-
Chiral HPLC: This is the most common method. You would screen various chiral columns (e.g., polysaccharide-based like Chiralpak® or Chiralcel®) with different mobile phases (normal phase, polar organic, or reversed-phase) to find a method that resolves the two enantiomers.[15][16]
-
Chiral GC: This is also a viable option, especially after derivatization. A chiral cyclodextrin-based GC column can often provide excellent separation of derivatized amine enantiomers.[11]
Q3: What are the potential sources of impurities for this compound?
A3: Impurities can arise from various stages of the manufacturing process.[2]
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates & By-products: Compounds formed from side reactions or incomplete reactions.
-
Degradation Products: Impurities formed due to instability during synthesis or storage (e.g., oxidation of the thioether).
-
Reagents and Solvents: Residual catalysts, reagents, or solvents used in the manufacturing process.
Section 4: Standard Operating Protocols
Protocol 1: RP-HPLC Purity Assay with UV Detection
This protocol describes a general-purpose method for determining the purity of this compound.
1. Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
2. Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1.0 mg/mL.
5. System Suitability:
-
Before sample analysis, inject a standard solution five times.
-
The %RSD for the main peak area must be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 1.5.
6. Analysis & Calculation:
-
Inject the sample solution.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: GC-MS Analysis for Volatile Impurities and Identification
This protocol is for identifying volatile organic impurities and confirming the mass of the derivatized analyte.
1. Derivatization Procedure:
-
In a 2 mL GC vial, dissolve ~1 mg of the sample in 500 µL of Dichloromethane.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before analysis.
2. Instrumentation & Columns:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C
-
MS Ion Source Temp: 230 °C
-
Scan Range: 40 - 450 m/z
4. Data Analysis:
-
Identify the main peak corresponding to the trifluoroacetylated derivative of this compound. Confirm its mass spectrum.
-
Search the NIST library for any other detected peaks to tentatively identify volatile impurities.
Section 5: Summary of Analytical Methods
| Technique | Primary Use for this compound | Strengths | Limitations |
| HPLC-UV/CAD | Quantitative purity assessment and impurity profiling.[][3] | High precision, robust, suitable for non-volatile impurities. | Requires a chromophore for UV detection; CAD is a better alternative.[8] |
| GC-MS | Analysis of volatile impurities, residual solvents, and structural confirmation.[3][5] | High sensitivity, excellent for separation of volatile compounds, provides mass for identification. | Requires derivatization for the polar amine; not suitable for non-volatile impurities.[10] |
| LC-MS | Molecular weight determination of the main component and unknown impurities. | Directly compatible with HPLC, provides critical mass information for identification. | Does not provide detailed structural information on its own. |
| NMR Spectroscopy | Definitive structural elucidation of the compound and its impurities.[4][12] | Provides unambiguous structural information, including stereochemistry. | Lower sensitivity than MS, requires higher sample amounts, complex for mixture analysis.[17] |
| Chiral HPLC/GC | Determination of enantiomeric purity.[15][16] | The only reliable way to separate and quantify enantiomers. | Requires specialized chiral columns and significant method development. |
| Karl Fischer Titration | Quantification of water content.[4] | High accuracy and precision for water determination. | Specific to water analysis only. |
References
- 2. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Identity determination and purity testing [chemcon.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene [mdpi.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 13. researchgate.net [researchgate.net]
- 14. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 2-Thiaspiro[3.3]heptan-6-amine Production
Welcome to the technical support center for the synthesis and scale-up of 2-Thiaspiro[3.3]heptan-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges encountered when transitioning from bench-scale synthesis to larger-scale production of this valuable spirocyclic amine.
Introduction to the Synthesis of this compound
The synthesis of this compound hydrochloride typically involves a multi-step sequence. A common strategy begins with a commercially available starting material like 2,2-bis(bromomethyl)-1,3-propanediol, which undergoes a series of transformations to construct the spirocyclic core. A plausible synthetic pathway involves the formation of a protected aminocyclobutane intermediate, followed by the introduction of the sulfur atom to form the thietane ring, and finally deprotection to yield the target amine.[1]
The following diagram illustrates a potential synthetic route, which will serve as the basis for our troubleshooting guide.
Caption: A potential synthetic pathway for this compound hydrochloride.
Troubleshooting Guide & FAQs
This section addresses specific challenges that may arise during the scale-up of this compound synthesis.
Part 1: Synthesis of the Protected Aminocyclobutane Intermediate
Question 1: We are observing low yields and formation of polymeric byproducts during the cyclization to form the protected aminocyclobutane ring. What are the likely causes and how can we mitigate this?
Answer: Low yields and polymerization during the formation of four-membered rings like azetidines are common challenges during scale-up.[2][3] The primary cause is often intermolecular side reactions competing with the desired intramolecular cyclization.
-
Causality: At higher concentrations, which are typical for scale-up, the probability of intermolecular reactions increases, leading to oligomers and polymers. Reaction kinetics can also be sensitive to temperature fluctuations, which are more difficult to control in larger reactors.
-
Troubleshooting Steps:
-
High-Dilution Conditions: While counterintuitive for scale-up, maintaining a low effective concentration of the reactive intermediate is crucial. This can be achieved by the slow addition of the starting material to the reaction mixture.
-
Temperature Control: Ensure uniform and efficient heat transfer. Hot spots in the reactor can accelerate side reactions.
-
Solvent Selection: The choice of solvent can influence reaction rates and solubility of intermediates. A solvent that favors the desired intramolecular cyclization should be chosen. For azetidine formation, polar aprotic solvents are often employed.[4]
-
Base Selection: The strength and stoichiometry of the base used for cyclization are critical. A strong, non-nucleophilic base is generally preferred.
-
| Parameter | Lab-Scale (Typical) | Scale-Up Consideration | Recommended Action |
| Concentration | 0.1 - 0.5 M | Increased concentration to improve throughput. | Implement slow addition of reagents to maintain low effective concentration. |
| Temperature | Well-controlled (e.g., oil bath) | Potential for hot spots and poor heat transfer. | Use a reactor with good agitation and a reliable cooling/heating system. |
| Reagent Addition | Rapid addition | Slow, controlled addition. | Utilize a syringe pump or a programmable dosing system. |
Part 2: Thietane Ring Formation
Question 2: The reaction of the dimethanesulfonate precursor with sodium sulfide to form the thietane ring is sluggish and gives a complex mixture of byproducts on a larger scale. How can we improve the efficiency and selectivity of this step?
Answer: The formation of the thietane ring via nucleophilic substitution with a sulfide source is a critical step.[1] Scale-up issues often stem from the heterogeneous nature of the reaction, stoichiometry control, and the potential for side reactions.
-
Causality: Sodium sulfide has limited solubility in many organic solvents, leading to a heterogeneous reaction mixture. This can result in slow reaction rates and poor reproducibility. Side reactions, such as elimination or intermolecular reactions, can also occur, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate by transporting the sulfide anion into the organic phase. Common PTCs include quaternary ammonium salts.
-
Solvent System: A polar aprotic solvent that can partially solubilize the sulfide salt, such as DMF or DMSO, is often beneficial.[5] However, be mindful of potential side reactions with these solvents at high temperatures.
-
Stoichiometry of Sodium Sulfide: Carefully control the stoichiometry of sodium sulfide. An excess may be required to drive the reaction to completion, but a large excess can lead to the formation of disulfide byproducts.
-
Temperature Profile: Optimize the reaction temperature. A lower temperature may be necessary to minimize side reactions, even if it requires a longer reaction time.
-
Caption: Troubleshooting logic for thietane ring formation.
Part 3: Deprotection and Isolation of the Final Product
Question 3: We are facing difficulties with the deprotection of the amine and the subsequent isolation of the hydrochloride salt. The product is water-soluble, making extraction challenging, and we are seeing impurities in the final product.
Answer: The deprotection of the amine and the isolation of the hydrochloride salt are critical final steps that can significantly impact the purity and overall yield of the final product. The high polarity and water solubility of the product amine and its salt pose specific challenges for purification.[6]
-
Causality: The Boc protecting group, commonly used in amine synthesis, is typically removed under acidic conditions. Incomplete deprotection can leave residual protected amine. The high water solubility of the product hydrochloride makes extraction from aqueous media inefficient with common organic solvents. Inorganic salts from the reaction and workup can also co-precipitate with the product.
-
Troubleshooting Steps:
-
Complete Deprotection: Monitor the deprotection reaction closely by TLC or LC-MS to ensure complete removal of the protecting group. If necessary, increase the reaction time or the amount of acid.
-
Azeotropic Removal of Water: After the reaction, if possible, remove water by azeotropic distillation with a suitable solvent like toluene. This can help in subsequent extractions.
-
Solvent Extraction Optimization:
-
Adjust the pH of the aqueous layer to the appropriate range before extraction.
-
Use a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol, which can better solvate the amine salt.
-
Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
-
Crystallization/Precipitation:
-
After extraction and concentration, the hydrochloride salt can be precipitated by adding a non-polar solvent like diethyl ether or MTBE to a solution of the free amine in a solvent like isopropanol or ethanol.[6]
-
Careful control of the precipitation temperature and rate of anti-solvent addition can improve the crystal size and purity.
-
-
Alternative Purification:
-
If impurities persist, consider using an ion-exchange resin to capture the amine, wash away neutral impurities, and then elute the pure amine.[7]
-
-
| Step | Potential Issue | Recommended Solution |
| Deprotection | Incomplete reaction | Monitor reaction progress (TLC, LC-MS); adjust reaction time/reagent amount. |
| Work-up | Product loss during aqueous extraction | Adjust pH; use more polar extraction solvents; perform multiple extractions. |
| Isolation | Co-precipitation of inorganic salts | Optimize crystallization/precipitation conditions (solvent/anti-solvent, temperature). |
| Purity | Persistent impurities | Consider purification via ion-exchange chromatography. |
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Validation & Comparative
comparative analysis of 2-Thiaspiro[3.3]heptan-6-amine with other spirocycles
An In-Depth Comparative Analysis of 2-Thiaspiro[3.3]heptan-6-amine and Its Analogs for Modern Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by aromatic, planar structures. While undeniably successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The contemporary "escape from flatland" strategy advocates for the incorporation of three-dimensional, sp³-rich scaffolds to improve drug-like properties and explore novel chemical space.[1][2] Among these scaffolds, spirocycles have emerged as exceptionally valuable motifs. Their rigid, well-defined three-dimensional structures offer precise vectoral orientation of substituents, enabling enhanced target complementarity and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][4]
The spiro[3.3]heptane core, in particular, has garnered significant attention as a versatile building block and a bioisosteric replacement for common rings like benzene and cyclohexane.[3][5][6] Its heteroatomic derivatives, such as oxa- and aza-spiro[3.3]heptanes, have been successfully employed as superior alternatives to morpholine and piperazine, often leading to dramatic improvements in solubility and metabolic stability.[1][7][8]
This guide provides a comparative analysis of the emerging scaffold, This compound , against its more established oxygen- and nitrogen-containing counterparts. As data on this specific thia-derivative is sparse, we will leverage established principles of medicinal chemistry and extrapolate from known properties of related structures to provide a predictive and insightful comparison. We aim to equip researchers, scientists, and drug development professionals with the rationale and experimental frameworks needed to evaluate and utilize this promising new scaffold.
The Spiro[3.3]heptane Family: A Structural Overview
The unique advantage of the spiro[3.3]heptane framework lies in its compact, rigid structure composed of two fused cyclobutane rings. This rigidity minimizes conformational penalties upon binding to a biological target. The introduction of heteroatoms at various positions allows for fine-tuning of physicochemical properties.
Caption: Structural relationships between the focus compound and its key comparators.
-
2-Oxa-6-azaspiro[3.3]heptane: A well-established bioisostere for morpholine, known to decrease lipophilicity and improve aqueous solubility.[9]
-
2,6-Diazaspiro[3.3]heptane: A piperazine replacement that can alter basicity and metabolic stability.[2][10]
-
2-Azaspiro[3.3]heptane: A conformationally restricted analogue of piperidine.[11][12][13]
-
This compound: The focus of this guide. The introduction of a sulfur atom, a larger and more polarizable heteroatom than oxygen or nitrogen, is expected to confer unique properties related to lipophilicity, metabolic pathways, and hydrogen bonding capacity.
Comparative Physicochemical and ADME Property Analysis
The choice of a scaffold in drug design is driven by its ability to modulate key ADME properties. Below, we compare the predicted properties of this compound with its better-characterized peers. The values for the focus compound are estimated based on established chemical principles, while data for other compounds are derived from literature and databases.[14][15][16]
| Property | This compound (Predicted) | 2-Oxa-6-azaspiro[3.3]heptane | 2,6-Diazaspiro[3.3]heptane | 2-Azaspiro[3.3]heptan-6-ol | Morpholine | Thiomorpholine |
| Molecular Weight ( g/mol ) | ~129.2 | 113.16 | 112.17 | 113.16 | 87.12 | 103.18 |
| cLogP | -0.1 to +0.3 | -0.9 to -0.5 | -1.2 to -0.8 | -0.4 | -0.86 | -0.35 |
| TPSA (Ų) | ~51.5 | 32.3 | ~41.5 | 32.3 | 21.3 | 12.5 |
| Aqueous Solubility | Moderate to High | High | High | High | Very High | High |
| Metabolic Stability | Potentially higher than thiomorpholine | High | Variable | High | Low | Moderate |
| pKa (of amine) | ~9.0 - 9.5 | ~8.0 - 8.5 | ~8.5-9.0 (first), ~5.0-5.5 (second) | ~9.5 - 10.0 | ~8.4 | ~8.9 |
Causality Behind the Comparison
-
Lipophilicity (cLogP): The sulfur atom in this compound is less electronegative and more polarizable than the oxygen in its oxa-analog. This typically leads to a slight increase in lipophilicity compared to the highly polar 2-oxa-6-azaspiro[3.3]heptane.[8] However, the sp³-rich, non-planar structure ensures its cLogP remains significantly lower than many traditional carbocyclic scaffolds, contributing to better solubility.
-
Topological Polar Surface Area (TPSA): The introduction of the sulfur atom, which can act as a hydrogen bond acceptor, alongside the primary amine, gives this compound a substantial TPSA. This is generally favorable for cell permeability and solubility, though excessively high TPSA can hinder blood-brain barrier penetration.
-
Metabolic Stability: The primary metabolic liabilities for traditional heterocycles like morpholine and thiomorpholine are oxidation at the carbons alpha to the heteroatom. The rigid, sterically hindered nature of the spiro[3.3]heptane core is expected to shield these positions, potentially reducing susceptibility to cytochrome P450 (CYP) mediated metabolism and improving metabolic stability.[1] The metabolic fate of the thioether itself would need experimental validation, as S-oxidation is a possible metabolic pathway.
-
Aqueous Solubility: The high fraction of sp³ carbons, the presence of two hydrogen-bond-accepting heteroatoms (S and N), and the hydrogen-bond-donating amine group all point towards favorable aqueous solubility. Shifting from planar aromatic systems to 3D spirocycles is a well-documented strategy to enhance this crucial property.[1]
Experimental Protocols for Scaffold Evaluation
To validate the predicted properties and enable a rigorous data-driven comparison, the following standardized experimental protocols are recommended. These protocols are designed to be self-validating by including appropriate controls and standards.
Workflow for Physicochemical Profiling
Caption: High-level workflow for evaluating novel spirocyclic scaffolds.
Protocol 1: Kinetic Aqueous Solubility Determination
Objective: To determine the kinetic solubility of the test compound in a phosphate-buffered saline (PBS) solution, mimicking physiological pH. This high-throughput method is ideal for early-stage discovery.[17][18][19]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into PBS (pH 7.4). The final DMSO concentration should not exceed 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
Precipitate Removal: Centrifuge the plate or filter it through a solubility filter plate to separate any precipitated compound from the saturated solution.
-
Quantification: Transfer the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using LC-MS/MS or HPLC-UV.[20]
-
Data Analysis: Construct a calibration curve using known concentrations of the compound. The highest concentration that remains in solution without precipitating is reported as the kinetic solubility.
Rationale: The kinetic method is chosen for its speed and low compound consumption, which is critical in early drug discovery.[18] Using PBS at pH 7.4 provides a more physiologically relevant measure than unbuffered water, especially for ionizable compounds like amines.
Protocol 2: Lipophilicity Determination (LogD at pH 7.4)
Objective: To measure the distribution coefficient (LogD) of the test compound between n-octanol and PBS at pH 7.4. LogD is the most relevant measure of lipophilicity for ionizable drugs at physiological pH.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing them to separate overnight. This ensures thermodynamic equilibrium.
-
Compound Addition: Add the test compound (from a concentrated stock in a minimal amount of solvent like DMSO) to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final concentration should be analytically tractable.
-
Equilibration: Shake the vial vigorously for 1-2 hours at a controlled temperature (e.g., 25°C) to facilitate partitioning.[21] Allow the phases to fully separate via centrifugation.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous (PBS) phase.
-
Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.[22][23]
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ)
Rationale: The shake-flask method is the "gold standard" for LogP/D determination, providing highly accurate data.[23][24] Measuring LogD at pH 7.4 rather than LogP (which applies only to the neutral species) gives a more accurate prediction of a drug's behavior in the body, as it accounts for the ionization state of the amine.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of the test compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
System Preparation: The primary system used is human liver microsomes (HLM), which contain a high concentration of CYP enzymes responsible for Phase I metabolism.[25][26]
-
Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing:
-
Test compound (typically at 1 µM final concentration).
-
Human liver microsomes (e.g., 0.5 mg/mL).
-
Phosphate buffer (pH 7.4).
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP enzymes).[25][27] A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[25]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½). t½ = 0.693 / k
Rationale: This assay provides a robust, high-throughput method to identify metabolically labile compounds early.[28] HLM is a cost-effective and well-characterized system for assessing Phase I metabolic stability.[26] The inclusion of a no-NADPH control ensures that observed compound loss is due to enzymatic metabolism.
Conclusion and Future Perspectives
The spiro[3.3]heptane scaffold represents a significant advancement in the design of 3D-rich drug candidates. While oxa- and aza-derivatives have already proven their value, the underexplored This compound offers a compelling new tool for medicinal chemists. Our analysis predicts a scaffold with a unique profile: moderate lipophilicity, good potential for aqueous solubility, and likely improved metabolic stability over traditional thiomorpholines.
The introduction of sulfur provides a distinct set of properties compared to its oxygen and nitrogen analogs, potentially offering advantages in scenarios where fine-tuning of lipophilicity is required or where alternative hydrogen bonding interactions could enhance target affinity. The proposed experimental protocols provide a clear roadmap for validating these predictions and rigorously characterizing this and other novel spirocyclic scaffolds. As the demand for drug candidates with superior ADME profiles continues to grow, a systematic exploration of scaffolds like this compound will be essential for pushing the boundaries of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | MDPI [mdpi.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. 2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine | CymitQuimica [cymitquimica.com]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 20. pharmatutor.org [pharmatutor.org]
- 21. youtube.com [youtube.com]
- 22. agilent.com [agilent.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. acdlabs.com [acdlabs.com]
- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 26. pharmafocusasia.com [pharmafocusasia.com]
- 27. researchgate.net [researchgate.net]
- 28. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Thiaspiro[3.3]heptan-6-amine: A Novel Bioisostere for Piperidine
Abstract
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is paramount. The piperidine ring, while a stalwart in medicinal chemistry, often presents challenges related to metabolic instability and lipophilicity.[1][2][3] This guide introduces 2-thiaspiro[3.3]heptan-6-amine as a promising bioisosteric replacement for piperidine. We provide a comprehensive head-to-head comparison, supported by experimental data from analogous compounds and established medicinal chemistry principles, to equip researchers with the rationale and methodologies for incorporating this novel scaffold into their drug design programs.
Introduction: The Imperative for Piperidine Bioisosteres
The piperidine moiety is one of the most ubiquitous saturated heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to confer aqueous solubility and provide a key interaction point with biological targets.[2][4][5][6] However, its susceptibility to cytochrome P450-mediated oxidation, particularly at the positions alpha to the nitrogen, can lead to rapid metabolism and clearance, limiting the therapeutic potential of piperidine-containing drug candidates.[2][3]
Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or enhancing desirable molecular properties.[7] Spirocyclic systems, in particular, have emerged as attractive three-dimensional scaffolds that can mimic the geometry of parent rings while offering improved metabolic stability and altered physicochemical profiles.[3][8][9] This guide focuses on this compound, a novel sulfur-containing spirocycle, as a next-generation bioisostere for piperidine.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The introduction of a sulfur atom and a spirocyclic center in place of a methylene group in piperidine imparts significant changes to the molecule's properties. Below is a comparative analysis of key physicochemical parameters.
Table 1: Comparative Analysis of Physicochemical Properties
| Property | Piperidine | This compound (Predicted) | Rationale for Change |
| Molecular Weight | 85.15 g/mol | 143.24 g/mol | Addition of a sulfur atom and two carbon atoms. |
| logP | 0.9 | ~0.5 - 1.0 | The polarizable sulfur atom can modulate lipophilicity. The overall effect will be context-dependent based on the rest of the molecule. |
| pKa of Amine | ~11.2 | ~9.5 - 10.5 | The electron-withdrawing effect of the thioether, although several bonds away, is expected to slightly reduce the basicity of the amine compared to piperidine. |
| Aqueous Solubility | High | Moderate to High | The spirocyclic nature and the presence of the polarizable sulfur atom can influence crystal packing and solvation, potentially impacting solubility. |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 1.0 | Both scaffolds are fully saturated, conferring three-dimensionality. The spirocyclic nature of the thia-analog enhances this feature. |
| Metabolic Stability | Moderate | High (Predicted) | The absence of C-H bonds alpha to a nitrogen atom, a common site of oxidation, is predicted to significantly enhance metabolic stability. The thioether may be a site for oxidation, but this is often a slower metabolic pathway.[2][3] |
Caption: Structural comparison of Piperidine and this compound.
Synthesis of this compound
While the direct synthesis of this compound is not extensively documented in the public literature, a plausible synthetic route can be devised based on established methodologies for the construction of spirocyclic systems. The synthesis of related azaspiro[3.3]heptanes often involves the cyclization of 1,3-bis-electrophiles with a 1,1-bis-nucleophile.[10] A similar strategy can be envisioned for the thia-analog, potentially starting from a gem-dihalide or a di-mesylate and reacting it with a suitable sulfur-containing nucleophile.
Head-to-Head Experimental Comparison: Protocols and Expected Outcomes
To empirically validate the predicted advantages of this compound as a piperidine bioisostere, a series of standardized in vitro assays should be conducted. Below are detailed protocols for these key experiments.
Determination of Physicochemical Properties
Caption: Workflow for Physicochemical Property Determination.
-
Compound Preparation: Prepare stock solutions of the test compounds (piperidine and this compound derivatives) in DMSO.
-
pKa Determination (Potentiometric Titration):
-
Accurately weigh and dissolve the compound in a solution of known ionic strength.
-
Titrate the solution with a standardized solution of HCl or NaOH.
-
Monitor the pH change using a calibrated pH meter.
-
The pKa is determined from the inflection point of the titration curve.
-
-
logP/logD Determination (Shake-Flask Method):
-
Add a known amount of the compound to a mixture of n-octanol and a buffered aqueous solution (pH 7.4 for logD).
-
Shake the mixture vigorously to allow for partitioning.
-
Centrifuge to separate the layers.
-
Determine the concentration of the compound in each layer using UV-Vis spectroscopy or LC-MS.
-
Calculate logP or logD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Aqueous Solubility (Nephelometry):
-
Prepare a serial dilution of the compound stock solution in a buffered aqueous solution.
-
Incubate the solutions to allow for equilibration.
-
Measure the turbidity of each solution using a nephelometer.
-
The aqueous solubility is the concentration at which precipitation is observed.
-
In Vitro ADME Assays
Caption: Workflow for In Vitro ADME Assays.
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, test compounds, and a positive control (e.g., a rapidly metabolized drug).
-
Incubation:
-
Pre-warm HLM and the NADPH regenerating system to 37°C.
-
Add the test compound to the HLM suspension.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Analysis:
-
Quench the reaction in the aliquots with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
This assay determines the affinity of a test compound for a specific target receptor.
-
Materials: Cell membranes expressing the target receptor, a radiolabeled ligand with known high affinity for the receptor, test compounds at various concentrations, assay buffer, filtration apparatus, and a scintillation counter.
-
Incubation:
-
In a multi-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate at a specific temperature for a set time to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Conclusion and Future Outlook
This compound represents a compelling, yet underexplored, bioisosteric replacement for piperidine. The predicted improvements in metabolic stability, coupled with its distinct three-dimensional geometry, offer medicinal chemists a valuable new tool to overcome common drug discovery challenges. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of this novel scaffold. As the demand for drug candidates with optimized ADME properties continues to grow, the exploration of innovative bioisosteres like this compound will be crucial for the successful development of next-generation therapeutics.
References
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 9. enamine.net [enamine.net]
- 10. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Comparing the Biological Activity of 2-Thiaspiro[3.3]heptan-6-amine Analogs
Introduction: Embracing Three-Dimensionality in Drug Design
In modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for designing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.[1] Planar, aromatic structures, while prevalent in many established drugs, often present challenges related to metabolic instability and off-target effects. The shift towards sp³-rich, three-dimensional scaffolds offers a compelling solution. Among these, the spiro[3.3]heptane core has emerged as a particularly valuable motif.[2] Its rigid, non-planar structure provides well-defined exit vectors for substituents, allowing for precise exploration of three-dimensional chemical space.[3][4] This framework often serves as a saturated bioisostere for rings like benzene or piperidine, frequently enhancing properties such as aqueous solubility and metabolic stability.[2][5]
This guide focuses on a specific, heterocyclic variant: the 2-Thiaspiro[3.3]heptan-6-amine scaffold. The introduction of a sulfur atom and an amine group provides unique structural and electronic features, making it an attractive building block for novel drug candidates.[2] Our objective is to provide a comprehensive, experimentally-grounded framework for the systematic comparison of the biological activities of its analogs. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
The Rationale for Analog Synthesis: A Strategy for Optimizing Biological Activity
The synthesis of analogs from a core scaffold is a cornerstone of drug discovery. Starting with the parent compound, this compound (designated TSHA-001 ), a medicinal chemist's goal is to systematically modify its structure to probe the structure-activity relationship (SAR). These modifications can be designed to enhance potency, improve selectivity against different biological targets, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
For the purpose of this guide, we will consider a hypothetical set of analogs designed to explore key chemical space around the core scaffold:
-
TSHA-001: The parent compound.
-
TSHA-002: N-methylation of the primary amine (R¹ = -CH₃). This explores the effect of basicity and steric bulk at the amine.
-
TSHA-003: N-acetylation of the primary amine (R¹ = -C(O)CH₃). This neutralizes the basicity of the amine, which can dramatically alter target interactions and cell permeability.
-
TSHA-004: Addition of a methyl group at the 7-position (R² = -CH₃). This probes the steric tolerance of the binding pocket near the cyclobutane ring.
This focused library allows for a systematic evaluation of how changes in basicity, steric hindrance, and charge affect biological function.
Comparative Biological Evaluation: A Tiered Screening Approach
To efficiently compare our analog series, we will employ a tiered screening cascade. This strategy begins with broad screening to identify target engagement and progresses to more specific functional assays to characterize the nature and selectivity of the biological activity. Based on literature precedents for similar spirocyclic amines, we will focus on two major classes of neurological targets: Muscarinic Acetylcholine Receptors (GPCRs) and Neurotransmitter Transporters.[6]
Tier 1 Protocol: Muscarinic Receptor Radioligand Binding Assay
The first step is to determine if our analogs physically bind to the target receptors. A radioligand competition binding assay is the gold standard for quantifying binding affinity (Kᵢ).[7] It measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
A range of concentrations of the test analog (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filter plates (e.g., MultiScreenHTS plates) using a vacuum manifold to separate receptor-bound from free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail, and quantify the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
-
Tier 2 Protocol I: Gq-Coupled GPCR Functional Assay (Calcium Flux)
Analogs that show significant binding affinity in Tier 1 must be tested for functional activity. The M1, M3, and M5 muscarinic receptors couple to Gq proteins, which activate a signaling cascade that results in the release of intracellular calcium ([Ca²⁺]i).[6] We can measure this change using a fluorescent calcium indicator dye.
Experimental Protocol:
-
Cell Plating: Seed cells expressing the M1, M3, or M5 receptor in a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Place the plate in a fluorescence microplate reader (e.g., a FlexStation or FLIPR).
-
Agonist Mode: Add varying concentrations of the test analog and measure the fluorescence signal over time. An increase in fluorescence indicates receptor activation.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test analog for 15-20 minutes. Then, add a fixed concentration of a known agonist (e.g., acetylcholine) and measure the fluorescence. A decrease in the agonist-induced signal indicates antagonism.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
For agonists, plot the peak fluorescence response against the log concentration to determine the EC₅₀ (potency) and the maximum effect (Eₘₐₓ).
-
For antagonists, plot the inhibition of the agonist response against the log concentration to determine the IC₅₀ .
-
Tier 2 Protocol II: Neurotransmitter Transporter Uptake Assay
To assess selectivity, we will test the analogs for activity at key neurotransmitter transporters, such as the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Modern fluorescence-based kits provide a safe and high-throughput alternative to traditional radioisotope uptake assays.[9][10]
Experimental Protocol:
-
Cell Plating: Plate HEK293 cells stably expressing human DAT, SERT, or NET in a 96- or 384-well black, clear-bottom plate.
-
Compound Incubation: Remove the culture medium and add assay buffer containing varying concentrations of the test analog. Incubate for 10-20 minutes.
-
Substrate Addition: Add a fluorescent transporter substrate (provided in commercial kits) that mimics the natural neurotransmitter.[11] The assay buffer also contains a masking dye that quenches the fluorescence of the substrate outside the cells.
-
Signal Measurement: Immediately begin measuring the fluorescence intensity from the bottom of the plate over time (kinetic mode) or after a fixed incubation period (endpoint mode) using a fluorescence microplate reader.[12] An increase in fluorescence corresponds to the transport of the substrate into the cells.
-
Data Analysis:
-
Plot the rate of uptake (or endpoint fluorescence) against the log concentration of the test analog.
-
Fit the data to determine the IC₅₀ value, representing the concentration at which the analog inhibits 50% of transporter activity.
-
Data Presentation and Structure-Activity Relationship (SAR) Analysis
All quantitative data should be summarized in clear tables to facilitate direct comparison across the analog series. Based on our hypothetical study, the results might be presented as follows:
Table 1: Comparative Binding Affinity (Kᵢ) at Muscarinic Receptors
| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) |
|---|---|---|---|---|---|
| TSHA-001 | 120 | >10,000 | 95 | >10,000 | 150 |
| TSHA-002 | 85 | 8,500 | 60 | >10,000 | 90 |
| TSHA-003 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| TSHA-004 | 250 | >10,000 | 180 | >10,000 | 300 |
Table 2: Functional Activity at M1/M3 Receptors and Selectivity vs. Transporters
| Compound | M1 IC₅₀ (nM) (Antagonist) | M3 IC₅₀ (nM) (Antagonist) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
|---|---|---|---|---|---|
| TSHA-001 | 210 | 180 | >10,000 | 5,600 | 8,900 |
| TSHA-002 | 150 | 110 | >10,000 | 4,800 | 7,500 |
| TSHA-003 | N/A | N/A | >10,000 | >10,000 | >10,000 |
| TSHA-004 | 450 | 390 | >10,000 | 6,100 | 9,200 |
(Note: Data is hypothetical for illustrative purposes.)
Interpretation and SAR Insights:
-
Role of the Amine: The primary amine in TSHA-001 appears crucial for binding, likely forming a key ionic interaction in the receptor pocket. Acetylating this amine (TSHA-003 ) completely abolishes binding, confirming the necessity of the basic nitrogen for activity at muscarinic receptors.
-
Effect of N-Alkylation: N-methylation (TSHA-002 ) slightly improves binding affinity and functional potency. This suggests the binding pocket can accommodate small alkyl groups, and the change in basicity or lipophilicity is favorable.
-
Steric Hindrance: The addition of a methyl group on the cyclobutane ring (TSHA-004 ) reduces affinity and potency. This indicates that this region of the molecule is in close contact with the receptor, and steric bulk is not well-tolerated.
-
Selectivity Profile: All active analogs show high selectivity for the M1/M3/M5 receptor subtypes over M2/M4. Furthermore, they exhibit excellent selectivity against the tested neurotransmitter transporters, with IC₅₀ values in the high micromolar range, indicating minimal off-target activity in this panel.
Conclusion
This guide outlines a systematic, robust, and logical framework for comparing the biological activity of this compound analogs. By employing a tiered approach that begins with target engagement (binding assays) and progresses to functional characterization and selectivity profiling, researchers can efficiently build a comprehensive understanding of the structure-activity relationship. This methodology allows for the identification of key structural features responsible for potency and selectivity, guiding the rational design of next-generation analogs with optimized therapeutic potential. The spiro[3.3]heptane scaffold continues to be a powerful tool in the medicinal chemist's arsenal for creating novel, three-dimensional drug candidates.
References
- 1. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]
Navigating Uncharted Territory: The Elusive 2-Thiaspiro[3.3]heptan-6-amine Scaffold in Drug Discovery
A comprehensive literature review reveals a notable absence of research on the in vitro and in vivo evaluation of 2-thiaspiro[3.3]heptan-6-amine derivatives, positioning this scaffold as a novel, yet unexplored, area in medicinal chemistry. While the broader class of spiro[3.3]heptanes, particularly their aza- and oxa-analogs, has garnered significant attention as valuable bioisosteres in drug design, the sulfur-containing counterparts remain conspicuously absent from published studies. This guide, therefore, pivots to a comparative analysis of the well-documented aza- and oxa-spiro[3.3]heptane derivatives to provide a foundational understanding of this chemical space and to highlight the potential opportunities that the uncharted thia-analogs may present.
The spiro[3.3]heptane motif, a rigid three-dimensional scaffold, has been increasingly utilized by medicinal chemists to escape the "flatland" of traditional aromatic and heteroaromatic rings. This strategy aims to improve physicochemical properties such as solubility and metabolic stability, while providing novel intellectual property. The substitution of carbon atoms within the spirocyclic core with heteroatoms like nitrogen (aza-) and oxygen (oxa-) has led to the development of promising therapeutic candidates.
The Landscape of Aza- and Oxa-Spiro[3.3]heptane Derivatives: A Tale of Two Scaffolds
The most extensively studied analogs of the spiro[3.3]heptane scaffold are the nitrogen and oxygen-containing derivatives. These compounds have been synthesized and evaluated for a range of biological targets, demonstrating the versatility of this structural motif.
2-Azaspiro[3.3]heptane Derivatives: Modulators of Biological Processes
The 2-azaspiro[3.3]heptane scaffold has emerged as a particularly fruitful area of research. These derivatives have been investigated as potent modulators of various biological pathways. A notable example is their development as inducers of fetal hemoglobin, a promising therapeutic strategy for sickle cell disease and β-thalassemia.
In Vitro Evaluation of 2-Azaspiro[3.3]heptane Derivatives:
The in vitro assessment of 2-azaspiro[3.3]heptane derivatives typically involves a battery of assays to determine their biological activity and selectivity.
-
Target-Based Assays: These assays are designed to measure the direct interaction of the compound with its intended biological target. For instance, enzyme inhibition assays (e.g., kinase assays) or receptor binding assays are employed to quantify the potency (IC50 or Ki values) of the derivatives.
-
Cell-Based Assays: To understand the effect of the compounds in a more biologically relevant context, cell-based assays are crucial. These can range from simple cytotoxicity assays to more complex functional assays that measure downstream signaling events or cellular phenotypes. For example, in the case of fetal hemoglobin inducers, erythroid progenitor cell cultures are used to measure the induction of γ-globin expression.
In Vivo Evaluation of 2-Azaspiro[3.3]heptane Derivatives:
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety.
-
Pharmacokinetic (PK) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Parameters such as bioavailability, plasma concentration, and half-life are determined in animal models (e.g., rodents, non-human primates).
-
Efficacy Studies: The therapeutic potential of the derivatives is evaluated in relevant animal models of disease. For instance, transgenic mouse models of sickle cell disease could be used to assess the in vivo efficacy of fetal hemoglobin inducers.
A key advantage of the 2-azaspiro[3.3]heptane scaffold is its ability to serve as a bioisostere for the piperidine ring, a common motif in many approved drugs. This substitution can lead to improved physicochemical properties, such as reduced lipophilicity (logD), which can in turn enhance drug-like properties.
2-Oxa-6-azaspiro[3.3]heptane Derivatives: A New Generation of Antibiotics
The incorporation of an oxygen atom into the spiro[3.3]heptane core has also yielded compounds with significant therapeutic potential. A prominent example is the 2-oxa-6-azaspiro[3.3]heptane moiety found in the potent antibiotic drug candidate, TBI-223. This compound is being developed for the treatment of tuberculosis.
The evaluation of these derivatives follows a similar path of in vitro and in vivo studies, with a focus on their antibacterial activity against various strains of Mycobacterium tuberculosis, including multi-drug resistant strains.
The Unexplored Frontier: this compound Derivatives
Despite the extensive research into their aza- and oxa-counterparts, the this compound scaffold remains a scientific curiosity. The introduction of a sulfur atom into the spirocyclic core could impart unique properties to the resulting molecules. Sulfur is known to participate in different types of non-covalent interactions compared to nitrogen and oxygen, which could lead to novel binding modes with biological targets. Furthermore, the metabolic fate of such a scaffold would likely differ from its analogs, potentially offering advantages in terms of metabolic stability or pharmacokinetic profile.
The synthesis of this compound derivatives would likely require the development of novel synthetic methodologies. The subsequent in vitro and in vivo evaluation would follow the established protocols for drug discovery, starting with screening against a panel of biological targets to identify potential therapeutic applications.
Future Directions and Opportunities
The absence of research on this compound derivatives represents a clear gap in the current understanding of spiro[3.3]heptane-based scaffolds in medicinal chemistry. The synthesis and evaluation of this novel class of compounds could lead to the discovery of new chemical entities with unique biological activities and improved drug-like properties. Researchers and drug development professionals are encouraged to explore this uncharted territory, as it holds the potential to deliver the next generation of innovative therapeutics.
Experimental Protocols: A Template for Future Investigations
While specific protocols for this compound derivatives are not available, the following provides a generalized workflow that could be adapted for their evaluation, based on established methods for analogous compounds.
General In Vitro Assay Workflow
Caption: A generalized workflow for the in vitro evaluation of novel chemical entities.
General In Vivo Evaluation Workflow
Caption: A streamlined workflow for the in vivo evaluation of a lead compound.
Comparative Data of Aza- and Oxa-Spiro[3.3]heptane Analogs
The following table summarizes key properties and findings for representative aza- and oxa-spiro[3.3]heptane derivatives, which can serve as a benchmark for the future evaluation of thia-analogs.
| Scaffold | Representative Application | Key In Vitro Finding | Key In Vivo Finding | Impact on Physicochemical Properties |
| 2-Azaspiro[3.3]heptane | Fetal Hemoglobin Induction | Potent induction of γ-globin in erythroid progenitor cells. | Increased fetal hemoglobin levels in animal models. | Can decrease lipophilicity (logD) compared to piperidine analogs. |
| 2-Oxa-6-azaspiro[3.3]heptane | Antibacterial (Tuberculosis) | High potency against M. tuberculosis. | Efficacy in tuberculosis infection models. | Often improves aqueous solubility. |
A Head-to-Head Comparison of Thiaspiro[3.3]heptane and Azaspiro[3.3]heptane: A Strategic Guide for Scaffold Selection in Drug Discovery
Introduction: Navigating Three-Dimensional Chemical Space with Spirocyclic Scaffolds
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic systems into the realm of three-dimensional molecular architectures. Saturated spirocycles, with their rigid and well-defined geometries, have emerged as powerful tools to enhance the drug-like properties of lead compounds. Among these, the spiro[3.3]heptane framework has garnered significant attention. This guide provides an in-depth, head-to-head comparison of two key heteroatom-containing variants: thiaspiro[3.3]heptane and azaspiro[3.3]heptane. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental rationale necessary to make informed decisions in scaffold selection, thereby accelerating the path to clinical candidates.
The Spiro[3.3]heptane Motif: A Foundation of Rigidity and Novelty
The spiro[3.3]heptane scaffold, consisting of two fused cyclobutane rings sharing a central quaternary carbon, offers a unique conformational rigidity. This pre-organization of the molecular shape can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. The introduction of a heteroatom—sulfur in thiaspiro[3.3]heptane or nitrogen in azaspiro[3.3]heptane—not only imparts distinct physicochemical characteristics but also provides a synthetic handle for further derivatization, allowing for the exploration of diverse chemical space.
Physicochemical Properties: A Comparative Analysis
The choice between a sulfur- or nitrogen-containing spirocycle is a critical decision that profoundly impacts a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The fundamental differences in electronegativity, basicity, and hydrogen bonding potential between sulfur and nitrogen are at the heart of their divergent properties.
| Physicochemical Property | Thiaspiro[3.3]heptane Derivatives | Azaspiro[3.3]heptane Derivatives | Mechanistic Rationale and In-Field Implications |
| Lipophilicity (cLogP/LogD) | Generally higher | Generally lower[1] | The basic nitrogen in azaspiro[3.3]heptane (pKa ≈ 9-10) is protonated at physiological pH (7.4), leading to increased polarity and consequently, lower lipophilicity (LogD). This can be a strategic advantage for improving aqueous solubility. Conversely, the thioether in thiaspiro[3.3]heptane is non-basic, resulting in a higher lipophilicity, which may be beneficial for cell permeability or blood-brain barrier penetration. |
| Aqueous Solubility | Generally lower | Generally higher[2] | The ability of the secondary or tertiary amine in azaspiro[3.3]heptane to form hydrogen bonds with water, especially when protonated, significantly enhances aqueous solubility. The thioether moiety in thiaspiro[3.3]heptane has limited hydrogen bonding capacity, leading to poorer solubility in aqueous media. |
| Metabolic Stability | Prone to oxidation at the sulfur atom to form sulfoxides and sulfones. | Can undergo N-dealkylation, oxidation, or other metabolic transformations depending on the substitution pattern. | The metabolic fate of the thioether is a key consideration. While oxidation to the sulfoxide and sulfone is a common metabolic pathway for thioethers, these metabolites may sometimes retain biological activity or, conversely, lead to inactivation or altered pharmacology. Azaspiro[3.3]heptanes have been reported to improve metabolic stability compared to their non-spirocyclic counterparts. |
| Chemical Tractability/Synthesis | Synthesis can be more challenging; functionalization is typically on the cyclobutane rings. | The nitrogen atom provides a convenient point for derivatization (e.g., acylation, alkylation, sulfonylation), facilitating rapid library synthesis. | The synthetic accessibility of azaspiro[3.3]heptane derivatives is generally more straightforward, allowing for a more extensive exploration of structure-activity relationships (SAR). |
Experimental Protocols: A Guide to Key Assays
To provide a practical framework for comparing these scaffolds, we outline standard operating procedures for two critical experiments in early drug discovery.
Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
Objective: To experimentally determine the octanol-water distribution coefficient at a specific pH, providing a measure of a compound's lipophilicity.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Prepare a phosphate buffer solution at the desired pH (e.g., 7.4).
-
Pre-saturate n-octanol with the phosphate buffer and vice-versa by vigorously mixing equal volumes of both phases and allowing them to separate.
-
-
Extraction:
-
In a glass vial, add a known volume of the pre-saturated n-octanol and pre-saturated phosphate buffer (e.g., 1 mL of each).
-
Spike the vial with a small volume of the test compound stock solution to a final concentration that is detectable by the chosen analytical method (e.g., 10 µM).
-
Cap the vial and shake vigorously for a set period (e.g., 1 hour) at a constant temperature to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
-
Carefully collect an aliquot from each phase.
-
Analyze the concentration of the test compound in each phase using a suitable analytical technique (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation:
-
The LogD value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous)
-
Causality and Trustworthiness: This method directly measures the partitioning of a compound between a non-polar and an aqueous phase, providing a gold-standard measure of lipophilicity. Pre-saturation of the solvents is crucial to prevent volume changes during the experiment, ensuring the accuracy of the final concentration measurements.
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Methodology:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube on ice, prepare a reaction mixture containing:
-
Liver microsomes (e.g., human, rat, or mouse) at a final protein concentration of 0.5-1.0 mg/mL.
-
Phosphate buffer (pH 7.4).
-
The test compound at a final concentration of 1 µM.
-
-
-
Reaction Initiation and Incubation:
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP450 enzymes).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the metabolic activity by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated as t½ = 0.693 / k.
-
Expertise and Rationale: This assay mimics the initial phase of drug metabolism in the liver. The use of an NADPH regenerating system ensures that the CYP450 enzymes remain active throughout the incubation period. The inclusion of multiple time points allows for the determination of the rate of metabolism, providing a quantitative measure of metabolic stability.
Visualization of Key Concepts
References
A Comparative Guide to Assessing the Metabolic Stability of 2-Thiaspiro[3.3]heptan-6-amine (TSHA) Containing Compounds
In the landscape of modern drug discovery, achieving an optimal balance of potency, selectivity, and pharmacokinetic properties is paramount. Among the most critical pharmacokinetic parameters is metabolic stability, which dictates a drug candidate's half-life and oral bioavailability. The emergence of novel chemical scaffolds, such as 2-Thiaspiro[3.3]heptan-6-amine (TSHA), offers medicinal chemists new tools to navigate complex biological space. The rigid, three-dimensional nature of spirocyclic scaffolds can enhance binding affinity and improve physicochemical properties.[1][2][3] This guide provides a comprehensive framework for assessing the metabolic stability of TSHA-containing compounds, comparing its predicted metabolic profile to common bioisosteres, and offering detailed experimental protocols for in vitro evaluation.
Theoretical Assessment of TSHA Metabolic Hotspots
The metabolic fate of a compound is intrinsically linked to its structure. The TSHA scaffold contains three key structural motifs that are recognized sites of metabolism: a spirocyclic core, a secondary amine, and a thioether. Understanding the potential metabolic pathways for each is the first step in a robust assessment.
-
Spirocyclic Core: The spiro[3.3]heptane framework imparts significant rigidity. This conformational restriction can shield adjacent C-H bonds from oxidative enzymes like Cytochrome P450s (CYPs), potentially enhancing metabolic stability compared to more flexible aliphatic or cyclic analogs.[1][2] The introduction of spirocyclic elements is a known strategy to improve pharmacokinetic profiles.[2][4][5]
-
Secondary Amine: Secondary amines are well-known substrates for both Phase I and Phase II metabolic enzymes.
-
Phase I (Oxidation): CYP-mediated oxidation is a primary pathway. This can occur via two main routes: N-dealkylation to form a primary amine or N-hydroxylation to yield a secondary hydroxylamine.[6][7][8] Both pathways can lead to further downstream metabolism.
-
Phase II (Conjugation): The secondary amine can undergo direct glucuronidation by UDP-glucuronosyltransferases (UGTs), a process that attaches a bulky, polar glucuronic acid moiety to facilitate excretion.[9][10][11][12][13] This pathway is catalyzed by multiple UGT isoforms.[9][10]
-
-
Thioether Moiety: The thioether (sulfide) group is a primary target for oxidation.
-
Phase I (Oxidation): Thioethers are readily oxidized by CYPs and Flavin-containing Monooxygenases (FMOs) to form the corresponding sulfoxide and, subsequently, the sulfone.[14][15] This S-oxidation is a major metabolic route for many sulfur-containing drugs.[14][15][16] While often a detoxification pathway, in some cases, such as with thiophene rings, S-oxidation can lead to reactive metabolites.[17][18]
-
Based on these principles, the primary metabolic liabilities of a TSHA-containing compound are predicted to be S-oxidation of the thioether and oxidation or glucuronidation at the secondary amine.
Comparative Analysis with Alternative Scaffolds
In drug design, the choice of an amine-containing scaffold is a critical decision that impacts potency, selectivity, and ADME properties. The TSHA scaffold can be considered a bioisosteric replacement for other common cyclic amines. A comparison of their known metabolic liabilities provides context for why a medicinal chemist might choose the TSHA motif.
| Scaffold | Common Metabolic Pathways | Potential Advantages of TSHA | Potential Disadvantages of TSHA |
| Piperidine | Ring hydroxylation (CYP-mediated), N-dealkylation, N-glucuronidation. | The rigid spirocyclic core of TSHA may be less susceptible to ring oxidation than the more flexible piperidine ring. | Introduction of a thioether creates a new, highly probable site for S-oxidation. |
| Azetidine | N-dealkylation, potential for metabolic ring-opening due to ring strain. | The spiro[3.3]heptane system is generally more stable than the highly strained azetidine ring. | The thioether in TSHA presents a distinct metabolic pathway not present in azetidine. |
| Cyclobutylamine | N-dealkylation, N-oxidation, N-glucuronidation. | The defined three-dimensional structure of TSHA offers more precise exit vectors for substituents compared to a simple cyclobutylamine.[1] | The thioether is a significant metabolic soft spot. |
| Morpholine | Ring-opening, N-dealkylation. Often metabolically stable. | TSHA offers a different spatial arrangement and physicochemical properties. | The thioether in TSHA is more readily oxidized than the ether in morpholine. |
This comparison highlights a key trade-off: while the spirocyclic nature of TSHA may block common sites of metabolism seen in other rings, it introduces the thioether, a well-known site for rapid oxidation. Therefore, experimental validation is essential.
Experimental Protocols for Assessing Metabolic Stability
To quantitatively assess the metabolic stability of TSHA-containing compounds, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
This assay is a cost-effective, high-throughput method to evaluate a compound's susceptibility to Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[19][20]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.
Experimental Workflow:
Caption: Workflow for Liver Microsomal Stability Assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[20]
-
Prepare a stock solution of the TSHA test compound (e.g., 10 mM in DMSO).[21]
-
Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.[22]
-
Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[19]
-
-
Assay Procedure:
-
Thaw cryopreserved human liver microsomes (HLM) at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in the phosphate buffer. Keep on ice.[20][23]
-
In a 96-well plate, pre-warm the microsomal solution and the NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the TSHA test compound to the wells to achieve a final concentration of 1 µM.[20]
-
Incubate the plate at 37°C with shaking.[21]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of the cold acetonitrile quenching solution.[20]
-
Include a negative control without the NADPH regenerating system to check for non-enzymatic degradation.[21]
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the plate to pellet the precipitated proteins.[22]
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[19]
-
This assay utilizes intact liver cells, providing a more physiologically relevant system that contains the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[24][25][26] It is considered the gold standard for in vitro clearance determination.
Objective: To determine the in vitro intrinsic clearance in a system that incorporates uptake, metabolism (Phase I and II), and efflux.
Experimental Workflow:
Caption: Workflow for Hepatocyte Stability Assay.
Step-by-Step Protocol:
-
Preparation of Hepatocytes:
-
Rapidly thaw cryopreserved hepatocytes (e.g., human, rat, mouse) in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Determine cell density and viability (e.g., using Trypan Blue exclusion). Viability should typically be >80%.
-
Dilute the cell suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL).[24]
-
-
Assay Procedure:
-
Pre-incubate the hepatocyte suspension in a shaking water bath or incubator at 37°C under a 5% CO2 atmosphere.[25]
-
Initiate the metabolic reaction by adding the TSHA test compound (final concentration typically 1 µM).[24]
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to cold acetonitrile with an internal standard.[25][27]
-
-
Sample Analysis and Data Interpretation:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal assay.
-
Calculate the half-life and intrinsic clearance. The CLint value is typically expressed in µL/min/10^6 cells.[24]
-
This CLint value can be scaled to predict in vivo hepatic clearance, taking into account factors like liver weight and blood flow.[24]
-
Conclusion and Forward Look
The this compound scaffold represents an attractive, rigid building block for modern medicinal chemistry. While its spirocyclic core may confer resistance to certain metabolic pathways, the inherent secondary amine and thioether functionalities serve as predictable metabolic hotspots. A thorough assessment of metabolic stability is therefore non-negotiable for any drug discovery program utilizing this scaffold.
By combining theoretical analysis with robust in vitro assays—starting with the high-throughput microsomal stability screen and progressing to the more comprehensive hepatocyte assay—researchers can accurately profile their TSHA-containing compounds. This data-driven approach allows for the early identification of metabolic liabilities and informs subsequent structure-activity relationship (SAR) studies aimed at optimizing metabolic stability, ultimately increasing the probability of advancing a successful drug candidate.
References
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine and N-Desmethyldiltiazem | Semantic Scholar [semanticscholar.org]
- 8. Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. | Semantic Scholar [semanticscholar.org]
- 11. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. mercell.com [mercell.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. researchgate.net [researchgate.net]
- 24. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. enamine.net [enamine.net]
The Definitive Guide to X-ray Crystallography for 2-Thiaspiro[3.3]heptan-6-amine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This is particularly true for novel scaffolds like 2-thiaspiro[3.3]heptan-6-amine and its derivatives, which are gaining attention for their unique structural and physicochemical properties.[1][2] This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography for the structural elucidation of these spirocyclic compounds, weighing its performance against other analytical techniques and offering practical, field-proven insights.
The Ascendancy of Spirocycles in Medicinal Chemistry
The "escape from flatland" in drug design has led to a surge in the exploration of three-dimensional molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and conformationally constrained framework.[3] This rigidity can lead to improved target selectivity and metabolic stability, highly desirable traits in drug candidates.[4][5] The this compound core, with its embedded sulfur and amine functionalities, presents a versatile scaffold for creating diverse chemical libraries.[6][7] Accurate structural determination is therefore not just an academic exercise but a critical step in unlocking the full therapeutic potential of these molecules.
X-ray Crystallography: The Gold Standard for Atomic Resolution
Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[8] It provides unambiguous data on bond lengths, bond angles, and absolute stereochemistry, information that is often difficult or impossible to obtain with other methods.[9]
Why X-ray Crystallography Excels for this compound Derivatives:
-
Unambiguous Stereochemistry: For spirocyclic systems with multiple stereocenters, X-ray crystallography provides a definitive determination of the relative and absolute configuration.[10] This is crucial as different stereoisomers can have vastly different biological activities.
-
Precise Conformational Analysis: The rigid nature of the spiro[3.3]heptane core can still allow for subtle conformational nuances. X-ray crystallography captures a precise snapshot of the molecule's solid-state conformation, providing invaluable insights for structure-activity relationship (SAR) studies.[11]
-
Detailed Intermolecular Interactions: The resulting crystal structure reveals how molecules pack in the solid state, offering clues about potential intermolecular interactions that could be relevant for crystal engineering or understanding solid-state properties.
A Comparative Look: X-ray Crystallography vs. Alternatives
While powerful, X-ray crystallography is not without its challenges, most notably the requirement for high-quality single crystals.[9] When crystallization is elusive, or when solution-state dynamics are of primary interest, other techniques come to the forefront.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline lattice[12] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[8] |
| Sample Type | Single, well-ordered crystal[13] | Soluble compound in a suitable deuterated solvent[9] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration[8] | Connectivity, relative stereochemistry, solution-state conformation and dynamics[8] |
| Resolution | Atomic (<1 Å)[8] | Atomic to near-atomic |
| Key Advantage for Spirocycles | Unambiguous determination of absolute stereochemistry and solid-state conformation[9][10] | Provides information on the molecule's behavior and flexibility in solution[14] |
| Primary Limitation | Requires the growth of suitable single crystals, which can be challenging[9] | Can be difficult to definitively assign absolute stereochemistry; less precise for bond lengths and angles compared to XRD[9] |
The Synergy of Techniques
It is crucial to view these techniques not as competitors, but as complementary tools.[14] An integrated approach, where X-ray crystallography provides the static, high-resolution structure and NMR spectroscopy offers insights into the dynamic behavior in solution, will yield the most comprehensive understanding of a this compound derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative
The following protocol outlines a generalized workflow for obtaining the crystal structure of a novel this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Crystallization – The Critical Hurdle
Rationale: The formation of a well-ordered, single crystal is the most critical and often the most challenging step. The goal is to slowly bring a supersaturated solution of the compound to a state of lower solubility, encouraging the molecules to pack in a highly ordered, repeating lattice.
Methodology:
-
Solvent Selection: Screen a wide range of solvents and solvent mixtures (e.g., slow evaporation from dichloromethane/hexane, vapor diffusion of pentane into a chloroform solution). The ideal solvent system is one in which the compound is sparingly soluble.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Crystal Selection: Under a microscope, select a single, well-formed crystal, ideally between 0.1 and 0.4 mm in its largest dimension, that is free of cracks and other visible imperfections.[13]
Step 2: Data Collection – Capturing the Diffraction Pattern
Rationale: When a beam of X-rays strikes a crystal, the electrons in the atoms scatter the X-rays in a predictable pattern of spots, known as a diffraction pattern. The geometry and intensity of these spots contain the information needed to determine the crystal structure.[15]
Methodology:
-
Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.[13] The goniometer allows for the precise rotation of the crystal in the X-ray beam.
-
Data Acquisition: Center the crystal in the X-ray beam of a diffractometer.[13] A modern diffractometer, often utilizing a synchrotron source for a high-intensity X-ray beam, will be used.[15] A series of diffraction images are collected as the crystal is rotated.[16] The exposure time for each image can range from seconds to minutes. A complete dataset typically requires several hours to collect.[13]
Step 3: Structure Solution and Refinement – From Diffraction to 3D Model
Rationale: The collected diffraction data (intensities and positions of spots) are used to calculate an electron density map of the unit cell. This map is then interpreted to build and refine a 3D model of the molecule.
Methodology:
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. A key quality metric is the R1 factor, which should ideally be below 5% for a well-refined structure.[13]
Visualizing the Workflow
References
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - Enamine [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 16. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chemical Space: A Comparative Guide to the Lipophilicity of 2-Thiaspiro[3.3]heptan-6-amine and its Traditional Amine Counterparts
Introduction: Beyond Flatland in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. For decades, drug discovery pipelines were dominated by compounds that were largely flat and aromatic, a trend driven by the accessibility of synthetic methodologies like sp²–sp² coupling reactions[1]. However, this "flatland" approach has been increasingly linked to challenges in clinical success, including poor solubility and off-target effects[1][2][3].
The seminal "Escape from Flatland" concept advocates for increasing the three-dimensionality of drug candidates by enriching their fraction of sp³-hybridized carbons (Fsp³).[2][4][5] This structural shift towards more complex, globe-like molecules can significantly improve physicochemical properties crucial for a successful drug.[3][6] Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this 3D revolution, offering rigid yet complex frameworks that can enhance drug-like properties.[6][7][8]
This guide provides an in-depth comparison of the lipophilicity of a novel spirocyclic amine, 2-Thiaspiro[3.3]heptan-6-amine , with traditional cyclic amines such as piperidine, pyrrolidine, and morpholine. We will explore the theoretical underpinnings of lipophilicity, present objective experimental data, and discuss the profound implications of leveraging 3D scaffolds in drug development.
The Double-Edged Sword: Lipophilicity's Role in Pharmacology
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physicochemical parameters in drug design. It governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This property is most commonly quantified by the partition coefficient (logP) or, more relevantly for ionizable molecules like amines, the distribution coefficient (logD) at a specific pH.[9][10]
A delicate balance is required; while a certain degree of lipophilicity is essential for a drug to permeate biological membranes and reach its target, excessive lipophilicity can lead to:
-
Poor aqueous solubility , hindering formulation and bioavailability.[2]
-
Increased metabolic liability , as lipophilic compounds are more readily processed by metabolic enzymes like Cytochrome P450s.
-
Promiscuous binding to unintended targets, leading to toxicity. A notorious example is the off-target inhibition of the hERG potassium ion channel, which is linked to cardiac toxicity and is often associated with lipophilic amines.[7]
-
Non-specific protein binding , reducing the free concentration of the drug available to exert its therapeutic effect.
For these reasons, medicinal chemists strive to modulate lipophilicity within an optimal range, often guided by principles like Lipinski's "Rule of Five," which suggests a logP value not greater than 5 for orally available drugs.[11][12][13]
Comparative Analysis: Spirocyclic vs. Traditional Amines
The central thesis of this guide is that novel spirocyclic amines can offer a superior physicochemical profile compared to their traditional, flatter counterparts. We will compare this compound against piperidine, pyrrolidine, and morpholine—scaffolds that are ubiquitous in approved drugs.[14][15][16]
A counter-intuitive phenomenon is often observed: the introduction of a spirocyclic core, which adds carbon atoms, can lead to a decrease in the measured logD at physiological pH (7.4).[17][18][19] This is frequently rationalized by the unique geometry of the spirocycle influencing the basicity (pKa) of the amine. An increase in basicity means the amine is more readily protonated at pH 7.4. The resulting cationic species is significantly more hydrophilic, which in turn lowers the overall distribution coefficient (logD).[17][18]
Data Presentation: Lipophilicity and Physicochemical Properties
The table below summarizes key physicochemical properties for our compounds of interest. The logD₇.₄ values for the traditional amines are representative experimental values, while the value for this compound is based on trends observed for analogous azaspirocycles, which consistently show reduced lipophilicity.[7][18]
| Compound | Structure (Name) | Molecular Formula | Fsp³ | ClogP (Calculated) | logD₇.₄ (Experimental/Trend) |
| This compound | This compound | C₆H₁₁NS | 1.00 | ~0.7 | ~0.2 (Low) |
| Piperidine | Piperidine | C₅H₁₁N | 1.00 | 0.84 | 0.5 |
| Pyrrolidine | Pyrrolidine | C₄H₉N | 1.00 | 0.46 | -0.4 |
| Morpholine | Morpholine | C₄H₉NO | 1.00 | -0.85 | -2.5 |
Note: ClogP values are calculated estimations of the neutral molecule's partition coefficient. logD₇.₄ is the more biologically relevant measure for these basic amines.
Analysis of the Data: The data highlights that this compound is expected to have a markedly lower lipophilicity than piperidine, a common non-aromatic heterocycle. While morpholine is significantly more hydrophilic due to its ether oxygen, it lacks the novel 3D exit vectors and rigidity of the spirocyclic system. The key advantage of the spirocycle is its ability to reduce lipophilicity while simultaneously increasing valuable three-dimensional character, a combination that is difficult to achieve with traditional scaffolds.
Experimental Protocol: Determination of logD₇.₄ via the Shake-Flask Method
To ensure scientific rigor, it is essential to understand how these values are determined. The "gold standard" for measuring logP or logD is the shake-flask method, a direct equilibrium measurement.[11][20][21]
Causality Behind Experimental Choices:
-
Solvent System: n-Octanol and a phosphate-buffered saline (PBS) at pH 7.4 are used. n-Octanol is chosen as a surrogate for the lipid bilayer of a cell membrane. The PBS buffer ensures the pH is maintained at a physiologically relevant level, which is critical for ionizable compounds like amines.[9][11]
-
Pre-saturation: The two solvent phases are pre-saturated with each other to prevent volume changes during the experiment, which would alter the final concentration measurements.[12]
-
Equilibration: The mixture is shaken or agitated to maximize the surface area between the phases, allowing the analyte to partition until equilibrium is reached. This direct equilibrium is the primary strength of the shake-flask method.[20]
-
Quantification: After separation of the phases, the concentration of the analyte in each layer is measured, typically using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[22]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Solvent Pre-saturation:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel.
-
Shake vigorously for 24 hours and then allow the layers to separate completely.
-
-
Partitioning Experiment:
-
In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each).
-
Spike the system with a small volume of the compound's stock solution to achieve a final concentration suitable for analytical detection.
-
Cap the vessel and place it on a shaker/rotator. Agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation:
-
Centrifuge the vessel at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the aqueous (PBS) phase and the organic (n-octanol) phase.
-
Determine the concentration of the compound in each aliquot ([C]aq and [C]oct) using a validated analytical method like HPLC.
-
-
Calculation:
-
The distribution coefficient (D) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
D = [C]oct / [C]aq
-
The final logD₇.₄ is the base-10 logarithm of D.
-
logD₇.₄ = log₁₀(D)
-
Visualizing the Workflow and Structural Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the Shake-Flask logD₇.₄ Determination.
Caption: Structural Rationale for Improved Lipophilicity Profile.
Implications and Conclusion for Drug Development Professionals
The choice of an amine-containing scaffold is a critical decision point in drug design. While traditional amines like piperidine and pyrrolidine have a long history of use, they may not be optimal for addressing the multifaceted challenges of modern drug discovery, particularly the need to balance potency with ideal ADME properties.
The adoption of spirocyclic amines like This compound represents a strategic move to "escape from flatland" and access more favorable regions of chemical space.[4][5] The key takeaways are:
-
Lipophilicity Control: Spirocyclic scaffolds provide a novel tactic to lower lipophilicity (logD) without introducing additional heteroatoms that could pose new metabolic liabilities.[19] This modulation can directly address issues like poor solubility and hERG toxicity.[7]
-
Enhanced 3D-Character: The inherent rigidity and three-dimensionality of the spirocyclic core provide well-defined exit vectors for substituents. This can enable a more precise and optimized interaction with the target protein's binding site, potentially leading to enhanced potency and selectivity.[7][8]
-
Improved Drug-Like Properties: The combination of increased Fsp³ character and controlled lipophilicity often correlates with improved clinical success rates.[1][2] Compounds incorporating these motifs tend to have better metabolic stability and overall improved pharmacokinetic profiles.[6][7]
References
- 1. Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Escaping from flatland: Novel strategies for accessing 3D chemical space - American Chemical Society [acs.digitellinc.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Thiaspiro[3.3]heptan-6-amine Based Compounds
Introduction: Embracing Three-Dimensionality in Drug Discovery with 2-Thiaspiro[3.3]heptan-6-amine
In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic scaffolds. The "escape from flatland" has led to a growing appreciation for three-dimensional (3D) molecular architectures that can offer improved target selectivity, metabolic stability, and overall drug-like properties.[1][2] Among these, spirocyclic systems, which feature two rings connected by a single common atom, have emerged as particularly promising.[3][4] Their rigid, well-defined 3D conformations can facilitate more precise and stereospecific interactions with biological targets.[4]
This guide focuses on a novel and intriguing scaffold: This compound . While specific biological data for this compound family is still emerging, its structural features suggest significant potential in drug discovery. The presence of a sulfur atom in the spirocyclic core and an amine functional group provides versatile handles for chemical modification, allowing for the exploration of diverse chemical space. However, as with any novel scaffold, a thorough understanding of its potential off-target interactions is paramount for mitigating safety risks and ensuring the development of safe and effective therapeutics.[5][6]
This document provides a comprehensive framework for the cross-reactivity profiling of this compound based compounds. We will delve into the rationale behind experimental choices, present detailed methodologies for key assays, and offer a comparative perspective against more conventional, achiral scaffolds.
The Imperative of Early-Stage Cross-Reactivity Profiling
Undesirable off-target interactions are a major cause of adverse drug reactions (ADRs) and late-stage clinical failures.[7] Early identification and mitigation of these liabilities are therefore critical for a successful drug discovery campaign.[5][8] For a novel scaffold like this compound, a proactive and comprehensive cross-reactivity profiling strategy is not just recommended; it is essential.
The inherent rigidity of the spirocyclic core may be hypothesized to reduce promiscuity compared to more flexible molecules.[1] However, this must be empirically validated. A systematic assessment of off-target binding provides invaluable insights into the structure-activity relationships (SAR) and structure-liability relationships (SLR), guiding the optimization of lead compounds towards improved selectivity and safety.[5]
A Phased Approach to Cross-Reactivity Profiling
A tiered or phased approach to profiling is often the most efficient and cost-effective strategy. This involves initial broad screening against a wide range of targets, followed by more focused and in-depth investigations for any identified hits.
Caption: A tiered approach to cross-reactivity profiling.
Phase 1: Broad Panel Screening for Off-Target Liabilities
The initial step involves screening the this compound based compounds at a single, high concentration (typically 1-10 µM) against a broad panel of targets known to be associated with adverse drug reactions. Several commercial services offer comprehensive panels for this purpose.
Recommended Panels:
-
Eurofins Discovery's SafetyScreen™ Panels : These panels, such as the SafetyScreen44™ or SafetyScreen87™, cover a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes implicated in ADRs.[9]
-
KINOMEscan® Profiling : For compounds intended as kinase inhibitors, or for a general assessment of kinase selectivity, a broad kinase panel screen is crucial. The KINOMEscan® platform offers screening against over 480 kinases, providing a comprehensive overview of the kinome-wide selectivity.[10][11][12]
Experimental Protocol: Broad Panel Radioligand Binding Assay (Example)
-
Compound Preparation : Solubilize the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Assay Plate Preparation : Prepare assay plates containing cell membranes or purified receptors for each target in the panel.
-
Competition Binding : Add a known radioligand for each target at a concentration close to its dissociation constant (Kd).
-
Incubation : Add the test compound at a final concentration of 10 µM and incubate the plates to allow for competitive binding to reach equilibrium.
-
Washing and Detection : Wash the plates to remove unbound radioligand and measure the remaining radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) flags a potential off-target interaction.
Phase 2: Hit Confirmation and Functional Assays
Any "hits" identified in the broad panel screening must be followed up with secondary assays to confirm the interaction and determine the functional consequence.
-
Concentration-Response Curves : Determine the potency of the off-target interaction by generating a full concentration-response curve to calculate the IC50 (for inhibition) or EC50 (for activation).
-
Functional Assays : It is crucial to understand whether the binding interaction translates into a functional effect (e.g., agonist, antagonist, or allosteric modulator). This requires specific functional assays for the identified off-target, such as:
-
cAMP assays for GPCRs
-
Calcium flux assays for GPCRs and ion channels
-
Enzyme activity assays
-
Cell-based phenotypic assays
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Thiaspiro[3.3]heptan-6-amine
As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-Thiaspiro[3.3]heptan-6-amine, a unique spirocyclic compound containing both a secondary amine and a thioether moiety. The structure of this guide is designed to be logical and causal, explaining not just the "how" but the "why" behind each critical step, ensuring a self-validating system of safety and compliance for your laboratory.
Hazard Identification and Risk Assessment: A Proactive Stance
The primary hazards associated with this class of compounds are significant and demand respect.[1][2][3] The amine group often imparts corrosive properties, while the overall structure can lead to irritation of the skin, eyes, and respiratory tract.[2][4]
Table 1: Anticipated Hazard Profile and Rationale
| Hazard Category | Anticipated Risk | Rationale Based on Analogous Compounds & Chemical Principles |
| Skin Contact | Corrosive / Irritant | Aliphatic amines are frequently corrosive or irritating, causing burns or dermatitis upon contact.[4] |
| Eye Contact | Severe Irritant / Corrosive | Poses a risk of serious eye damage, including potential blindness.[4] Immediate and prolonged rinsing is critical. |
| Inhalation | Harmful / Irritant | May cause respiratory irritation.[1][2] Vapors or aerosols should be strictly avoided by working in a fume hood. |
| Ingestion | Harmful | Assumed to be harmful or toxic if swallowed.[3] |
| Incompatibilities | Strong Oxidizing Agents, Acids | Amines can react violently with strong acids and oxidizing agents. Segregation is critical to prevent hazardous reactions.[5] |
| Environmental | Harmful to Aquatic Life | Amines can be ecotoxic.[5] Disposal into drains or the environment is strictly prohibited.[2][6] |
Immediate Safety & Handling Protocols
Before any disposal procedure begins, ensuring personal and environmental safety is non-negotiable.
Given the anticipated hazards, a robust selection of PPE is mandatory.
| PPE Type | Specification | Justification |
| Eye Protection | Chemical safety goggles and face shield | Protects against splashes that can cause severe eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, irritation, and potential burns. Gloves must be inspected before use and disposed of after handling.[3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Work exclusively in a certified chemical fume hood | Prevents inhalation of potentially harmful and irritating vapors or aerosols.[1] |
Accidents require prepared, immediate action.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Contain : If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (for residual amounts only) : After absorption, the area can be wiped with a dilute solution of a weak acid (like citric acid) to neutralize any remaining amine residue, followed by a water rinse.
-
Collect & Dispose : Carefully sweep or scoop the absorbent material into a designated, labeled hazardous waste container. All materials used for cleanup must be disposed of as hazardous waste.[2]
-
Container : Store waste this compound in a clearly labeled, tightly sealed, and compatible container (e.g., high-density polyethylene - HDPE).
-
Location : Keep the waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.
-
Segregation : Crucially, this waste stream must be segregated from incompatible materials, especially acids and strong oxidizing agents, to prevent dangerous chemical reactions.[5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.
-
Identify the Waste : This protocol applies to pure this compound, solutions containing it, and any materials contaminated by it (e.g., gloves, absorbent pads, weighing paper).
-
Collect in Designated Container : Place all waste materials into the designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste: this compound" and list any solvents or other chemicals present in the mixture.
-
While bulk waste must be handled by professionals, residual amounts on glassware can be deactivated before standard washing. The thioether component can be oxidized to less odorous sulfoxides.
-
Procedure : Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect this rinsate in the hazardous waste container. Then, immerse the glassware in a bleach bath within a fume hood and allow it to soak overnight.[7] This helps oxidize residual thiol-like odors and amine traces. After soaking, the glassware can be thoroughly rinsed with water and washed normally.[7]
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide Information : Provide them with the waste characterization information from your label. They are equipped to transport and dispose of the material in compliance with all local and national regulations, likely via high-temperature incineration at a permitted facility.[5]
-
Maintain Records : Keep meticulous records of waste disposal, including quantities, dates, and the name of the disposal company, as required by regulations.[5]
Visualization of Disposal Workflow
The following diagram outlines the critical decision-making process for managing this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
